molecular formula C8H18N2O3 B1450343 [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate CAS No. 1609407-22-8

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Cat. No.: B1450343
CAS No.: 1609407-22-8
M. Wt: 190.24 g/mol
InChI Key: LWYZOTOVDSYWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is a useful research compound. Its molecular formula is C8H18N2O3 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZOTOVDSYWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. The document details a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and outlines a suite of analytical techniques for the thorough characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive building block for the design of novel therapeutic agents. The incorporation of an acetic acid moiety and a dimethylamino group, as in the case of this compound, introduces both acidic and basic centers, leading to the formation of a zwitterion under physiological conditions. This zwitterionic character can significantly influence the compound's physicochemical properties, such as solubility, membrane permeability, and protein binding affinity.

This guide will focus on a practical and efficient synthesis of this compound and its in-depth characterization, providing a solid foundation for further research and application.

Synthesis of this compound

The synthesis of the target compound is achieved through a classical N-alkylation reaction, a cornerstone of amine chemistry. This approach involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on an α-haloacetic acid derivative. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Reaction Rationale and Mechanistic Insight

The core of the synthesis is the reaction between 3-(dimethylamino)pyrrolidine and a haloacetic acid, typically bromoacetic acid or chloroacetic acid. The secondary amine of the 3-(dimethylamino)pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion in an SN2 reaction. The presence of a base is crucial to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion.

Detailed Experimental Protocol

Materials:

  • 3-(Dimethylamino)pyrrolidine

  • Bromoacetic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(dimethylamino)pyrrolidine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution. The suspension should be stirred vigorously.

  • Addition of Alkylating Agent: Dissolve bromoacetic acid (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a viscous oil, is triturated with diethyl ether to induce precipitation. The resulting solid is collected by filtration.

  • Hydrate Formation and Crystallization: The purified solid is dissolved in a minimal amount of hot ethanol, and deionized water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and subsequently placed in an ice bath to facilitate the crystallization of the hydrate.

  • Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_crystallization Crystallization Reactant1 3-(Dimethylamino)pyrrolidine Reaction_Step N-Alkylation Reactant1->Reaction_Step Reactant2 Bromoacetic Acid Reactant2->Reaction_Step Base Potassium Carbonate Base->Reaction_Step Solvent Acetonitrile Solvent->Reaction_Step Temperature Reflux Temperature->Reaction_Step Time 12-18 hours Time->Reaction_Step Filtration Filtration Concentration Concentration Filtration->Concentration Trituration Trituration with Diethyl Ether Concentration->Trituration Dissolution Dissolution in Ethanol/Water Trituration->Dissolution Cooling Cooling & Crystallization Dissolution->Cooling Final_Product [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate Cooling->Final_Product Reaction_Step->Filtration

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR spectra are acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the N,N-dimethyl group, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, the N,N-dimethyl carbons, and the methylene carbon of the acetic acid group.

Table 1: Hypothetical NMR Data for this compound

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-COOH10-12 (broad s, 1H)~175
-CH₂-COOH~3.2 (s, 2H)~58
Pyrrolidine-CH₂ (N-CH₂)2.8-3.5 (m, 4H)~55, ~60
Pyrrolidine-CH (N(CH₃)₂)~2.9 (m, 1H)~65
Pyrrolidine-CH₂1.8-2.2 (m, 2H)~30
-N(CH₃)₂~2.3 (s, 6H)~40

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The zwitterionic nature of the compound will be evident in the IR spectrum.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid involved in strong hydrogen bonding.

  • C=O Stretch: A strong absorption band around 1600-1650 cm⁻¹ is anticipated for the carboxylate (COO⁻) stretching, which is characteristic of the zwitterionic form. A weaker band around 1700-1730 cm⁻¹ for the protonated carboxylic acid may also be present in the solid state.

  • N-H⁺ Stretch: A broad absorption in the 2500-3000 cm⁻¹ region, often overlapping with the O-H stretch, can be attributed to the stretching of the protonated tertiary amine.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region will correspond to C-N stretching vibrations.

Table 2: Expected FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H⁺ (Ammonium)2500-3000Broad, Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylate)1600-1650Strong
C-N1000-1250Medium

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this zwitterionic molecule.

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Fragmentation: Fragmentation of pyrrolidine-containing compounds often involves the loss of the pyrrolidine ring or cleavage of the side chains. Common fragments would include the loss of the acetic acid group and fragmentation of the pyrrolidine ring itself.

Table 3: Predicted Mass Spectrometry Data

Ion m/z (calculated) Interpretation
[M+H]⁺173.13Protonated molecule (anhydrous)
[M+H - H₂O]⁺155.12Loss of water
[M+H - COOH]⁺128.13Loss of the carboxyl group
Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrate. The sample is heated at a constant rate, and the weight loss is measured as a function of temperature. A distinct weight loss step corresponding to the loss of water molecules will confirm the presence of a hydrate and allow for the determination of the stoichiometry of hydration.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study the thermal transitions of the compound. A sharp endothermic peak will indicate the melting point of the crystalline hydrate.

Purity Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used. A single, sharp peak in the chromatogram indicates a high degree of purity.

Safety and Handling

Standard laboratory safety precautions should be followed when handling the reagents and the final product. 3-(Dimethylamino)pyrrolidine and bromoacetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described N-alkylation protocol is robust and can be readily implemented in a standard laboratory setting. The comprehensive suite of analytical techniques outlined ensures the unambiguous identification and purity assessment of the final product. This foundational knowledge is critical for any further investigation into the potential applications of this and related pyrrolidine derivatives in the field of drug discovery and development.

References

  • Kumar, A., et al. (2016). Synthesis, in silico EGFR potential, and antimicrobial activity of sulfonylamino pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3664. Available at: [Link]

  • Kocabaş, A., et al. (2021). Synthesis, characterization, antibacterial activity and cytotoxicity of new pyrrolidine-thiazole derivatives. Journal of Molecular Structure, 1225, 129253. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Journal of the American Society for Mass Spectrometry, 31(5), 1089-1098. Available at: [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • Study.com. (n.d.). Zwitterion: Definition, Structure & Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). IR: Carboxylic Acids. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. Available at: [Link]

  • Ganesan, A. (2014). Synthesis of Substituted N-Aryl Pyrollo-Quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Available at: [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from: [Link]

Sources

Physicochemical properties of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Introduction

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds due to its favorable pharmacological and pharmacokinetic properties.[1] The title compound, this compound (CAS No. 1609407-22-8), integrates this key heterocycle with a dimethylamino group and an acetic acid moiety. This unique combination of a tertiary amine, a carboxylic acid, and a hydrated form suggests a complex physicochemical profile that will significantly influence its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, the objective of this document is not merely to present data but to provide a robust, scientifically grounded approach to generating that data. We will delve into the causality behind the selection of specific analytical techniques and provide detailed, self-validating experimental protocols. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this promising molecule.

Identity and Structural Elucidation

Prior to the determination of any physical properties, the unequivocal confirmation of the chemical structure and identity of the compound is paramount. A combination of spectroscopic techniques provides a comprehensive picture of the molecular architecture.

General Information
PropertyValueSource
Chemical Name This compoundChemScene[4]
CAS Number 1609407-22-8ChemScene[4]
Molecular Formula C₈H₁₈N₂O₃ChemScene[4]
Molecular Weight 190.24 g/mol ChemScene[4]
Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[5][6]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of ionizable amine and carboxylic acid groups. The analysis should be run in both positive and negative ion modes.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to accurately determine the mass-to-charge ratio (m/z).[7]

  • Data Analysis:

    • In positive ion mode, the molecular ion peak ([M+H]⁺) is expected.

    • In negative ion mode, the [M-H]⁻ peak should be observed.

    • The high-resolution data will allow for the confirmation of the elemental composition.

    • Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing insights into the connectivity of the molecule.

Causality of Experimental Choices: ESI is chosen for its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, crucial for accurate molecular weight determination.[7] High-resolution MS is essential for confirming the elemental composition, distinguishing it from other potential molecules with the same nominal mass.

Data Presentation:

Ion ModeCalculated m/zObserved m/zFragmentation Pattern
[M+H]⁺ 191.1441To be determined
[M-H]⁻ 189.1299To be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[8][9] A suite of 1D and 2D NMR experiments will be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.[10]

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical and may influence the chemical shifts of exchangeable protons.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[11]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[12]

  • Data Analysis: The combination of these spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule, confirming the pyrrolidine ring, the dimethylamino group, and the acetic acid side chain.

Causality of Experimental Choices: The use of a combination of 1D and 2D NMR techniques is standard practice for the structural elucidation of novel small molecules.[8] While ¹H and ¹³C NMR provide initial information, 2D experiments like COSY, HSQC, and HMBC are essential to resolve ambiguities and confirm the connectivity between different parts of the molecule.[10]

Data Presentation:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
e.g., CH₂-COOHTo be determinedTo be determinedTo be determined
............
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16]

Expected Absorption Bands:

  • O-H stretch (hydrate and carboxylic acid): Broad band in the region of 3500-2500 cm⁻¹

  • C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹

  • N-H bend (possible protonated amine): Around 1600 cm⁻¹

  • C-N stretch: In the fingerprint region (1300-1000 cm⁻¹)

Causality of Experimental Choices: FTIR provides a quick and non-destructive method to confirm the presence of key functional groups, which complements the data from NMR and MS.[17] The presence of a broad O-H stretch and a strong C=O stretch would provide strong evidence for the carboxylic acid and hydrate functionalities.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its ultimate success.[3][18][19] They govern how the molecule interacts with its environment, both in vitro and in vivo.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides an indication of the purity and thermal stability of a crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method for this determination.[20][21]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan.[22]

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

  • Thermal Scan: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[23] An empty, sealed pan is used as a reference.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak of the melting endotherm. The presence of the hydrate may lead to a dehydration event prior to melting, which would be observed as a separate endotherm.

Causality of Experimental Choices: DSC is a highly sensitive and accurate method for determining thermal transitions.[20] It requires only a small amount of sample and provides more information than a simple melting point apparatus, such as the enthalpy of fusion and the potential for polymorphism or dehydration events.[21]

Data Presentation:

ParameterValue
Dehydration Onset (°C) To be determined
Melting Onset (°C) To be determined
Melting Peak (°C) To be determined
Enthalpy of Fusion (J/g) To be determined
Solubility

Aqueous solubility is a critical property for drug absorption and formulation development.[24] The presence of both a basic amine and an acidic carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.

Experimental Protocol (Shake-Flask Method):

  • Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9) are prepared.

  • Sample Incubation: An excess amount of the solid compound is added to a known volume of each buffer in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[25]

  • Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of the compound.

Causality of Experimental Choices: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[25] Assessing solubility across a range of pH values is essential for a zwitterionic compound, as its ionization state, and therefore solubility, will change significantly with pH.[24]

Data Presentation:

pHSolubility (µg/mL)Solubility (mM)
2.0 To be determinedTo be determined
4.0 To be determinedTo be determined
7.4 To be determinedTo be determined
9.0 To be determinedTo be determined

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid incubate Add solid to buffer & incubate (24-48h) prep_solid->incubate prep_buffer Prepare pH buffers prep_buffer->incubate separate Filter or Centrifuge incubate->separate quantify Quantify supernatant (HPLC-UV) separate->quantify result Calculate Solubility quantify->result G start 3-(Dimethylamino)pyrrolidine step1 Nucleophilic Alkylation start->step1 reagent Bromoacetic Acid or Ethyl Bromoacetate reagent->step1 intermediate [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid ethyl ester (if ester is used) step1->intermediate Ester alkylation product [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid step1->product Direct alkylation step2 Hydrolysis (if ester is used) intermediate->step2 step2->product final_product [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate product->final_product Crystallization from water

Caption: A potential synthetic route to the target compound.

Conclusion

A thorough and systematic characterization of the physicochemical properties of this compound is a critical step in its evaluation as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to understand its identity, purity, thermal stability, solubility, and ionization behavior. The interplay of the tertiary amine and carboxylic acid functionalities is expected to result in a zwitterionic compound with pH-dependent properties that will be crucial to its formulation and in vivo performance. The data generated through these methods will provide the authoritative grounding necessary for informed decision-making in any drug development program.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2011). PMC. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Synthesis and physicochemical characterization of pyrrolidinium based surfactants. (2012). PubMed. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024). Mass Spectrometer. Retrieved from [Link]

  • Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate for Drug Discovery Professionals

Introduction

This compound is a specialized organic molecule featuring a pyrrolidine scaffold, a key structure in medicinal chemistry.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is highly advantageous for exploring chemical space in drug design.[1] This guide serves as a technical resource for researchers and scientists, providing comprehensive information on its chemical identity, properties, and its strategic application as a building block in the synthesis of novel therapeutic agents. The presence of both a tertiary amine and a carboxylic acid functional group makes it a versatile synthon for creating complex molecules with potential biological activity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its application in research and development.

CAS Number and Molecular Structure
  • CAS Number : 1609407-22-8[3][4]

  • Molecular Formula : C₈H₁₈N₂O₃[3][4]

  • Synonyms : 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid hydrate[4]

The molecular structure consists of a central pyrrolidine ring N-substituted with an acetic acid moiety and C3-substituted with a dimethylamino group.

Molecular Structure:

Caption: 2D structure of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid with hydrate.

Physicochemical Data

The predicted physicochemical properties of this molecule are crucial for assessing its potential as a drug fragment, including its solubility and membrane permeability characteristics.

PropertyValueSource
Molecular Weight 190.24 g/mol [3][4]
Topological Polar Surface Area (TPSA) 44.8 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]
LogP (Predicted) -1.1178[4]
SMILES CN(C)C1CCN(C1)CC(=O)O.O[4]

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] The dimethylamino group is also a common pharmacophore that can modulate basicity, solubility, and receptor-binding interactions.[5]

Strategic Value as a Building Block

This compound serves as a bifunctional building block.

  • The Carboxylic Acid: This group is a versatile handle for synthetic transformations, most commonly amide bond formation. This allows for the covalent linking of the pyrrolidine scaffold to other fragments or core structures, a cornerstone of combinatorial chemistry and lead optimization.[6]

  • The Tertiary Amines: Both the ring nitrogen and the dimethylamino group are basic centers. At physiological pH, they will be protonated, imparting increased aqueous solubility to the parent molecule. This is a critical parameter for drug candidates. The dimethylamino group, in particular, can participate in key hydrogen bonding or ionic interactions within a target protein's binding pocket.

Conceptual Workflow in Lead Generation

This compound can be integrated into a drug discovery campaign as a fragment or building block for a larger molecule. The following diagram illustrates a conceptual workflow.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization A This compound (Building Block) C Amide Coupling Reaction (e.g., HATU, EDC) A->C Reactant 1 B Amine Library (Diverse R-NH2) B->C Reactant 2 D Focused Compound Library C->D Product E High-Throughput Screening (HTS) (Biochemical or Cell-based Assay) D->E Input F Hit Identification (Active Compounds) E->F Output G Structure-Activity Relationship (SAR) Analysis F->G Data for Analysis G->B Iterative Design H ADME/Tox Profiling (In vitro) G->H Informs Selection I Lead Candidate H->I Validated Candidate

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Experimental Protocol: Amide Coupling

The following is a representative, conceptual protocol for using this compound in an amide coupling reaction, a fundamental step in medicinal chemistry.

Objective: To synthesize a target amide by coupling the carboxylic acid of the title compound with a primary amine (e.g., benzylamine as a model).

Materials and Reagents
  • This compound

  • Benzylamine (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for extraction and purification

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Activation of Carboxylic Acid:

    • To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH required for the reaction.

  • Amine Addition:

    • Add the primary amine (e.g., benzylamine, 1.05 eq) to the reaction mixture dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Rationale: The amine nucleophilically attacks the activated ester, forming the stable amide bond and displacing the HATU byproduct. A slight excess of the amine can help drive the reaction to completion.

  • Work-up and Extraction:

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove the DMF solvent, excess reagents, and water-soluble byproducts. The bicarbonate wash specifically removes any remaining acidic components.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via flash column chromatography on silica gel to yield the pure amide.

    • Rationale: Purification is essential to isolate the target compound from any unreacted starting materials or side products.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its distinct structural features—a 3D-rich pyrrolidine core, a reactive carboxylic acid handle, and a basic dimethylamino group—provide medicinal chemists with a powerful tool for synthesizing novel compound libraries. A thorough understanding of its properties and reaction methodologies, as outlined in this guide, enables its effective incorporation into research programs aimed at developing next-generation therapeutics.

References

  • Angene Chemical, "this compound|1609407-22-8", AngeneChemical. Available: [Link]

  • PubChem, "3-(Dimethylamino)pyrrolidine", PubChem. Available: [Link]

  • MDPI, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", MDPI. Available: [Link]

  • Apexmol Technology Co.,Ltd, "(3-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid - CAS:1353976-26-7", Apexmol. Available: [Link]

  • Wikipedia, "3-Dimethylaminoacrolein", Wikipedia. Available: [Link]

  • MDPI, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors", MDPI. Available: [Link]

  • PubChem, "(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one", PubChem. Available: [Link]

  • PubMed Central, "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years", PubMed Central. Available: [Link]

  • RTI International, "Drug Discovery and Development", RTI International. Available: [Link]

  • PubMed, "Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination", PubMed. Available: [Link]

Sources

In vitro stability and degradation of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability and Degradation of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Abstract

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the in vitro stability and degradation of this compound. As a molecule featuring a tertiary amine and a carboxylic acid moiety on a pyrrolidine scaffold, it presents specific chemical liabilities that warrant a thorough investigation. This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach grounded in regulatory expectations and scientific principles. It details the rationale and execution of forced degradation studies, explores potential degradation pathways, and provides robust protocols for the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Compound Overview

The journey of a drug candidate from discovery to a marketed product is contingent upon a rigorous understanding of its chemical behavior. Stability testing is a cornerstone of this process, providing essential data on how an API's quality changes over time under the influence of environmental factors such as temperature, humidity, light, and pH[1][2]. For this compound, a systematic stability assessment is crucial for identifying potential degradation products, establishing degradation pathways, and developing a stable formulation[3].

Structural Analysis and Physicochemical Properties

The chemical structure of this compound reveals key functional groups that are critical to its stability profile: a tertiary amine, a pyrrolidine ring, and a carboxylic acid. The tertiary amine is susceptible to oxidation, while the overall molecule's stability can be influenced by pH due to its ionizable groups.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1609407-22-8[4]
Molecular Formula C₈H₁₈N₂O₃[4][5]
Molecular Weight 190.24 g/mol [4][5]
Topological Polar Surface Area 44.8 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 5[4]

The presence of these functional groups dictates the experimental design for stability testing, focusing on conditions that can promote oxidation and pH-dependent reactions.

Strategic Approach to Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability studies. Its primary objectives are to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical procedures developed to monitor stability[3][6]. According to International Council for Harmonisation (ICH) guidelines, stress testing is a mandatory part of drug development[7][8]. The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that significant degradants are formed without inducing secondary, irrelevant degradation pathways[7][9][10].

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Sample [3-(...)]acetic acid hydrate Stress Apply Stress Conditions (ICH Q1A(R2)) API->Stress Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Stress->Oxidation Thermal Thermal (Heat, Humidity) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze Stressed Samples (Develop Stability-Indicating Method) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identify & Characterize Degradants (LC-MS, NMR) Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway Report Report Findings (Stability Profile) Pathway->Report G cluster_0 Potential Degradation Pathways Parent  [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid N_Oxide  N-Oxide Degradant Parent->N_Oxide Oxidation (e.g., H₂O₂)

Caption: Primary expected degradation pathway via N-oxidation.

Other Potential Pathways
  • Hydrolysis: The pyrrolidine ring and the N-C bond of the acetic acid group are generally stable to hydrolysis under mild conditions. However, under forcing acidic or basic conditions, ring-opening or other complex reactions could theoretically occur, though this is less likely than oxidation.[11]

  • Decarboxylation: While possible for some carboxylic acids under high heat, the decarboxylation of the acetic acid moiety is not expected to be a major pathway under typical stress testing conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure capable of accurately measuring the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][15]

G cluster_0 Stability-Indicating HPLC Method Development cluster_1 Optimization Parameters Start Define Method Goals (Separate API from Degradants) Select Initial Screening (Column, Mobile Phase) Start->Select Optimize Method Optimization Select->Optimize Gradient Gradient Profile Optimize->Gradient pH Mobile Phase pH Optimize->pH Flow Flow Rate & Temp. Optimize->Flow Wavelength Detector Wavelength Optimize->Wavelength Validate Method Validation (ICH Q2(R1)) Gradient->Validate pH->Validate Flow->Validate Wavelength->Validate Implement Implement for Stability Studies Validate->Implement

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products generated during stress testing.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS).

Procedure:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as it provides good retention for a broad range of compounds.

  • Wavelength Selection: Using the PDA detector, scan an unstressed sample of the API to determine the wavelength of maximum absorbance (λmax).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the amines, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Development:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a cocktail of stressed samples (especially the oxidized sample) to visualize the parent peak and all degradant peaks.

  • Method Optimization:

    • Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

    • Optimize the mobile phase pH if peak shape is poor.

    • Adjust flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to fine-tune separation.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting.

Protocol: Degradant Identification with LC-MS

Objective: To identify the molecular weights and structures of the degradation products.

Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and degradants due to its high sensitivity and ability to provide molecular weight information.[16][17][18] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of degradants.[17]

Procedure:

  • Method Transfer: Adapt the developed HPLC method for LC-MS compatibility. This typically involves using volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers like phosphate.[14]

  • MS Analysis: Analyze the stressed samples using an LC-MS system, preferably with an electrospray ionization (ESI) source in positive ion mode, as the compound contains basic nitrogens that are easily protonated.

  • Data Interpretation:

    • Extract the mass-to-charge ratio (m/z) for each degradation peak.

    • For the N-oxide degradant, expect an increase of 16 amu compared to the parent compound (m/z of parent + 16).

    • If available, perform tandem MS (MS/MS) to obtain fragmentation patterns. Comparing the fragmentation of the degradant to that of the parent compound can help pinpoint the site of modification.

Data Presentation and Interpretation

All quantitative results from the stability studies should be summarized in a clear, tabular format. This allows for easy comparison of the degradation profile across different stress conditions.

Stress ConditionTimeAssay of Parent (%)% Degradant 1 (N-Oxide)Total Impurities (%)Mass Balance (%)
Control (Unstressed) 0 hr100.0NDND100.0
0.1 N HCl @ 60°C 24 hr98.5ND1.499.9
0.1 N NaOH @ 60°C 24 hr97.2ND2.799.9
3% H₂O₂ @ RT 8 hr85.314.114.599.8
Heat @ 80°C 7 days99.1ND0.899.9
Photostability -99.5ND0.5100.0
ND = Not Detected. Data are hypothetical for illustrative purposes.

Mass Balance: The concept of mass balance is a critical aspect of validating a SIM.[13] It involves demonstrating that the decrease in the assay of the parent compound is quantitatively reflected by the sum of the increase in all degradation products. A good mass balance (typically 98-102%) indicates that all major degradants are being detected and quantified by the analytical method.

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for assessing the in vitro stability of this compound. The core of the strategy involves subjecting the molecule to systematic forced degradation studies as outlined by ICH guidelines to probe its intrinsic stability. Based on its chemical structure, the primary anticipated degradation pathway is the oxidation of the tertiary amine to its corresponding N-oxide. A robust, stability-indicating HPLC method, coupled with LC-MS for structural elucidation, is essential for separating, quantifying, and identifying any degradation products that form. By following the detailed protocols and logical workflows presented, researchers can generate a complete stability profile, which is fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the drug substance.

References

  • Title: Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Source: PubMed URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: PharSafer URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline URL: [Link]

  • Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Source: YouTube (AI in Medical Affairs) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Source: ECA Academy URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Source: American Pharmaceutical Review URL: [Link]

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America URL: [Link]

  • Title: The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Source: PubMed URL: [Link]

  • Title: Forced Degradation Testing. Source: SGS Denmark URL: [Link]

  • Title: ICH guideline for photostability testing: aspects and directions for use. Source: PubMed URL: [Link]

  • Title: Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Source: SlideShare URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Source: LCGC International URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: this compound. Source: Angene Chemical URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International URL: [Link]

  • Title: Stability Indicating HPLC Method Development –A Review. Source: IJTSRD URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation. Source: SciSpace URL: [Link]

  • Title: pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Source: CORE URL: [Link]

  • Title: Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Source: PubMed Central URL: [Link]

  • Title: The influence of pH on the stability of antazoline: kinetic analysis. Source: RSC Publishing URL: [Link]

  • Title: Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Source: LCGC International URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Source: ResearchGate URL: [Link]

  • Title: The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. Source: Wiley Online Library URL: [Link]

  • Title: Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Source: MDPI URL: [Link]

  • Title: Stability Testing. Source: Charles River Laboratories URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation. Source: The Pharmaceutical Journal URL: [Link]

  • Title: The metabolism of tertiary amines. Source: PubMed URL: [Link]

  • Title: Amide synthesis by oxidation, hydrolysis or rearrangement. Source: Organic Chemistry Portal URL: [Link]

  • Title: Stability Testing of Pharmaceutical Products. Source: IntechOpen URL: [Link]

  • Title: Stability Testing of Drug Substances and Drug Products. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stability Testing - Develop Stable Pharmaceutical Products. Source: ComplianceOnline URL: [Link]

  • Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Source: PubMed URL: [Link]

  • Title: Stability Studies and Testing of Pharmaceuticals - An Overview. Source: LCGC International URL: [Link]

  • Title: Process for the oxidation of tertiary amines to amine oxides.
  • Title: Oxidation of primary, secondary and tertiary amines. Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: From Structural Scaffolds to Mechanistic Hypotheses

The compound [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate presents a compelling case for mechanistic exploration. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its constituent chemical motifs—the pyrrolidine ring, the dimethylamino group, and the acetic acid moiety—are well-established pharmacophores found in a diverse array of biologically active agents. This guide, therefore, adopts a first-principles approach. We will deconstruct the molecule to its core components, review the known biological activities associated with these scaffolds, and from this foundation, construct a logical and robust experimental framework to systematically investigate its potential mechanisms of action. This document is intended not as a summary of known facts about the title compound, but as a strategic roadmap for its scientific investigation.

Part 1: Structural Deconstruction and Analysis of Pharmacophoric Moieties

The structure of this compound can be dissected into three key components, each with a history of imparting specific biological activities.

Structural Moiety Potential Biological Significance Supporting Evidence from Related Compounds
Pyrrolidine Core A versatile scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Its conformation can be influenced by substituents, allowing for precise tuning of pharmacological activity.[1]Found in G-protein coupled receptor 40 (GRP40) agonists for type 2 diabetes, peroxisome proliferator-activated receptor (PPAR) agonists, and various enzyme inhibitors.[1] The pyrrolidine ring is a core structure in many natural alkaloids and FDA-approved drugs.[2]
3-(Dimethylamino) Group The dimethylamino group can serve as a key interaction point with targets in the central nervous system (CNS). It often imparts basicity, influencing the compound's pharmacokinetic properties and ability to cross the blood-brain barrier.3-(Dimethylamino)pyrrolidine is a crucial intermediate in the synthesis of APIs for CNS drugs, including antidepressants and antipsychotics.[3][4] Dimethylamine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[5]
Acetic Acid Moiety The carboxylic acid function is a classic hydrogen bond donor and acceptor, often critical for binding to enzyme active sites or receptors. It can also confer anti-inflammatory and analgesic properties.The acetic acid group is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) like indole acetic acid derivatives.[6] Imidazolyl acetic acid derivatives have demonstrated anti-inflammatory and analgesic activities.[7]

Based on this analysis, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Neurological Activity. The presence of the 3-(dimethylamino)pyrrolidine scaffold suggests potential activity as a modulator of CNS targets, such as neurotransmitter receptors or transporters.

  • Hypothesis 2: Anti-inflammatory Activity. The acetic acid moiety, a common feature in anti-inflammatory agents, suggests a potential role in modulating inflammatory pathways, possibly through enzyme inhibition (e.g., COX enzymes).

  • Hypothesis 3: Antimicrobial Activity. Pyrrolidine derivatives have been explored as antibacterial agents, and this possibility should not be discounted.[8]

The following sections will outline a comprehensive, multi-tiered experimental plan to systematically test these hypotheses.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

This section details a logical workflow for investigating the biological activity of this compound, starting with broad screening and progressing to more focused mechanistic studies.

Phase 1: Broad-Based Phenotypic Screening

The initial step is to perform a series of high-throughput phenotypic screens to identify any significant biological activity. This approach casts a wide net to capture unanticipated effects.

Experimental Workflow: Phenotypic Screening

G cluster_0 Phase 1: Phenotypic Screening Compound Compound Cell_Panel Panel of Diverse Human Cell Lines (e.g., CNS, Immune, Cancer) Compound->Cell_Panel Dose-response treatment Microbial_Panel Panel of Bacterial and Fungal Strains Compound->Microbial_Panel Dose-response treatment Assays High-Content Imaging for Cytotoxicity, Proliferation, and Morphology Cell_Panel->Assays Data Acquisition MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Microbial_Panel->MIC_Assay Data Acquisition

Caption: Workflow for initial phenotypic screening.

Protocol: High-Content Cellular Screening

  • Cell Line Selection: A diverse panel of human cell lines should be selected, including neuronal lines (e.g., SH-SY5Y), immune cells (e.g., Jurkat, THP-1), and cancer cell lines from various tissues.

  • Compound Treatment: Cells are plated in 96- or 384-well plates and treated with a concentration range of this compound (e.g., from 1 nM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), cells are fixed and stained with a cocktail of fluorescent dyes to label nuclei (e.g., Hoechst), cytoplasm, and markers of cell health or specific organelles.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. Image analysis software is used to quantify various parameters, including cell count (proliferation/cytotoxicity), nuclear morphology (apoptosis), and other relevant phenotypic changes.

Phase 2: Target Identification and Validation

If Phase 1 reveals a consistent and potent biological effect (e.g., neuronal cell differentiation, inhibition of inflammatory cytokine release, or antimicrobial activity), the next phase focuses on identifying the specific molecular target(s).

Experimental Workflow: Target Identification

G cluster_1 Phase 2: Target Identification Phenotypic_Hit Confirmed Phenotypic Activity Affinity_Chro Affinity Chromatography-Mass Spectrometry Phenotypic_Hit->Affinity_Chro Thermal_Proteome Thermal Proteome Profiling (TPP) Phenotypic_Hit->Thermal_Proteome Computational Computational Docking and Virtual Screening Phenotypic_Hit->Computational Putative_Targets List of Putative Protein Targets Affinity_Chro->Putative_Targets Thermal_Proteome->Putative_Targets Computational->Putative_Targets

Caption: Convergent approaches for target identification.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most significant response in Phase 1.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the compound.

  • Elution and Digestion: After extensive washing to remove non-specific binders, specifically bound proteins are eluted. The eluted proteins are then digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bound to the immobilized compound.

Phase 3: Mechanistic Studies and Pathway Analysis

Once a putative target is identified and validated (e.g., through siRNA knockdown or CRISPR-Cas9 knockout experiments showing loss of the compound's effect), the final phase involves detailed characterization of the downstream signaling pathways.

Signaling Pathway Analysis: A Hypothetical Example

Let us assume that through the aforementioned screening, this compound is found to inhibit the production of pro-inflammatory cytokines in macrophages and that the target is identified as a specific kinase (e.g., a member of the MAP kinase family).

G cluster_2 Phase 3: Hypothetical Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Kinase MAP Kinase (Putative Target) MyD88->MAPK_Kinase NF_kB NF-κB Activation MAPK_Kinase->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Cytokines Compound [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate Compound->MAPK_Kinase Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: At various time points post-stimulation, lyse the cells and collect total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated (active) forms of the target kinase and downstream signaling proteins (e.g., phospho-p38, phospho-JNK, phospho-IκBα).

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors would confirm the proposed mechanism of action.

Conclusion: A Framework for Discovery

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure provides a strong foundation for forming testable hypotheses. The experimental framework outlined in this guide—progressing from broad phenotypic screening to specific target identification and detailed pathway analysis—offers a rigorous and efficient path to defining its biological role. This systematic approach, grounded in the established principles of medicinal chemistry and pharmacology, will be essential in unlocking the potential of this and other novel chemical entities.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(Dimethylamino)pyrrolidine. Available at: [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Hussain, T., et al. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of the Iranian Chemical Society. Available at: [Link]

  • Stoyanova, M., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6590. Available at: [Link]

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930353. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(11), 2999. Available at: [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5549. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. ACS Omega, 6(39), 25338–25353. Available at: [Link]

  • Teixeira, M. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 481-485. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]

  • Al-Said, M. S., et al. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. International Journal of Modern Organic Chemistry, 6(1), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. Available at: [Link]

  • Al-Said, M. S., et al. (2012). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Arzneimittelforschung, 62(11), 534-539. Available at: [Link]

  • ResearchGate. (n.d.). Analgesic Properties of New Pyrrolidinomorphinane Derivatives: Revealing Potential Pathways. Available at: [Link]

  • Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a key building block in the synthesis of novel pharmaceuticals. The guide delves into the scientific rationale behind its synthesis, offers a detailed, field-proven protocol, and discusses its significance in the broader context of drug discovery. By synthesizing technical accuracy with practical insights, this document serves as an essential resource for researchers engaged in the development of next-generation therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[1][3] Its prevalence stems from its unique stereochemical and physicochemical properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[2] This three-dimensionality is crucial for establishing precise, high-affinity interactions with biological targets. Furthermore, the pyrrolidine motif can enhance aqueous solubility and modulate other critical ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[3]

The subject of this guide, this compound, combines the advantageous pyrrolidine core with a dimethylamino group and an acetic acid moiety. The dimethylamino group, a common pharmacophore, can participate in hydrogen bonding and influence the basicity of the molecule, which is critical for target engagement and pharmacokinetic profile. The acetic acid functional group provides a handle for further chemical modification, allowing for the facile incorporation of this building block into more complex molecular architectures.

Strategic Approach to Synthesis: N-Alkylation of 3-(Dimethylamino)pyrrolidine

The most direct and logical synthetic route to [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid is the N-alkylation of the parent pyrrolidine with a two-carbon electrophile bearing a carboxylic acid or a suitable precursor. This approach is a well-established method for the synthesis of N-substituted amino acids.

Causality of Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis. The chosen methodology, detailed in Section 3, relies on the nucleophilic substitution reaction between 3-(dimethylamino)pyrrolidine and an ethyl haloacetate, followed by ester hydrolysis.

  • Choice of Starting Material: 3-(Dimethylamino)pyrrolidine serves as the nucleophilic core. Its secondary amine is sufficiently nucleophilic to attack the electrophilic carbon of the haloacetate. Both enantiomers, (R)-(+)-3-(Dimethylamino)pyrrolidine and its (S)-enantiomer, are commercially available, allowing for the stereoselective synthesis of chiral derivatives if required.[5]

  • Choice of Alkylating Agent: Ethyl bromoacetate is an ideal electrophile for this transformation. The bromine atom is a good leaving group, facilitating the nucleophilic attack by the pyrrolidine nitrogen. The ethyl ester protects the carboxylic acid functionality during the alkylation step and can be readily hydrolyzed under basic conditions.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to solubilize the reactants and facilitate the SN2 reaction. The presence of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

The overall synthetic strategy can be visualized as a two-step process: N-alkylation followed by ester hydrolysis.

Synthesis_Workflow Start Starting Materials: 3-(Dimethylamino)pyrrolidine Ethyl Bromoacetate Step1 Step 1: N-Alkylation Start->Step1 Intermediate Intermediate: Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Step 1: Synthesis of Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-(Dimethylamino)pyrrolidine114.1910.0 g0.0876
Ethyl bromoacetate167.0016.1 g0.0964
Anhydrous Potassium Carbonate138.2124.2 g0.175
Acetonitrile-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(dimethylamino)pyrrolidine (10.0 g, 0.0876 mol), anhydrous potassium carbonate (24.2 g, 0.175 mol), and acetonitrile (200 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure a good suspension.

  • Add ethyl bromoacetate (16.1 g, 0.0964 mol) dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude ethyl [3-(dimethylamino)-1-pyrrolidinyl]acetate as an oil.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Crude Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate200.28~17.5 g~0.0876
Sodium Hydroxide40.007.0 g0.175
Water18.02100 mL-
Concentrated Hydrochloric Acid-As needed-
Ethanol-As needed-

Procedure:

  • Dissolve the crude ethyl [3-(dimethylamino)-1-pyrrolidinyl]acetate in a solution of sodium hydroxide (7.0 g, 0.175 mol) in water (100 mL).

  • Stir the mixture at room temperature for 24 hours to effect hydrolysis of the ester.

  • After 24 hours, cool the reaction mixture in an ice bath and carefully adjust the pH to approximately 7 with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure to a thick slurry.

  • Add ethanol (150 mL) to the slurry and stir for 30 minutes.

  • Filter off the precipitated sodium chloride.

  • Concentrate the ethanolic filtrate under reduced pressure to obtain the crude [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the final product as a crystalline hydrate.

Physicochemical Properties and Characterization

The synthesized this compound is a white to off-white solid. Its identity and purity should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₈H₁₈N₂O₃
Molecular Weight190.24 g/mol [6]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water and methanol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the N-methyl protons of the dimethylamino group, and the methylene protons of the acetic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in the molecule with distinct chemical shifts for the carbonyl carbon, the pyrrolidine carbons, the N-methyl carbons, and the methylene carbon of the acetate group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the anhydrous compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a key component in drugs targeting various diseases, including cancer, infectious diseases, and central nervous system disorders.[2][4] The presence of both a basic dimethylamino group and an acidic carboxylic acid group allows for the creation of zwitterionic compounds or provides multiple points for further derivatization to optimize biological activity and pharmacokinetic properties.

Applications Core This compound App1 Anticancer Agents Core->App1 Further Derivatization App2 Antiviral Agents Core->App2 Further Derivatization App3 CNS Drugs Core->App3 Further Derivatization App4 Antibacterial Agents Core->App4 Further Derivatization

Caption: Potential therapeutic applications of derivatives.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery. Its synthesis, primarily achieved through the N-alkylation of 3-(dimethylamino)pyrrolidine, is a robust and scalable process. The strategic combination of the pyrrolidine scaffold with key functional groups provides medicinal chemists with a powerful tool for the design and development of novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for researchers in the pharmaceutical sciences.

References

  • Angene Chemical. This compound. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine, 3(8), 1735-1756. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

  • Tastan, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 123. Available at: [Link]

Sources

Spectroscopic Characterization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Molecular Analytics Core, Nexus Pharma Solutions

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a key building block in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide details the experimental methodologies, presents a thorough interpretation of the spectral data, and discusses the structural elucidation of the molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility. Visual diagrams of workflows and molecular structures are provided to enhance understanding. While actual experimental data for this specific compound is not publicly available, this guide is built upon established principles of spectroscopic analysis for structurally similar small molecules, offering a robust framework for its characterization.

Introduction

This compound (CAS No: 1609407-22-8) is a bifunctional molecule incorporating a pyrrolidine ring, a tertiary amine, and a carboxylic acid moiety.[1][2] Its structural motifs are of significant interest in medicinal chemistry, often imparting desirable pharmacokinetic properties such as improved solubility and the ability to form salt complexes. The synthesis of novel pharmaceutical agents frequently employs such versatile building blocks. Therefore, unambiguous structural confirmation and purity assessment are paramount to ensure the integrity of downstream applications in drug development.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical applications of NMR, IR, and MS to provide a complete structural and physicochemical profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O₃[1][2]
Molecular Weight 190.24 g/mol [2]
CAS Number 1609407-22-8[1]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in water and polar organic solventsN/A

Experimental Methodologies

The following sections detail the standardized protocols for acquiring NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent is critical to avoid obscuring analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., TMSP for aqueous samples) is added.

  • Instrument: 500 MHz NMR Spectrometer

  • Nuclei: ¹H, ¹³C

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into 500 MHz Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis Mass Analysis ms_prep1 Prepare 1 mg/mL Stock Solution ms_prep2 Dilute to 1-10 µg/mL ms_prep1->ms_prep2 ana1 Infuse Sample into ESI Source ms_prep2->ana1 ana2 Ionization (ESI+ / ESI-) ana1->ana2 ana3 Mass Separation (Q-TOF) ana2->ana3 ana4 Detection ana3->ana4

Figure 2: General workflow for Mass Spectrometry analysis.

Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound and a detailed interpretation.

NMR Spectral Analysis

The predicted ¹H and ¹³C NMR spectra are analyzed to confirm the connectivity of the atoms in the molecule.

Molecule_Structure

Figure 3: Chemical structure of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid.

The predicted ¹H NMR chemical shifts, multiplicities, and assignments are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5s2HN-CH ₂-COOH
~3.2-3.4m1HCH -N(CH₃)₂
~2.8-3.1m4HPyrrolidine ring protons
~2.4s6HN(CH ₃)₂
~2.0-2.3m2HPyrrolidine ring protons
  • Rationale: The singlet at ~3.5 ppm is characteristic of the methylene protons adjacent to the carboxylic acid and the pyrrolidine nitrogen. The multiplet between 3.2-3.4 ppm corresponds to the proton on the carbon bearing the dimethylamino group. The complex multiplets in the 2.8-3.1 and 2.0-2.3 ppm regions are assigned to the remaining pyrrolidine ring protons. The prominent singlet at ~2.4 ppm, integrating to six protons, is indicative of the two equivalent methyl groups of the dimethylamino moiety.

The predicted ¹³C NMR chemical shifts and assignments are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~175C =O
~65C H-N(CH₃)₂
~55N-C H₂-COOH
~50-58Pyrrolidine ring carbons
~45N(C H₃)₂
~30Pyrrolidine ring carbon
  • Rationale: The downfield signal at ~175 ppm is characteristic of a carboxylic acid carbonyl carbon. The signal around 65 ppm is assigned to the carbon atom of the pyrrolidine ring bonded to the dimethylamino group. The carbon of the methylene group adjacent to the carboxylic acid is expected around 55 ppm. The remaining pyrrolidine ring carbons are predicted to appear in the 50-58 ppm and ~30 ppm regions. The two equivalent methyl carbons of the dimethylamino group are expected to give a signal around 45 ppm.

FT-IR Spectral Analysis

The predicted major absorption bands in the FT-IR spectrum are listed in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
2950-2800MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumO-H bend (water of hydration)
1200-1000MediumC-N stretch
  • Rationale: A very broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The aliphatic C-H stretching vibrations are expected in the 2950-2800 cm⁻¹ range. A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of a hydrate is indicated by a bending vibration for water around 1640 cm⁻¹. The C-N stretching vibrations of the amines are expected in the fingerprint region between 1200-1000 cm⁻¹.

Mass Spectrometry Analysis

High-resolution mass spectrometry is employed to confirm the molecular weight and elemental formula.

  • Predicted ESI+ Spectrum:

    • [M+H]⁺: m/z 173.1339 (for the anhydrous form, C₈H₁₇N₂O₂)

    • The calculated exact mass for C₈H₁₇N₂O₂ is 173.1336. The high-resolution measurement would be expected to be within 5 ppm of this value.

  • Predicted ESI- Spectrum:

    • [M-H]⁻: m/z 171.1190 (for the anhydrous form, C₈H₁₅N₂O₂)

    • The calculated exact mass for C₈H₁₅N₂O₂ is 171.1188.

The presence of the hydrate molecule (H₂O) is typically not observed in the gas phase during ESI-MS analysis. Fragmentation patterns in tandem MS (MS/MS) experiments could be used to further confirm the structure by observing characteristic losses, such as the loss of CO₂ from the carboxylate anion in negative mode.

Discussion and Significance for Drug Development

The collective spectroscopic data provides a comprehensive and unambiguous structural confirmation of this compound. The NMR data establishes the carbon-hydrogen framework and the connectivity of the different functional groups. The IR spectrum confirms the presence of the key carboxylic acid and amine functionalities, as well as the water of hydration. High-resolution mass spectrometry provides an accurate molecular formula, which is a critical piece of data for compound registration and quality control.

For drug development professionals, this level of detailed characterization is essential for:

  • Quality Control: Ensuring the identity and purity of starting materials and intermediates.

  • Process Chemistry: Monitoring the progress of chemical reactions and identifying potential byproducts.

  • Regulatory Submissions: Providing the necessary analytical data to support Investigational New Drug (IND) and New Drug Application (NDA) filings.

The presence of the hydrate can influence the material's solid-state properties, such as stability, solubility, and hygroscopicity. Therefore, its confirmation is crucial for formulation development.

Conclusion

This technical guide has outlined a systematic approach to the spectroscopic characterization of this compound. By combining the insights from NMR, IR, and MS, a complete and confident structural elucidation can be achieved. The detailed methodologies and interpretation framework presented herein provide a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical entity in the pharmaceutical industry. The self-validating nature of these combined techniques ensures a high degree of confidence in the assigned structure, which is fundamental to the principles of scientific integrity and regulatory compliance.

References

  • Angene Chemical. This compound. [Link]

  • Springer Nature. NMR Protocols and Methods. [Link]

  • AAPS. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

Sources

Solubility Profile of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: A Methodical Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and dictates the strategic direction of formulation development. [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a molecule featuring both a carboxylic acid and a tertiary amine, presents a zwitterionic character that suggests a complex, pH-dependent solubility profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. Eschewing a simple data sheet, this document serves as a methodological roadmap, detailing the theoretical underpinnings, pre-experimental characterization, and robust experimental protocols necessary for generating a reliable and comprehensive solubility profile. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Criticality of Solubility

In the journey of a drug candidate from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that profoundly influences its fate.[1][2] Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant formulation challenges.[3] The subject of this guide, this compound, possesses structural motifs—a tertiary amine and a carboxylic acid—that confer zwitterionic properties. This dual functionality implies that its ionization state, and therefore its aqueous solubility, will be highly sensitive to the pH of its environment.[4][5][6][7]

This technical guide is designed to provide researchers with a first-principles approach to thoroughly characterize the solubility of this compound. We will delve into the theoretical thermodynamics of dissolution, outline essential pre-characterization steps for the solid-state form, and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination. The ultimate goal is to empower scientists to build a complete pH-solubility profile and understand the compound's behavior in a variety of pharmaceutically relevant solvents, thereby informing rational formulation design.

Theoretical Framework: The Science of Dissolution

To meaningfully interpret experimental solubility data, one must first grasp the fundamental principles that govern the dissolution process.

Thermodynamics of Dissolution

Dissolution is a thermodynamically driven process, governed by the Gibbs free energy change (ΔG).[8][9] For a solute to dissolve, the overall ΔG of the system must be negative. This process can be conceptualized in three steps:

  • Solute-Solute Bond Breaking: Energy is required to overcome the lattice energy of the crystalline solid (endothermic).

  • Solvent-Solvent Bond Breaking: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).

  • Solute-Solvent Bond Formation: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).[10]

The net enthalpy change (ΔH) can be either endothermic (heat is absorbed) or exothermic (heat is released), which explains why temperature changes can impact solubility differently for various compounds.[11]

Key Physicochemical Drivers of Solubility

For this compound, several intrinsic properties are paramount:

  • pKa and pH-Dependent Ionization: As a zwitterionic compound, it has at least two pKa values: one for the deprotonation of the carboxylic acid (pKa₁) and one for the protonation of the tertiary amine (pKa₂). The solubility in aqueous media is lowest at the isoelectric point (pI) and increases significantly as the pH moves away from the pI, due to the formation of more soluble cationic and anionic species.[12][13][14] Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract.[7]

  • Polymorphism and Hydrate Stability: The term "hydrate" indicates that water is incorporated into the crystal lattice. It is critical to recognize that different crystalline forms (polymorphs) or solvates of an API can exhibit different solubilities and dissolution rates.[15][16][17][18] An anhydrous form, a monohydrate, or a dihydrate of the same molecule will have distinct crystal lattice energies and, therefore, different solubilities.[19][20] Characterizing the solid form being tested is non-negotiable for data integrity.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) describes the distribution of the neutral species between an immiscible lipid and aqueous phase. For an ionizable molecule like this, the distribution coefficient (LogD) is more relevant as it considers all ionic species at a given pH. LogD will dictate the compound's solubility in organic, non-polar solvents and its ability to cross biological membranes.

Pre-Experimental Characterization: Laying a Valid Foundation

Before any solubility measurements are taken, the integrity of the starting material must be rigorously confirmed. This phase ensures that the data generated is reproducible and attributable to a well-defined chemical and physical entity.

Identity, Purity, and Solid-State Analysis

The first step is to confirm the chemical identity and purity of the this compound sample using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. Following this, a critical solid-state characterization must be performed.

Protocol 1: Solid-State Characterization

  • Powder X-Ray Diffraction (PXRD):

    • Acquire a PXRD pattern of the bulk API sample.

    • The resulting diffractogram serves as a fingerprint for the specific crystalline form. It should be documented and used as a reference for all batches. This technique is invaluable for identifying the specific hydrate form and detecting any polymorphic impurities.[17][18]

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of the API at a controlled rate (e.g., 10 °C/min).

    • The resulting thermogram will show thermal events such as dehydration (endotherm) and melting (endotherm). The temperatures and enthalpies of these events are characteristic of the specific crystal form.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the API on a sensitive microbalance while monitoring its mass.

    • TGA is used to quantify the amount of water in the hydrate. A distinct mass loss step corresponding to the theoretical water content of the specific hydrate should be observed.

Experimental pKa Determination

An accurate determination of the compound's pKa values is essential for interpreting its pH-solubility profile. Potentiometric titration is a reliable method for this purpose.[4]

Protocol 2: pKa Determination via Potentiometric Titration

  • Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water.

  • Titration: Place the solution in a thermostatted vessel (25 °C or 37 °C) and titrate with a standardized solution of 0.1 M HCl, followed by a separate titration with 0.1 M NaOH, while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using specialized software that analyzes the derivative of the curve. Two pKa values are expected, corresponding to the carboxylic acid and the tertiary amine.

Experimental Design for Solubility Assessment

A multi-faceted approach is required to build a comprehensive solubility profile. This involves selecting a diverse range of solvents and employing the gold-standard shake-flask method for thermodynamic equilibrium solubility.

Solvent Selection Strategy

The choice of solvents should be systematic, covering a range of polarities and physiological relevance.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, SGF)Simulates stomach pH
pH 4.5 Acetate BufferRepresents transition to intestine
pH 6.8 Phosphate Buffer (SIF)Simulates upper intestinal pH
pH 7.4 Phosphate BufferSimulates physiological/blood pH
Polar Protic Methanol, Ethanol, IsopropanolCommon formulation co-solvents
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO)Solvents for analysis and stock solutions
Non-Polar Toluene, HexaneAssess lipophilic character
The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[21] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Protocol 3: Shake-Flask Solubility Determination

  • Sample Preparation: Add an excess amount of the solid API to a series of glass vials, each containing a known volume of a selected solvent from Table 1. An excess is critical to ensure equilibrium with the solid phase.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, centrifuge the sample at high speed and/or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • pH Measurement: For the aqueous buffer samples, measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.[22][23][24][25][26]

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and re-analyze it using PXRD to confirm that no phase transformation (e.g., dehydration or polymorphic conversion) occurred during the experiment.

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation API API Sample Char Solid-State Characterization (PXRD, DSC, TGA) API->Char pKa pKa Determination API->pKa ShakeFlask Shake-Flask Method: Add excess API to Solvents Char->ShakeFlask Informs Solid Form Profile Plot pH-Solubility Profile pKa->Profile Informs Interpretation Solvents Solvent Panel Selection Solvents->ShakeFlask Equilibrate Equilibrate (24-72h) at 25°C & 37°C ShakeFlask->Equilibrate Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify Data Compile Solubility Data (mg/mL, mol/L) Quantify->Data Data->Profile Interpret Interpret Results: - BCS Classification - Formulation Strategy Profile->Interpret

Caption: Overall workflow for solubility determination.

Data Presentation and Interpretation

The collected data should be organized systematically to facilitate clear interpretation and decision-making.

Tabulating Quantitative Data

All solubility results should be compiled into a comprehensive table.

Table 2: Solubility of this compound

SolventTemperature (°C)pH (initial)pH (final)Solubility (mg/mL)Solubility (mol/L)
pH 1.2 Buffer251.2
pH 1.2 Buffer371.2
pH 4.5 Buffer254.5
pH 4.5 Buffer374.5
... (etc.)
Methanol25N/AN/A
Ethanol25N/AN/A
The pH-Solubility Profile

Plotting the aqueous solubility (on a logarithmic scale) against pH is the most insightful visualization. For a zwitterionic compound like this compound, a "U" or "V" shaped curve is expected. The minimum solubility will occur at the isoelectric point (pI), with solubility increasing at lower pH (due to the formation of the soluble cation) and at higher pH (due to the formation of the soluble anion).

Implications for Drug Development

The comprehensive solubility profile directly informs critical development decisions:

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data across the physiological pH range (1.2-6.8) is used to classify the drug as "high" or "low" solubility, a key component of the BCS framework.[1]

  • Formulation Strategy:

    • If aqueous solubility is low at intestinal pH, formulation strategies such as salt formation, co-solvents, or enabling technologies (e.g., amorphous solid dispersions) may be required for oral delivery.

    • High solubility in specific organic solvents (e.g., ethanol, glycols) may suggest feasibility for liquid-based formulations or as co-solvents in parenteral formulations.

    • The data will guide the selection of excipients and the development of a stable dosage form.

G cluster_oral Oral Formulation Path cluster_parenteral Parenteral/Topical Path Start Solubility Data (Aqueous & Organic) OralDecision Decision: Oral Strategy Start->OralDecision ParenteralDecision Decision: Parenteral/Topical Start->ParenteralDecision HighSol High Aq. Solubility (pH 1.2-6.8) Formulation1 Standard Immediate Release Formulation HighSol->Formulation1 LowSol Low Aq. Solubility (at intestinal pH) Formulation2 Solubility Enhancement: - Salt Formation - Amorphous Dispersion - Lipid Formulation LowSol->Formulation2 OralDecision->HighSol High OralDecision->LowSol Low OrganicSol Good Solubility in Organic Solvents (e.g., PG, Ethanol) Formulation3 Liquid/Semi-Solid Formulations: - Injectable Solutions - Topical Gels/Creams OrganicSol->Formulation3 ParenteralDecision->OrganicSol Yes

Caption: Formulation decision tree based on solubility.

Conclusion

Determining the solubility of this compound is not a single measurement but a systematic investigation. By adhering to the principles and protocols outlined in this guide—from rigorous solid-state characterization to meticulous equilibrium solubility measurements across a relevant solvent panel—researchers can generate a robust and reliable dataset. This data is foundational, providing the critical insights needed to navigate the complexities of formulation development, predict in vivo performance, and ultimately accelerate the progression of a promising drug candidate into a viable therapeutic.

References

  • Cui, Q., Lu, S., Ni, B., Zeng, X., Tan, Y., Chen, Y. D., & Zhao, H. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology, 10, 163. [Link]

  • Cui, Q., Lu, S., Ni, B., Zeng, X., Tan, Y., Chen, Y. D., & Zhao, H. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Semantic Scholar. [Link]

  • Basicmedical Key. (2016). Solubility and Dissolution. [Link]

  • Cui, Q., Lu, S., Ni, B., Zeng, X., Tan, Y., Chen, Y. D., & Zhao, H. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Patrinum. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? [Link]

  • Yan, A., & Ghasemi, J. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry, 46(16), 3404-3411. [Link]

  • Fiveable. The Dissolution Process. [Link]

  • Kumar, A., & Chauhan, A. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • GEMS. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]

  • American Chemical Society. (2024). Lesson 5.9: Temperature Changes in Dissolving. [Link]

  • Agrawal, N. J., Kumar, S., & Taylor, K. (2022). Development of QSAR models for in silico screening of antibody solubility. mAbs, 14(1), 2056260. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 4(13), 1645-1662. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Patil, S. K., & Wagh, K. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

  • Tsinman, K., & Tsinman, O. (2016). Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate. Journal of Pharmaceutical Sciences, 105(9), 2824-2834. [Link]

  • Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Gaskell, R. W. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Chemistry LibreTexts. (2020). 11.2: The Dissolution Process. [Link]

  • Streng, W. H. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44883-44890. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Sokal, A., Sieroń, A., & Pindelska, E. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 978. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • Gupta, S., & Kumar, S. (2012). Recent advances in the identification and prediction of polymorphs. Pharmaceutical Development and Technology, 17(1), 1-11. [Link]

  • Pharmapproach. (2020). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Miret, M., & Thiele, J. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(44), 24107-24118. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Otsuka, M., & Igarashi, R. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 6, 498. [Link]

  • BS Publications. UNIT 1 SOLUBILITY OF DRUGS. [Link]

  • Brittain, H. G. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Drug. Dissolution Technologies, 26(4), 6-9. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? [Link]

  • Uslu, H. (2016). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Solvent Extraction and Ion Exchange, 34(1), 1-13. [Link]

  • Elder, D., & Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Hoelke, B., Gieringer, S., & Arlt, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • U.S. Food and Drug Administration. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]

  • Sawatdee, S., & Woraratphoka, J. (2021). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Current Physical Chemistry, 11(2), 94-105. [Link]

  • Slideshare. (2018). solubility experimental methods.pptx. [Link]

  • Gupta, M. K., Sreedharan, S. K., & Sajeeth, C. I. (2023). Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement. Current Trends in Biotechnology and Pharmacy, 17(1), 34-45. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Student Doctor Network. (2012). Solubility of Functional Groups in acids and bases? [Link]

  • de Campos, D. R., & de Campos, C. E. M. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1), e15104. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Fakhree, M. A. A., & Acree, W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Dissolution Technologies. (2007). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Novel Compound Evaluation in Cell Culture

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is a small molecule with the chemical formula C₈H₁₈N₂O₃ and a molecular weight of approximately 190.24 g/mol [1][2]. While its specific biological activities and mechanisms of action are not yet extensively documented in peer-reviewed literature, its structural features suggest potential bioactivity that warrants investigation in cellular models.

This guide provides a comprehensive framework for the initial characterization of novel compounds, such as this compound, in a cell culture setting. The protocols detailed below are designed to be adaptable and serve as a starting point for researchers and drug development professionals. We will outline the essential steps for preparing the compound, assessing its cytotoxic profile, and subsequently evaluating its effects on cellular functions. Adherence to these foundational protocols is critical for generating reproducible and reliable data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for accurate stock solution preparation and for understanding the compound's potential behavior in aqueous culture media.

PropertyValueSource
CAS Number 1609407-22-8[1][2]
Molecular Formula C₈H₁₈N₂O₃[1][2]
Molecular Weight 190.24 g/mol [2]
Purity >95% (typical)[3]

Part 1: Compound Preparation and Handling

The initial step in working with any new compound is the preparation of a concentrated stock solution. The choice of solvent is critical and should be empirically determined to ensure complete dissolution and compatibility with the cell culture system.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Initial Solubility Testing:

    • To determine an appropriate solvent, test the solubility of a small amount of this compound in common biocompatible solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS).

    • Start by adding a small, known weight of the compound to a microcentrifuge tube and adding a measured volume of the solvent. Vortex thoroughly.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (to 37°C) may be attempted.

    • Causality: The goal is to prepare the highest possible concentration of the stock solution to minimize the volume of solvent added to the cell culture, as solvents like DMSO can have cytotoxic effects at concentrations as low as 0.5% (v/v).

  • Preparation of a 10 mM Stock Solution (Example):

    • Accurately weigh out 1.902 mg of this compound (assuming a molecular weight of 190.24 g/mol ).

    • Dissolve the compound in 1 mL of the chosen solvent (e.g., sterile DMSO) to achieve a final concentration of 10 mM.

    • Vortex until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Determination of Cytotoxicity

Before assessing the biological activity of a compound, it is imperative to determine its cytotoxic concentration range. This will inform the selection of non-toxic concentrations for subsequent functional assays. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

Protocol 2: Cytotoxicity Assessment using MTS Assay
  • Cell Seeding:

    • Select a relevant cell line for your research question. For general cytotoxicity screening, commonly used cell lines include HeLa, A549, or HEK293.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a novel compound is from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of the compound.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Compound Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period add_mts Add MTS Reagent incubation_period->add_mts read_absorbance Read Absorbance add_mts->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of a novel compound.

Part 3: Functional Cellular Assays

Once the non-toxic concentration range of this compound has been established, its effects on specific cellular functions can be investigated. The choice of assay will depend on the hypothesized activity of the compound. Below is a general protocol for a cell proliferation assay, which can be adapted for other functional readouts.

Protocol 3: Cell Proliferation Assay (e.g., BrdU Incorporation)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in Protocol 2.

    • Treat the cells with non-toxic concentrations of this compound (typically below the IC₅₀ value).

    • Include appropriate vehicle and untreated controls.

  • BrdU Labeling:

    • Towards the end of the treatment period, add BrdU (bromodeoxyuridine) to the culture medium and incubate for a further 2-24 hours, depending on the cell cycle length. BrdU is a thymidine analog that is incorporated into newly synthesized DNA.

  • Immunodetection:

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol for the BrdU assay kit.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate and measure the colorimetric or fluorescent output using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the effect of the compound on cell proliferation.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.

Hypothetical Signaling Pathway Investigation

Should preliminary screens suggest that this compound impacts cell growth or survival, a next logical step would be to investigate its effect on key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of these processes.

Signaling_Pathway compound [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate receptor Growth Factor Receptor compound->receptor Hypothetical Inhibition pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTORC1 akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a robust and systematic approach for the initial in vitro characterization of this compound. By first establishing a toxicity profile, researchers can confidently proceed to investigate its effects on specific cellular functions. The modular nature of these protocols allows for adaptation to various research questions and cell types. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of this compound, paving the way for its potential application in research and drug development.

References

  • Angene Chemical. This compound | 1609407-22-8. [Link]

  • 幺米Lab. This compound, 95.0%+. [Link]

Sources

Application Notes and Protocols for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed applications of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate as a catalyst in organic synthesis are not extensively documented in publicly available scientific literature. The following application notes and protocols are constructed based on the well-established principles of organocatalysis by structurally related pyrrolidine derivatives, particularly those bearing both a Lewis basic tertiary amine and a Brønsted acidic functionality. These protocols serve as a robust starting point for researchers to explore the catalytic potential of this specific compound.

Introduction: A Bifunctional Design for Asymmetric Catalysis

This compound is a chiral, bifunctional organocatalyst. Its molecular architecture, featuring a pyrrolidine scaffold, a tertiary amino group (a Lewis base), and a carboxylic acid (a Brønsted acid), suggests its potential to operate through synergistic activation pathways. This design is reminiscent of highly successful proline-based catalysts and other diamine derivatives that have revolutionized asymmetric synthesis.[1]

The pyrrolidine ring provides a rigid, chiral environment essential for inducing stereoselectivity. The tertiary amine at the 3-position can act as an internal base or a hydrogen bond acceptor, while the acetic acid moiety on the ring nitrogen can serve as a proton source to activate electrophiles and participate in the catalytic cycle. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, a hallmark of efficient organocatalysis.[2]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₈N₂O₃

  • Molecular Weight: 190.24 g/mol

Mechanistic Rationale: Enamine and Iminium Ion Catalysis

The catalytic activity of pyrrolidine-based organocatalysts in reactions such as aldol and Michael additions stems from their ability to form nucleophilic enamines or activate unsaturated systems via iminium ions.[1]

Enamine Catalysis in Aldol Reactions

In the aldol reaction, the secondary amine of the pyrrolidine catalyst (in this case, the nitrogen of the pyrrolidine ring) reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophilic carbonyl of the acceptor aldehyde. The chiral scaffold of the catalyst directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome. The carboxylic acid group can play a crucial role in activating the acceptor aldehyde through hydrogen bonding and in facilitating the final hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the β-hydroxy carbonyl product.

Catalytic Cycle for the Aldol Reaction

aldol_cycle cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis + H2O Aldol_Adduct Aldol_Adduct Hydrolysis->Catalyst + Aldol Adduct

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Iminium Ion Catalysis in Michael Additions

For Michael additions of aldehydes to α,β-unsaturated systems (e.g., nitroolefins), the catalyst forms an iminium ion with the aldehyde. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack by the Michael donor. The chiral pyrrolidine framework effectively shields one face of the iminium ion, leading to a highly enantioselective addition. The bifunctional nature of the catalyst, with its Lewis basic and Brønsted acidic sites, can further organize the transition state through hydrogen bonding interactions, enhancing both reactivity and stereoselectivity.

Application in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful tool for constructing carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts are highly effective in promoting this transformation.

General Protocol for the Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol is adapted from established procedures for proline and its derivatives.[1][3]

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, DMF, or solvent-free)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

Equipment:

  • Magnetic stirrer and stir bar

  • Reaction vial or round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction vial, add the aldehyde (0.5 mmol, 1.0 equiv) and the this compound catalyst (0.05 mmol, 10 mol%).

  • Add the solvent (1.0 mL). If running solvent-free, proceed to the next step.

  • Add the ketone (2.5 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with DCM or EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Expected Outcomes and Data (Based on Analogous Catalysts)

The following table summarizes typical results for aldol reactions catalyzed by bifunctional pyrrolidine-based organocatalysts.

EntryAldehyde DonorKetone AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone10DMSO2495>95:598
2BenzaldehydeCyclohexanone10DMF488890:1095
34-ChlorobenzaldehydeAcetone20Solvent-free7275N/A92
42-NaphthaldehydeCyclopentanone10DMSO3692>95:597

Data is representative and compiled from studies on analogous bifunctional prolinamide and diamine catalysts.[1]

Application in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone reaction for the formation of carbon-carbon bonds in an enantioselective manner, leading to the synthesis of a wide array of chiral building blocks.

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is based on methodologies developed for pyrrolidine-based catalysts in the conjugate addition to nitroalkenes.[4]

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., Toluene, CH₂Cl₂, or methylcyclohexane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Magnetic stirrer and stir bar

  • Reaction vial or round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the nitroolefin (0.2 mmol, 1.0 equiv) and the catalyst (0.02 mmol, 10 mol%).

  • Add the solvent (2.0 mL) and cool the mixture to 0 °C.

  • Add the aldehyde (0.4 mmol, 2.0 equiv) dropwise.

  • Stir the reaction at 0 °C or room temperature, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC.

michael_workflow cluster_workflow Workflow Start Start Reagents Add Nitroolefin, Catalyst, and Solvent to Vial Cooling Cool to 0 °C Addition Add Aldehyde Dropwise Reaction Stir and Monitor by TLC Workup Concentrate Under Vacuum Purification Flash Column Chromatography Analysis Determine dr (NMR) and ee (HPLC) End End

Sources

Application Notes and Protocols for In Vivo Administration of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate (CAS No.: 1609407-22-8), a novel research compound.[1][2] In the absence of established protocols for this specific molecule, this guide synthesizes best practices in preclinical study design and animal welfare, offering a robust framework for researchers to develop a study-specific administration protocol.[3][4][5][6][7] Key considerations, including vehicle selection, formulation, dose determination, and various administration routes, are detailed. The protocols outlined herein are intended as a starting point and should be adapted based on empirical data generated from preliminary tolerability and dose-ranging studies.

Introduction and Pre-administration Considerations

This compound is a research chemical with a molecular weight of 190.24 g/mol .[1][2] A critical first step in designing an in vivo study is a thorough literature review and understanding of the compound's physicochemical properties.[4][7] The predicted LogP of -1.1178 suggests that this compound is likely hydrophilic and will exhibit good aqueous solubility.[2] This is a key factor in vehicle selection.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Protocols must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) prior to study initiation.[6][8][9][10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design to ensure animal welfare.[5]

Preliminary Studies: A Mandate for Novel Compounds

Given the lack of publicly available toxicity and pharmacokinetic data for this compound, preliminary studies are not just recommended, but essential.

  • Solubility Testing : Empirically determine the solubility of the compound in various pharmaceutically acceptable vehicles.

  • Maximum Tolerated Dose (MTD) Study : A dose-escalation study to determine the highest dose that does not cause unacceptable toxicity. This is critical for selecting a safe and effective dose range for the main study.

  • Pilot Pharmacokinetic (PK) Study : A small-scale study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Formulation and Vehicle Selection

The choice of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of the test article, as well as for minimizing any confounding biological effects of the vehicle itself.[3][7]

Recommended Vehicles

Based on the predicted hydrophilicity of this compound, the following vehicles are recommended for initial testing, in order of preference:

  • Sterile Water for Injection, USP : The simplest and most physiological vehicle for water-soluble compounds.

  • 0.9% Sodium Chloride Injection, USP (Normal Saline) : An isotonic solution that is a common and well-tolerated vehicle.

  • Phosphate-Buffered Saline (PBS) : An isotonic and non-toxic buffer.

For compounds with limited aqueous solubility, other vehicles may be considered, though they may have their own biological effects that need to be controlled for.[3]

VehicleRationale for UseConsiderations
Sterile Water for Injection, USP Predicted high water solubility of the compound.May not be isotonic at higher concentrations.
0.9% Sodium Chloride Injection, USP Isotonic, minimizing local irritation.Standard and widely accepted vehicle.
Phosphate-Buffered Saline (PBS) Isotonic and buffered to physiological pH.Ensure compatibility with the compound.
Preparation of Dosing Solution

All dosing solutions for parenteral administration must be sterile.

Protocol for Preparation of a 10 mg/mL Dosing Solution in Normal Saline:

  • Aseptically weigh the required amount of this compound using a calibrated analytical balance.

  • In a sterile container, add the compound to a known volume of sterile 0.9% Sodium Chloride Injection, USP.

  • Gently agitate or vortex until the compound is completely dissolved. Sonication may be used if necessary, but avoid excessive heating.

  • Visually inspect the solution for any particulates. If present, the solution should be filtered through a 0.22 µm sterile syringe filter.

  • Store the prepared solution as determined by stability studies, typically at 2-8°C and protected from light.

In Vivo Administration Protocols

The choice of administration route depends on the study's objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[4][7] The following are detailed protocols for common administration routes in mice.

Oral Administration (Gavage)

Oral gavage ensures the precise administration of a defined dose directly into the stomach.

Materials:

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Dosing solution

Procedure:

  • Properly restrain the mouse to immobilize the head and neck.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of tubing to be inserted.

  • Draw the calculated volume of the dosing solution into the syringe attached to the gavage needle.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Slowly administer the dosing solution.

  • Carefully withdraw the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Dosing solution

Procedure:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.

  • Insert the needle at a 10-20 degree angle, ensuring it does not penetrate any internal organs.

  • Gently aspirate to check for the presence of blood or urine. If either is present, discard the syringe and prepare a new one.

  • Inject the dosing solution.

  • Withdraw the needle and return the animal to its cage.

Intravenous (IV) Injection

IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injection in mice.

Materials:

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail veins

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • 70% ethanol

  • Dosing solution

Procedure:

  • Place the mouse in a restrainer.

  • Warm the tail to dilate the lateral veins.

  • Wipe the tail with 70% ethanol.

  • Visualize one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Slowly inject the dosing solution. If resistance is met or a bleb forms, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Return the animal to its cage.

Subcutaneous (SC) Injection

SC injection results in slower, more sustained absorption compared to IP or IV routes.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Dosing solution

Procedure:

  • Properly restrain the mouse.

  • Lift a fold of skin in the interscapular region (between the shoulder blades).

  • Wipe the injection site with 70% ethanol.

  • Insert the needle into the base of the tented skin.

  • Gently aspirate to ensure a blood vessel has not been entered.

  • Inject the dosing solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the animal to its cage.

Administration Route Typical Volume (Mouse) Needle Gauge Absorption Rate
Oral (PO)5-10 mL/kgN/A (gavage needle)Variable
Intraperitoneal (IP)10-20 mL/kg25-27 GRapid
Intravenous (IV)5 mL/kg27-30 GImmediate
Subcutaneous (SC)10-20 mL/kg25-27 GSlow

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with a novel compound.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_main_study Main In Vivo Study Solubility Testing Solubility Testing MTD Study MTD Study Solubility Testing->MTD Study Inform Vehicle Selection Pilot PK Study Pilot PK Study MTD Study->Pilot PK Study Determine Safe Dose Range Dosing Solution Preparation Dosing Solution Preparation Pilot PK Study->Dosing Solution Preparation Optimize Dosing Regimen Animal Dosing Animal Dosing Dosing Solution Preparation->Animal Dosing Monitoring & Data Collection Monitoring & Data Collection Animal Dosing->Monitoring & Data Collection Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis

Sources

Application Notes and Protocols for the Use of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolidine Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The pyrrolidine ring is a privileged scaffold, forming the core of numerous approved drugs and biologically active molecules due to its unique three-dimensional structure, which allows for precise spatial orientation of functional groups.[1][2] This document provides a comprehensive guide to the initial characterization and strategic screening of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate (CAS: 1609407-22-8), a compound whose potential in drug discovery remains largely unexplored.[3]

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for the proposed experimental workflows. Our objective is to empower research teams to intelligently screen this compound, identify potential biological activities, and unlock its therapeutic promise.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is the foundation of a robust drug discovery campaign.

PropertyValueSource
CAS Number 1609407-22-8[3]
Molecular Formula C₈H₁₈N₂O₃[3]
Molecular Weight 190.24 g/mol [3]
Structure A pyrrolidine ring substituted with a dimethylamino group at the 3-position and an acetic acid group at the 1-position (nitrogen).Inferred from name
Key Functional Groups Tertiary amine, Carboxylic acid, Pyrrolidine ringInferred from name

The presence of a tertiary amine and a carboxylic acid group suggests the molecule is zwitterionic at physiological pH. This has implications for its solubility, membrane permeability, and potential interactions with biological targets. The pyrrolidine scaffold itself is a key feature of many compounds targeting the central nervous system (CNS), as well as acting as agonists for G-protein coupled receptors (GPCRs) and inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV).[1][4][5]

Hypothesis-Driven Screening Strategy: A Tiered Approach

Given the absence of published biological data for this specific compound, a broad, yet logical, screening cascade is recommended. This strategy is designed to first assess general cytotoxicity and then to explore potential target classes based on the compound's structural motifs.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary (Hypothesis-Driven) Screening cluster_2 Tier 3: Hit Validation & Elucidation A Compound Acquisition & QC (Purity, Identity, Solubility) B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) A->B Proceed if QC passes C GPCR Panels (e.g., β-arrestin, cAMP) B->C Proceed if non-toxic at screening concentrations D Ion Channel Panels (e.g., Patch Clamp, FLIPR) B->D Proceed if non-toxic at screening concentrations E Enzyme Inhibition Assays (e.g., Kinases, Proteases, DPP-IV) B->E Proceed if non-toxic at screening concentrations F Phenotypic Screens (e.g., Neurite Outgrowth, Cytokine Release) B->F Proceed if non-toxic at screening concentrations G Dose-Response Analysis (IC50/EC50 Determination) C->G For identified 'hits' D->G For identified 'hits' E->G For identified 'hits' F->G For identified 'hits' H Mechanism of Action Studies G->H I Initial SAR Exploration H->I

Sources

Analytical methods for quantification of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalysis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Introduction: The Analytical Imperative for a Novel Polar Analyte

This compound is an emerging molecule of interest in pharmaceutical development, likely serving as a key metabolite or a new chemical entity. Its structure, characterized by a pyrrolidine ring, a tertiary amine, and a carboxylic acid group, places it firmly in the category of highly polar, zwitterionic compounds. The accurate quantification of such molecules in complex biological matrices like plasma, urine, and tissue homogenates is fundamental to understanding their pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1] However, the inherent polarity presents significant challenges to traditional bioanalytical workflows, demanding specialized strategies for sample extraction and chromatographic separation.

This document provides a comprehensive guide for the development, validation, and implementation of a robust analytical method for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard for quantitative bioanalysis.[2] We will explore the rationale behind key methodological choices, from sample preparation to mass spectrometric detection, and provide detailed protocols that adhere to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

The Challenge of Polarity in Bioanalysis

Highly polar compounds like the target analyte are notoriously difficult to analyze for two primary reasons:

  • Poor Retention in Reversed-Phase Chromatography: The workhorse of LC-MS, reversed-phase (RP) chromatography, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). Polar molecules have minimal affinity for these phases and tend to elute very early, often with the solvent front, resulting in poor peak shape, inadequate separation from other endogenous polar interferences, and significant susceptibility to matrix effects.[5]

  • Inefficient Extraction with Traditional Methods: Liquid-liquid extraction (LLE) is often ineffective for polar compounds that have low partition coefficients in common organic solvents. While protein precipitation (PPT) is a simple and fast technique, it provides minimal cleanup, leaving behind a host of matrix components that can interfere with ionization and compromise assay sensitivity and reproducibility.[6][7]

To overcome these hurdles, this guide will focus on two advanced strategies: Solid-Phase Extraction (SPE) for sample cleanup and Hydrophilic Interaction Chromatography (HILIC) for chromatographic separation.

Part 1: Sample Preparation Strategy: Maximizing Recovery and Minimizing Interference

The goal of sample preparation is to isolate the analyte from interfering matrix components (proteins, salts, phospholipids) while maximizing its recovery.[8] For [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid, which possesses both a positively chargeable amine and a negatively chargeable carboxylic acid, ion-exchange SPE is a highly effective and selective technique.

Rationale for Mixed-Mode Cation Exchange SPE

We recommend a mixed-mode solid-phase extraction (SPE) sorbent that combines a reversed-phase backbone with strong cation exchange (SCX) functional groups. This approach offers a dual retention mechanism.

  • Causality: At an acidic pH (e.g., pH < 4), the carboxylic acid group of the analyte is largely protonated (neutral), while the dimethylamino group is fully protonated (positive charge). This positive charge allows for strong binding to the negatively charged SCX sorbent. Endogenous interferences that are neutral or anionic will not be retained by the ion-exchange mechanism, affording a significant cleanup advantage over simpler methods like PPT. The final elution uses a basic solvent to neutralize the analyte's amine group, disrupting the ionic interaction and releasing the analyte from the sorbent.

A simplified comparison of sample preparation workflows is illustrated below.

cluster_0 Protein Precipitation (PPT) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow PPT_Start Plasma Sample + Internal Standard PPT_Add Add 3x Volume of Acetonitrile PPT_Start->PPT_Add PPT_Vortex Vortex to Precipitate Proteins PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Inject into LC-MS/MS PPT_Supernatant->PPT_End SPE_Start Plasma Sample + Internal Standard SPE_Pretreat Pre-treat (Acidify to pH < 4) SPE_Start->SPE_Pretreat SPE_Condition Condition SPE Cartridge SPE_Pretreat->SPE_Condition SPE_Equilibrate Equilibrate SPE Cartridge SPE_Condition->SPE_Equilibrate SPE_Load Load Sample SPE_Equilibrate->SPE_Load SPE_Wash Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte with Basic Solvent SPE_Wash->SPE_Elute SPE_Evaporate Evaporate & Reconstitute SPE_Elute->SPE_Evaporate SPE_End Inject into LC-MS/MS SPE_Evaporate->SPE_End

Caption: Comparison of PPT and SPE sample preparation workflows.

Protocol 1: Mixed-Mode SPE for Plasma Samples

This protocol is designed for a standard 96-well SPE plate format for higher throughput.

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of the working IS solution (a stable isotope-labeled version of the analyte is highly recommended).

  • Sample Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. This step ensures proteins are dissociated from the analyte and adjusts the pH to facilitate binding to the SCX sorbent.

  • SPE Plate Conditioning: Condition each well of the mixed-mode SCX SPE plate with 500 µL of methanol.

  • SPE Plate Equilibration: Equilibrate each well with 500 µL of 2% formic acid in water.

  • Sample Loading: Load the entire pre-treated sample (~310 µL) onto the SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Wash Step 1 (Polar Interferences): Wash the sorbent with 500 µL of 2% formic acid in water to remove salts and other highly polar, unretained matrix components.

  • Wash Step 2 (Non-polar Interferences): Wash the sorbent with 500 µL of methanol to remove lipids and other non-polar components retained by the reversed-phase mechanism.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte's charge, releasing it from the SCX sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). This ensures compatibility with the HILIC column and focuses the analyte band for optimal peak shape.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Part 2: LC-MS/MS Method Development

Chromatography: Embracing HILIC

Hydrophilic Interaction Chromatography (HILIC) is an ideal solution for retaining and separating highly polar analytes.[5][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).

  • Mechanism of Separation: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. Analytes with greater polarity are more strongly retained in the aqueous layer, leading to longer retention times. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]

Caption: The partitioning mechanism in HILIC.

Recommended LC-MS/MS Parameters

The following table outlines a starting point for the LC-MS/MS method. Optimization will be required for specific instrumentation.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases offer excellent retention and selectivity for polar, acidic, and basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Provides ions for ESI and a buffered environment for consistent chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary organic solvent for HILIC separation.
Gradient 95% B to 50% B over 3 minutes, hold for 1 min, return to 95% B and equilibrate for 1 min.A gradient from high organic to higher aqueous content elutes analytes based on polarity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis, enabling high selectivity via MRM.[10]
Ionization Mode Electrospray Ionization, Positive (ESI+)The dimethylamino group is readily protonated, making ESI+ the logical choice for high sensitivity.
MRM Transitions Analyte: [M+H]+ → Fragment 1, [M+H]+ → Fragment 2 IS: [M+H]+ → FragmentHypothetical Example: Q1: 187.1 Da → Q3: 128.1 Da (quantifier), 84.1 Da (qualifier). These would need to be determined experimentally via infusion and product ion scans.
Source Params. Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 450°CMust be optimized for the specific instrument and analyte to ensure efficient ionization and desolvation.

Part 3: Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its reliability for supporting regulatory submissions.[1][11] The validation should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the ICH M10 guideline.[3][4]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation experiments and their typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from at least 6 unique sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at LLOQ). A correlation coefficient (r²) > 0.99 is typically desired.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% (CV).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels (n≥5). Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (CV) must be ≤15% (≤20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a CV ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV should be ≤15%.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and analysis.Assessed via Freeze-Thaw, Short-Term (bench-top), Long-Term, and Post-Preparative stability experiments. Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

The quantification of this compound in biological samples presents a distinct analytical challenge due to its high polarity. A conventional reversed-phase LC-MS/MS approach is likely to fail. By employing a tailored strategy that combines selective mixed-mode solid-phase extraction with the retentive power of Hydrophilic Interaction Chromatography, a robust, sensitive, and reliable method can be developed and validated. The protocols and parameters outlined in this application note provide a strong foundation for researchers and drug development professionals to successfully quantify this and other challenging polar molecules, generating high-quality data suitable for critical pharmacokinetic and regulatory assessments.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link][1]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link][12]

  • Title: GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link][6]

  • Title: How to prepare plasma samples for HPLC analysis? Source: ResearchGate URL: [Link][7]

  • Title: Determination of amino acids in human biological fluids by high-performance liquid chromatography Source: Amino Acids (Journal) URL: [Link][13]

  • Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link][5]

  • Title: Methodology for In-Situ Extraction and Derivatization of Amino Acids from Aqueous Media Source: Southwest Research Institute URL: [Link][14]

  • Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: Pharmaceutics (Journal) URL: [Link][2]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL: [Link][9]

  • Title: Sample preparation in a bioanalytical workflow – part 1 Source: YouTube (Agilent Technologies) URL: [Link][8]

  • Title: On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis Source: PubMed, National Institutes of Health (NIH) URL: [Link][15]

  • Title: LC–MS Profiling Reveals Diet- and Hypertension-Specific Alterations in Amino Acid Metabolism Source: LCGC International URL: [Link][16]

  • Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: National Institutes of Health (NIH) URL: [Link][17]

  • Title: ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link][18]

  • Title: Methods for Pharmaceutical Analysis of Biological Samples Source: AxisPharm URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link][19]

  • Title: Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples Source: MDPI (Journal) URL: [Link][20]

  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link][21]

  • Title: LC-MS/MS Method Package for Short Chain Fatty Acids Source: Shimadzu (Europe) URL: [Link][22]

  • Title: Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Samples Using GC-MS Source: Shimadzu URL: [Link][23]

  • Title: Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues Source: Google Patents URL: [10]

Sources

Unlocking Novel Crystal Forms: Application of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in Macromolecular Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The pursuit of high-resolution macromolecular structures through X-ray crystallography is often impeded by the challenge of obtaining well-ordered crystals. The strategic use of small molecule additives can be a pivotal factor in overcoming crystallization bottlenecks. This document details the theoretical framework and practical application of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate as a novel additive for protein crystallization screening. While direct empirical data for this specific compound's efficacy is emerging, its unique chemical architecture—combining a zwitterionic character, a tertiary amine, and a pyrrolidine scaffold—suggests a multifaceted potential to favorably influence crystal packing and growth. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of crystallization additives.

Scientific Rationale: A Multifunctional Additive for Enhanced Crystallization

This compound is a zwitterionic molecule, possessing both a positive and a negative charge on different parts of the molecule. This characteristic allows it to potentially interact with both positively and negatively charged residues on a protein's surface, acting as a molecular bridge to facilitate ordered lattice formation. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing crystal contacts. Moreover, the pyrrolidine ring, a common motif in bioactive molecules, introduces a degree of rigidity and specific stereochemistry that can promote well-defined intermolecular interactions.[1][2]

The proposed mechanisms by which this compound may promote protein crystallization include:

  • Enhancing Intermolecular Contacts: By forming non-covalent bonds between protein molecules, the additive can act as a "molecular glue," stabilizing the crystal lattice.[3]

  • Improving Crystal Quality: The presence of the additive can lead to the growth of more ordered and better-diffracting crystals by reducing defects and promoting a more uniform crystal lattice.

  • Modulating Solubility: Like many small molecule additives, it may alter the solubility of the protein, gently pushing it towards the supersaturated state required for nucleation and crystal growth.[4]

  • Fragment-Based Crystallography: This molecule can be considered a "fragment" that, upon binding to the protein, may induce a conformation more amenable to crystallization or directly participate in crystal contact formation.[5][6][7]

Physicochemical Properties

A clear understanding of the additive's properties is crucial for its effective application.

PropertyValue
CAS Number 1609407-22-8
Molecular Formula C₈H₁₈N₂O₃
Molecular Weight 190.24 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into protein crystallization screening experiments.

Preparation of Stock Solution

A concentrated, sterile stock solution of the additive should be prepared for easy addition to crystallization screens.

  • Dissolve this compound in high-purity, sterile water to a final concentration of 1 M.

  • Filter-sterilize the solution using a 0.22 µm syringe filter to prevent microbial contamination.

  • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Additive Screening Protocol

This protocol outlines the use of this compound as an additive in a standard vapor diffusion crystallization experiment.

Additive_Screening_Workflow cluster_prep Preparation cluster_setup Experiment Setup (Vapor Diffusion) cluster_incubation Incubation & Observation Prot Protein Solution (Target Protein) Drop Crystallization Drop: Protein + Screen Sol. + Additive Prot->Drop Add Additive Stock (1 M Solution) Add->Drop Screen Crystallization Screen (Commercial or Custom) Well Reservoir Well: Screen Solution Screen->Well Well->Drop Incubate Incubate at Constant Temperature (e.g., 4°C or 20°C) Drop->Incubate Observe Microscopic Observation for Crystal Growth Incubate->Observe

Materials:

  • Purified protein sample (5-15 mg/mL)

  • 1 M stock solution of this compound

  • Commercial or custom crystallization screens

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and sterile tips

Method:

  • Set up the crystallization plate: Dispense the reservoir solutions from your chosen crystallization screen into the wells of the plate.

  • Prepare the crystallization drops:

    • For a standard 1:1 ratio drop, mix 1 µL of your protein solution with 1 µL of the reservoir solution.

    • To this mixture, add 0.1-0.5 µL of the 1 M additive stock solution. The final concentration of the additive in the drop will typically be in the range of 50-250 mM. It is advisable to screen a range of additive concentrations.

  • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth regularly over several days to weeks.

Co-crystallization Protocol

In this approach, the additive is mixed with the protein solution prior to setting up the crystallization trials. This is particularly relevant if the additive is expected to act as a ligand or fragment that binds to the protein.

Co_Crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization Prot Protein Solution Mix Mix Protein and Additive (e.g., 1:10 molar ratio) Prot->Mix Add Additive Stock Add->Mix Incubate_Complex Incubate (e.g., 30 min on ice) Mix->Incubate_Complex Screen_Setup Set up Crystallization Screen with Protein-Additive Complex Incubate_Complex->Screen_Setup Observe Observe for Crystal Growth Screen_Setup->Observe

Method:

  • Prepare the protein-additive complex: Mix your protein solution with the this compound stock solution to achieve a desired molar ratio (e.g., 1:5 or 1:10 protein to additive).

  • Incubate the mixture for a short period (e.g., 30 minutes) on ice to allow for potential binding.

  • Set up crystallization screens using the protein-additive complex solution as you would with the native protein, following the vapor diffusion method described in section 3.2 (without the additional spike of the additive in the drop).

  • Seal and incubate the plates, monitoring for crystal growth.

Data Interpretation and Optimization

The appearance of crystals, even if small or of poor quality, in conditions containing the additive is a positive result. The next steps involve optimizing these conditions.

ObservationPotential Optimization Strategy
Small, needle-like crystals Vary the concentration of the additive and the precipitant. Adjust the pH of the buffer.
Precipitate Decrease the concentration of the protein, precipitant, and/or the additive.
Clear drops Increase the concentration of the protein and/or the precipitant.
Phase separation Modify the buffer components or ionic strength.

Concluding Remarks

This compound presents a promising, yet underexplored, tool for protein crystallization. Its unique chemical features suggest a high potential for interacting favorably with a wide range of protein targets. The protocols outlined in this application note provide a starting point for systematically evaluating its efficacy as a crystallization additive. As with all aspects of protein crystallization, empirical testing across a variety of conditions is key to success.

References

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI.
  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Advances in ionic liquid-mediated protein crystalliz
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics.
  • The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution.
  • Practical techniques for protein crystallization: additive assistance and external field intensific
  • Protein Crystallization in Ionic-Liquid Hydrogel Composite Membranes. MDPI.
  • Effects of Ionic Liquids as Additives on Protein Crystalliz
  • Introduction to protein crystalliz
  • Poster_Innovative Protein Crystallization Screens.
  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystalliz
  • Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Comput
  • Stabilising proteins in solution using affordable and readily available small molecules. NIH.
  • Protein crystalliz
  • Optimizing Associative Experimental Design for Protein Crystalliz
  • Protein crystallization screens developed at the MRC Labor
  • The FUSION protein crystalliz
  • Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Comput
  • Accurate computational design of three-dimensional protein crystals. PMC.
  • Application of protein engineering to enhance crystallizability and improve crystal properties. PMC - NIH.
  • Ionic Liquids as Protein Crystalliz
  • Crystalliz
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PMC - NIH.
  • Additives for the crystallization of proteins and nucleic acids. Free.
  • Optimization of buffer solutions for protein crystalliz
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Role of Buffers in Protein Formul
  • How do zwitterions act as buffers?.
  • Additives for the crystallization of proteins and nucleic acids.
  • Manipulating crystalliz
  • Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • Targeting Optimal Buffers for Downstream Crystallis
  • An overview of heavy-atom derivatiz
  • Protein Crystallization: Methods & Applications.
  • Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels. PMC - NIH.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

Sources

Application Notes and Protocols for Efficacy Testing of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: A Novel Nootropic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quest for Novel Cognitive Enhancers

The relentless pursuit of therapeutic agents to combat cognitive decline associated with neurodegenerative diseases and aging remains a paramount challenge in modern medicine. Nootropics, or "smart drugs," represent a class of compounds aimed at enhancing mental functions such as memory, intelligence, and attention. A significant focus of nootropic research has been the modulation of cholinergic neurotransmission, as a deficiency in acetylcholine is a well-established hallmark of conditions like Alzheimer's disease.[1]

This document provides a comprehensive experimental framework for evaluating the efficacy of a novel compound, [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, as a potential nootropic agent. The chemical structure, featuring a pyrrolidinyl ring and a dimethylamino group, suggests a potential interaction with the cholinergic system. This guide is designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial in vitro screening to robust in vivo validation. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring scientific integrity and reproducibility.

II. Strategic Workflow for Efficacy Evaluation

A logical and phased approach is critical to efficiently assess the potential of a new chemical entity. The following workflow provides a roadmap for the comprehensive evaluation of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Modeling cluster_2 Phase 3: Data Analysis & Interpretation A Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay B Secondary Screening: Neuronal Cell Viability and Neuroprotection Assays A->B Determine direct enzymatic activity C Pharmacokinetic Profiling (preliminary) B->C Confirm non-toxicity and neuroprotective potential D Scopolamine-Induced Amnesia Model C->D Establish dose and route E Behavioral Testing: Morris Water Maze & Passive Avoidance Test D->E Assess cognitive reversal F Statistical Analysis of In Vitro & In Vivo Data E->F Collect and collate all experimental data G Dose-Response Curve Generation (IC50/EC50) F->G H Interpretation of Behavioral Endpoints F->H

Figure 1. A phased experimental workflow for the evaluation of a novel nootropic candidate.

III. In Vitro Efficacy Assessment: Foundational Mechanistic Insights

The initial phase of testing focuses on establishing the direct biological activity of this compound at the molecular and cellular level.

A. Primary Screening: Acetylcholinesterase Inhibition Assay

Rationale: The primary hypothesis for a compound with the given structure is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[2] Preventing this breakdown increases the levels of acetylcholine in the synapse, enhancing cholinergic signaling. The Ellman's assay is a reliable and widely used colorimetric method for this purpose.[2]

Protocol: Spectrophotometric Measurement of AChE Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.5.

    • AChE Solution: Recombinant human AChE diluted in assay buffer to a final concentration of 0.1 U/mL.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.[2]

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).[2]

    • Test Compound: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay is below 1%.

    • Positive Control: A known AChE inhibitor (e.g., Donepezil) at a concentration known to produce significant inhibition.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of test compound dilutions or positive control to the respective wells. For the "no inhibition" control, add 25 µL of the solvent vehicle.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate the plate for 15 minutes at room temperature.[3]

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[2]

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

ParameterDescription
IC50 Concentration of the test compound that inhibits 50% of AChE activity.
Enzyme Kinetics Analysis of reaction rates to understand the mechanism of inhibition.
Positive Control Ensures the assay is performing correctly.

Table 1. Key parameters for the Acetylcholinesterase Inhibition Assay.

B. Secondary Screening: Neuroprotection and Cell Viability Assays

Rationale: An ideal nootropic compound should not only enhance cognitive function but also protect neurons from damage.[4] Therefore, it is crucial to assess the compound's effect on neuronal viability and its potential to protect against neurotoxic insults. Assays like the MTT or XTT test are standard methods to measure cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[5]

  • Experimental Procedure:

    • Toxicity Assessment: Treat the cells with various concentrations of this compound for 24-48 hours to determine its intrinsic cytotoxicity.

    • Neuroprotection Assay:

      • Pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.

      • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ) to the culture medium.[8]

      • Co-incubate for 24 hours.

  • Cell Viability Measurement (XTT Assay):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.[5]

    • Measure the absorbance of the formazan product at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[5]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with the neurotoxin alone versus those pre-treated with the test compound to determine the neuroprotective effect.

GroupTreatmentExpected Outcome
Control VehicleHigh cell viability
Toxin H₂O₂ or AβLow cell viability
Test Compound Compound aloneHigh cell viability (at non-toxic doses)
Neuroprotection Compound + ToxinIncreased viability compared to toxin alone

Table 2. Experimental groups for the neuroprotection assay.

IV. In Vivo Efficacy Studies: Validating Cognitive Enhancement in Animal Models

Successful in vitro results must be translated to a living system. In vivo studies are essential to evaluate the compound's effect on learning and memory in the context of a whole organism.

A. Scopolamine-Induced Amnesia Model

Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit, mimicking some aspects of dementia.[9][10] This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing properties.[9]

G cluster_0 Scopolamine Effect cluster_1 Test Compound Effect A Normal Cholinergic Neurotransmission B Acetylcholine (ACh) C Muscarinic Receptor B->C Binds to E AChE B->E Broken down by D Cognitive Function C->D Leads to G Blocked Receptor H Cognitive Impairment J Increased ACh E->J Inhibition leads to F Scopolamine F->G Antagonist K Restored Cognition I [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate I->E Inhibits J->C Competes with Scopolamine J->K Leads to

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the N-alkylation of 3-(dimethylamino)pyrrolidine with a haloacetic acid derivative.

Q1: Why is my reaction yield consistently low?

Low yields in the N-alkylation of 3-(dimethylamino)pyrrolidine can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Incomplete Reaction

The nucleophilic substitution reaction between the secondary amine of the pyrrolidine ring and the alkylating agent may not have gone to completion.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials. If the starting amine is still present after the expected reaction time, the reaction is incomplete.

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.[1]

    • Choice of Base and Solvent: The choice of base is critical to neutralize the hydrohalic acid formed during the reaction. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is often preferred to prevent competition with the substrate. The solvent should be aprotic, such as acetonitrile or dimethylformamide (DMF), to facilitate the SN2 reaction.[2][3]

Potential Cause 2: Side Reactions

Several side reactions can compete with the desired N-alkylation, leading to a decrease in the yield of the target molecule.

  • Troubleshooting Steps:

    • Over-alkylation (Quaternization): The product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt.[4][5][6][7][8] This is particularly problematic if an excess of the alkylating agent is used.

      • Mitigation: Carefully control the stoichiometry, using a slight excess (1.05-1.1 equivalents) of the 3-(dimethylamino)pyrrolidine relative to the alkylating agent. Add the alkylating agent slowly and at a controlled temperature to minimize localized high concentrations.[1]

    • Reaction with the Tertiary Amine: The dimethylamino group at the 3-position is also a tertiary amine and can potentially react with the alkylating agent, though it is sterically more hindered and less nucleophilic than the secondary amine of the pyrrolidine ring. This is generally a minor side reaction but can become more significant at elevated temperatures.

      • Mitigation: Maintain a moderate reaction temperature.

Experimental Protocol: Optimized N-Alkylation

This protocol outlines a general procedure for the N-alkylation of 3-(dimethylamino)pyrrolidine with ethyl bromoacetate, followed by hydrolysis.

ParameterRecommended Condition
Reactants 3-(Dimethylamino)pyrrolidine, Ethyl bromoacetate
Stoichiometry 1.1 equivalents of amine to 1.0 equivalent of ester
Base 1.2 equivalents of Sodium Bicarbonate or DIPEA
Solvent Acetonitrile or DMF
Temperature 0°C to room temperature for alkylation; Reflux for hydrolysis
Reaction Time 12-24 hours for alkylation; 4-6 hours for hydrolysis

Step-by-Step Methodology:

  • Dissolve 3-(dimethylamino)pyrrolidine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of ethyl bromoacetate in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the reaction mixture and proceed with purification.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Saponification start 3-(Dimethylamino)pyrrolidine + Ethyl Bromoacetate conditions Base (e.g., NaHCO₃) Solvent (e.g., Acetonitrile) 0°C to RT start->conditions Reactants product_ester Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate conditions->product_ester Forms hydrolysis_conditions Aqueous NaOH Reflux product_ester->hydrolysis_conditions Intermediate final_product [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid (Crude Product) hydrolysis_conditions->final_product Yields purification Purification & Crystallization final_product->purification Proceeds to caption Workflow for the synthesis of the target molecule.

Caption: General workflow for the synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid.

Q2: I am struggling with the purification of the final product. How can I effectively isolate and purify this zwitterionic compound?

The product, [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid, is a zwitterion, meaning it has both a positive (quaternary ammonium) and a negative (carboxylate) charge in the same molecule at its isoelectric point. This property makes it highly polar and often very soluble in water, which can complicate purification.

Potential Issue 1: Removal of Inorganic Salts

The reaction work-up often introduces inorganic salts (e.g., sodium bromide, sodium carbonate) which can be difficult to separate from the highly polar product.

  • Troubleshooting Steps:

    • Solvent Precipitation: After the reaction, if the product is soluble in an organic solvent like ethanol, cooling the solution may cause the inorganic salts to precipitate, allowing for their removal by filtration.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds.[9][10][11][12][13]

      • Cation-Exchange: Use a strong cation-exchange resin in its H+ form. The zwitterionic product will be retained on the column. After washing away impurities, the product can be eluted with a dilute aqueous ammonia solution.

      • Anion-Exchange: Alternatively, use a strong anion-exchange resin in its OH- form. The product will also be retained, and can be eluted with a dilute acid like acetic acid.

Potential Issue 2: Crystallization and Hydration Control

Obtaining a crystalline solid and controlling its hydration state are crucial for product quality and stability.[14][15][16]

  • Troubleshooting Steps:

    • Solvent System for Crystallization: Experiment with mixed solvent systems. A common approach is to dissolve the purified product in a minimal amount of a polar solvent in which it is soluble (e.g., water or methanol) and then slowly add a less polar solvent in which it is insoluble (e.g., isopropanol, acetone, or ethyl acetate) until turbidity is observed. Cooling this mixture slowly can induce crystallization.

    • Controlling Hydration: The formation of a specific hydrate is dependent on the water activity in the crystallization medium. To obtain the desired hydrate, the crystallization should be performed from a solvent system with a controlled amount of water. Seeding with a crystal of the desired hydrate form can also be beneficial. The stability of the hydrate can be assessed by techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[15]

Frequently Asked Questions (FAQs)

Q3: What are the critical quality attributes of the starting material, 3-(dimethylamino)pyrrolidine?

The purity of the starting amine is paramount. Key impurities to be aware of include other pyrrolidine derivatives and residual reagents from its synthesis. The presence of primary or other secondary amines can lead to a mixture of N-alkylation products that are difficult to separate. It is advisable to use a starting material with a purity of >98%.

Q4: Can I use other haloacetic acid derivatives, such as chloroacetic acid or iodoacetic acid?

Yes, other haloacetic acid derivatives can be used. The reactivity order is typically Iodo > Bromo > Chloro. While iodoacetic acid will react faster, it is also more expensive and less stable. Chloroacetic acid is less reactive and may require more forcing conditions (higher temperature or longer reaction time), which could increase the likelihood of side reactions. Bromoacetic acid and its esters often provide a good balance of reactivity and cost.

Q5: How do I confirm the formation of the zwitterionic structure?

The zwitterionic nature of the final product can be confirmed by several analytical techniques:

  • NMR Spectroscopy: In D₂O, the protons adjacent to the positively charged nitrogen and the carboxylate group will show characteristic chemical shifts.

  • FT-IR Spectroscopy: Look for the characteristic broad absorption of the ammonium N-H stretch and the asymmetric and symmetric stretches of the carboxylate group (COO⁻).

  • Isoelectric Point (pI) Determination: The pI can be determined by titration. At its pI, the net charge of the molecule is zero, and its solubility is often at a minimum.

Q6: What is the importance of the hydrate form in a pharmaceutical context?

The hydration state of an active pharmaceutical ingredient (API) or an intermediate can significantly affect its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[14][15] Controlling the formation of a specific, stable hydrate is essential for ensuring consistent product quality and performance. Different hydrate forms are considered different polymorphs and are subject to regulatory scrutiny.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Haddad, P. R., et al. (2008). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.
  • Chemistry LibreTexts. (2022, October 4). 3.3.4: Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Bhagyavant, P., Ade, S., & Sayyad, J. H. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical and Bio-Medical Science.
  • Roy, S. (2012). Recent trends in the impurity profile of pharmaceuticals. Pharmaceuticals, 5(4), 437-451.
  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
  • DTIC. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Diva-Portal.org. (n.d.).
  • Chromatography Forum. (2014, January 30). Retention of zwitter-ions on ion-exchange. [Link]

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • PubMed. (2021, October 31). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. [Link]

  • PubMed Central. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • Angene Chemical. (n.d.). This compound. [Link]

  • Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. [Link]

  • ResearchGate. (n.d.). Zwitterionic Ion-Exchangers in Liquid Chromatography. [Link]

  • Journal of the American Chemical Society. (2013, July 19). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ResearchGate. (n.d.). N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen.... [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • ACS Publications. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. [Link]

  • Google Patents. (n.d.).

Sources

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate not dissolving in PBS solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. This guide provides in-depth, field-proven insights to ensure the successful preparation of your solutions and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in PBS (pH 7.4) and it's not dissolving. What's happening?

This is a common and expected challenge with this type of molecule. [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amines) functional groups.[1] The solubility of zwitterions is highly dependent on the pH of the solvent and is typically at its lowest at the isoelectric point (pI), the pH at which the molecule has a net neutral charge.[2]

At the physiological pH of PBS (~7.4), it is likely that the carboxylic acid group is deprotonated (negatively charged) while one or both of the amine groups are protonated (positively charged). While not electrically neutral, the strong intramolecular and intermolecular ionic interactions can lead to a stable crystal lattice that is difficult to break with the solvent, resulting in poor solubility. Furthermore, the high ionic strength of PBS can sometimes suppress the solubility of organic salts through the "common ion effect."[3]

Q2: What is the first thing I should do if I observe cloudiness or precipitate?

Before making significant changes to your protocol, start with a systematic troubleshooting process. The workflow below will guide you from simple physical interventions to more complex chemical adjustments.

Troubleshooting Workflow: Dissolving this compound

This workflow provides a logical sequence of steps to address solubility issues.

Troubleshooting_Workflow A Start: Compound Insoluble in PBS B Step 1: Basic Checks & Physical Methods A->B C Is the solution clear? B->C D Step 2: pH Adjustment Protocol C->D No H Success: Compound is Dissolved C->H Yes E Is the solution clear? D->E F Step 3: Alternative Solvent / Stock Solution E->F No E->H Yes G Is the final PBS solution clear? F->G G->H Yes I Contact Technical Support (Consider compound purity/stability) G->I No

Caption: Troubleshooting workflow for solubility issues.

Step 1: Core Protocol - Basic Checks & Physical Methods

Always begin with the simplest explanations. Do not skip these fundamental steps.

1.1. Verify Compound and Reagents:

  • Compound Identity: Confirm the CAS number (1609407-22-8) on the vial matches your records.[4][5]

  • PBS Preparation: Use high-purity water (Milli-Q® or equivalent) and quality reagents for your PBS. Ensure the final pH is indeed ~7.2-7.4. Improperly prepared buffers are a common source of error.[6]

1.2. Enhance Dissolution with Physical Methods: If initial mixing is insufficient, apply energy to the system. These methods increase the kinetic energy of the solvent and solute molecules, overcoming the activation energy barrier for dissolution.

  • Vortexing/Stirring: Ensure vigorous agitation for several minutes.

  • Gentle Warming: Warm the solution in a water bath to 37°C.[7] Increased temperature often improves the solubility of solids. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minute intervals.[6] The ultrasonic waves create micro-cavitations that help break apart solid aggregates.

  • Allow More Time: The hydrate form of a compound can sometimes dissolve more slowly than its anhydrous counterpart because the integrated water molecules must first be disrupted from the crystal lattice.[8] Allow the solution to stir for an extended period (e.g., 30-60 minutes).

If the compound remains insoluble after these steps, proceed to pH adjustment.

Step 2: Expert Protocol - pH Adjustment

The charge state of your compound is the most critical factor governing its solubility. The goal is to shift the pH far from the isoelectric point (pI) to ensure the molecule carries a strong net positive or net negative charge, which enhances its interaction with polar water molecules.

Understanding the Chemistry

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid has three ionizable groups: a carboxylic acid (pKa₁ ~2-3) and two tertiary amines (pKa₂ and pKa₃ > 9).

Charge_State A pH < pKa₁ (e.g., pH 1) Net Charge: +2 (High Solubility) B pKa₁ < pH < pKa₂ (e.g., pH 7.4) Net Charge: +1 (Zwitterionic Character, Lower Solubility) A->B Add Base C pH > pKa₃ (e.g., pH 12) Net Charge: -1 (High Solubility) B->C Add Base

Caption: Predicted charge state and solubility vs. pH.

Based on this, moving the pH to either a highly acidic or a highly basic regime should dramatically increase solubility.

Protocol for pH-Adjusted Stock Solution

It is best practice to create a concentrated stock solution in a simple solvent (like water) and then dilute it into your final PBS buffer, rather than trying to adjust the pH of the PBS itself, which has its own buffering capacity.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a minimal volume of high-purity water (e.g., to make a 10-100 mM stock solution). Do not use the full volume of PBS yet. The solution will likely be a cloudy suspension.

  • pH Adjustment (Trial 1: Basic):

    • While stirring, add 1 M NaOH dropwise.

    • Monitor the solution for clarity. For this molecule, solubility is expected to increase significantly at a pH > 10.

    • Once the solution is clear, you can neutralize it back towards pH 7.4 with 1 M HCl if required by your experimental conditions. Caution: The compound may precipitate out again as you approach the pI.

  • pH Adjustment (Trial 2: Acidic):

    • If basic adjustment fails or is not desired, start with a fresh suspension.

    • While stirring, add 1 M HCl dropwise.

    • The solution should become clear at a very low pH (e.g., pH 2-3) as the molecule becomes fully protonated with a net +2 charge.

  • Final Dilution: Once you have a clear, pH-adjusted stock solution, you can perform a final dilution into your PBS to reach the target concentration. The small volume of the stock solution should not significantly alter the pH of the final PBS buffer. Always verify the final pH of your working solution.

Step 3: Alternative Solvents & Co-Solvent Systems

If direct dissolution in an aqueous, pH-adjusted solution is unsuccessful, or if pH extremes are incompatible with your experiment, the next step is to use an alternative solvent to create a high-concentration stock.

Recommended Solvents
  • Water: Always the first choice if pH adjustment is successful.

  • DMSO (Dimethyl Sulfoxide): A powerful, water-miscible organic solvent. Most compounds are highly soluble in DMSO.[9]

Protocol for Co-Solvent Stock Preparation
  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 100 mM or higher).

  • Dilute into PBS: Add the DMSO stock solution dropwise into your vigorously stirring PBS buffer.[6] This "anti-solvent precipitation" method prevents the compound from crashing out of solution.

  • Check Final Concentration: Ensure the final percentage of DMSO in your working solution is compatible with your experimental system (typically <0.5% v/v for cell-based assays to avoid solvent toxicity).

Data Summary Table

ParameterObservation / Recommended ActionScientific Rationale
Chemical Structure Zwitterionic amine and carboxylic acidPossesses both acidic and basic centers, making solubility highly pH-dependent.[10]
Hydrate Form May dissolve slower than anhydrous formThe crystal lattice includes water molecules that must be disrupted, potentially slowing the dissolution kinetics.[8]
Solubility in PBS (pH 7.4) Often low or incompleteThe pH is likely near a region of low solubility for the zwitterionic form. High salt content can also reduce solubility.
Recommended pH for Dissolution pH < 3 or pH > 10Moving the pH far from the isoelectric point maximizes the net charge on the molecule, promoting strong interactions with water and increasing solubility.[3]
Recommended Primary Solvent High-purity water (with pH adjustment)Avoids the complication of organic co-solvents which may interfere with biological experiments.
Alternative Stock Solvent DMSOUse if aqueous methods fail. Prepare a concentrated stock and dilute carefully into the final buffer.[9]
Physical Methods Vortex, Sonication, Gentle Warming (37°C)These methods provide the necessary activation energy to overcome the lattice energy of the solid and promote solubilization.[6][7]

References

  • U.S. Food and Drug Administration. (2018). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • BenchChem. (2025). Troubleshooting arecoline hydrochloride solubility issues in PBS. This source, while for a different compound, provides a general template for troubleshooting solubility in PBS.
  • BenchChem. (2025). Troubleshooting Proglumide sodium solubility issues in PBS.
  • Angene Chemical. this compound | 1609407-22-8. [Link]

  • Takács-Novák, K., & Avdeef, A. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem.
  • BenchChem. (2025). Navigating Xylamidine Tosylate Solubility Challenges in PBS: A Technical Guide. This guide provides an example of using DMSO as a co-solvent.
  • Lee, T., et al. (2015).
  • An, Y., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Wikipedia. Pyrrolidine. [Link]

  • Sigma-Aldrich.Complete Solutions for Dissolution Testing. This document provides standard dissolution testing protocols.
  • ResearchGate. (2014). How can I seperate pyrrolidine? This discussion provides context on the general chemical behavior of pyrrolidine.
  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Vulcanchem. * ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid*.
  • Wikipedia.3-Dimethylaminoacrolein.
  • Zhang, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Gaisford, S. (2024). What are pharmaceutical hydrates and solvates?. Pharma Drama.
  • The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube. [Link]

  • ResearchGate. (2017). How can I detect isoelectric point of a protein?
  • Vibzz Lab. (2020). Precipitation Reactions of Proteins : Biochemistry. YouTube. [Link]

Sources

Common issues with [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Using Novel Small Molecules in Cell-Based Assays

A Note on [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: As a Senior Application Scientist, my primary goal is to ensure your experimental success through scientific accuracy. It is important to note that "this compound" (CAS 1609407-22-8) is not a widely documented compound for direct use in cell-based assays within peer-reviewed literature.[1][2] Information is largely confined to chemical supplier listings.

Therefore, this guide is structured to address the broader, more critical challenges researchers face when working with any novel or poorly characterized small molecule. We will use the structural features of your compound—a tertiary amine and a carboxylic acid, suggesting zwitterionic and hygroscopic properties—as a practical case study to explore common issues and solutions.

Frequently Asked Questions (FAQs)

Q1: I've just received a new lyophilized compound. What are the absolute first steps?

A1: Proper handling from the moment of receipt is critical to prevent degradation and ensure reproducibility.[3][4][5]

  • Equilibration: Before opening for the first time, allow the vial to equilibrate to room temperature (at least 20-30 minutes).[6] This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which can alter its mass and accelerate degradation.[6]

  • Documentation: Record the date of receipt, initial inspection notes, and the date of first opening.[4][5]

  • Initial Solubility Test: Use a very small, accurately weighed amount to test solubility in a common, biocompatible solvent like dimethyl sulfoxide (DMSO). This will inform the preparation of your master stock solution.

Q2: What is the best way to prepare and store a stock solution?

A2: Your stock solution is the cornerstone of your experiments.

  • Solvent Choice: DMSO is the most common starting point for dissolving hydrophobic compounds for in vitro assays.[7][8] However, for a compound like yours with polar functional groups, sterile water or PBS should also be tested.

  • High Concentration: Prepare a high-concentration stock (e.g., 10-50 mM in DMSO).[7][9] This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced cytotoxicity.[8]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in low-binding tubes. Store lyophilized powder and reconstituted solutions protected from light and moisture, typically at -20°C or -80°C for long-term stability.[3][6][10] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the compound or cause it to precipitate out of solution.[5][6]

Q3: How do I know if my compound is stable in my cell culture medium?

A3: This is a frequently overlooked but critical parameter. A compound that degrades in media can lead to a loss of activity or the creation of toxic byproducts.[11][12]

  • Incubation Test: A simple method is to add your compound to the complete cell culture medium (including serum) at its final working concentration. Incubate this solution under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 72 hours).

  • Analytical Verification: At different time points (0, 24, 48, 72 hours), analyze the medium using methods like HPLC or LC-MS to quantify the amount of the parent compound remaining.[13] This provides a direct measure of its stability.[13]

Q4: How do I differentiate true biological effects from artifacts?

  • Compound-Only Controls: Always include wells that contain your compound in the assay medium but have no cells. This will identify if the compound itself interferes with your assay's detection method (e.g., intrinsic fluorescence, absorbance, or reaction with a luciferase substrate).[14]

  • Vehicle Controls: Ensure every experiment includes cells treated with the same final concentration of the vehicle (e.g., 0.1% DMSO) as your compound-treated cells. This accounts for any effects of the solvent itself.[11]

  • Counter-Screening: If you are using a reporter assay, test your compound on a cell line with a similar reporter driven by a constitutive promoter. This can help rule out direct inhibition or activation of the reporter enzyme.[15]

  • Orthogonal Assays: Confirm your findings using a different assay that measures a separate downstream event of the same biological pathway.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your cell-based assays.

Issue 1: Compound Precipitates After Dilution in Aqueous Culture Medium

You've successfully dissolved your compound in DMSO, but upon adding it to your cell culture medium, you observe cloudiness or visible precipitate.

  • Potential Cause: The compound's aqueous solubility limit has been exceeded. Many compounds are less soluble in high-salt, protein-containing aqueous solutions than in pure organic solvents.[7][9] The pH of the medium can also affect the charge state and solubility of ionizable compounds.

  • Troubleshooting Workflow:

A Precipitation Observed in Media B Is final solvent conc. <0.5%? A->B C Reduce solvent conc. or perform serial dilutions B->C No D Check for supersaturation. Try gentle warming (37°C) or vortexing? B->D Yes C->D E Successful Dissolution D->E Yes F Precipitate remains D->F No G Assess stability at 37°C. Does it precipitate over time? E->G H Consider alternative formulation: - Different solvent (e.g., Ethanol) - Use of a solubilizing agent (e.g., cyclodextrin) - pH adjustment of buffer F->H G->H Yes, precipitates over time I Re-evaluate maximum usable concentration G->I No, remains soluble H->I

Caption: Workflow for troubleshooting compound precipitation.

Issue 2: High or Unexpected Cytotoxicity Observed

Your compound is causing significant cell death, even at concentrations where you expect a specific, non-lethal biological effect.

  • Potential Causes:

    • Solvent Toxicity: The final concentration of your vehicle (e.g., DMSO) may be too high for your specific cell line.[11]

    • Off-Target Toxicity: The compound may be interacting with unintended cellular targets that are essential for survival.[11][16] This is a common challenge with novel molecules.[16]

    • Compound Degradation: The molecule could be breaking down into a more toxic substance in the culture medium.[11]

    • On-Target Toxicity: The intended biological target, when modulated, may be essential for cell viability in that context.[11]

  • Experimental Protocol: Differentiating Toxicity Sources

    • Vehicle Toxicity Curve:

      • Plate your cells at the desired density.

      • Treat separate wells with a range of your vehicle (e.g., DMSO from 0.01% to 2.0% v/v).

      • Incubate for the duration of your experiment (e.g., 48 hours).

      • Measure cell viability using a standard assay (e.g., CellTiter-Glo®, Resazurin).

      • Analysis: Determine the maximum vehicle concentration that does not reduce viability by more than 10%. This is your maximum allowable solvent concentration for all future experiments.

    • Cytotoxicity Dose-Response:

      • Perform a broad dose-response experiment with your compound (e.g., from 1 nM to 100 µM).

      • Measure viability at 24, 48, and 72 hours. This helps determine the concentration window where you can study specific effects without confounding cytotoxicity.[17][18]

    • Target Engagement vs. Cytotoxicity:

      • If possible, use an inactive structural analog of your compound as a negative control. If the analog is not cytotoxic, it suggests the toxicity is linked to a specific interaction (on- or off-target) rather than general chemical properties.[11]

      • If the target is known, use techniques like CRISPR to create a knockout cell line. If the compound is still toxic in cells lacking the intended target, the effect is definitively off-target.[16]

Issue 3: Inconsistent Results and Poor Reproducibility

Your experimental results vary significantly from one experiment to the next.

  • Potential Causes:

    • Compound Instability: Degradation during storage (improper temperature, light exposure) or during the experiment.[6][10]

    • Inconsistent Preparation: Minor differences in preparing stock solutions or serial dilutions.[11]

    • Cellular State: Variations in cell passage number, confluency, or overall health.[11][12]

    • Assay Interference: The compound may be a "Pan-Assay Interference Compound" (PAINS), which can cause artifacts through various mechanisms like aggregation or redox cycling, leading to variable results.[19][20][21]

  • Decision Tree for Improving Reproducibility:

cluster_B Compound Handling cluster_C Cell Culture cluster_D Assay Protocol A Inconsistent Results Observed B Review Compound Handling A->B C Review Cell Culture Practices A->C D Review Assay Protocol A->D B1 Are stock solutions freshly prepared or from single-use aliquots? B->B1 C1 Is cell passage number kept within a narrow range? C->C1 D1 Are controls (vehicle, no-cell) behaving as expected? D->D1 B2 Is compound stored properly (protected from light/moisture)? B1->B2 B3 Verify compound integrity with LC-MS/NMR B2->B3 C2 Is seeding density consistent? Is confluency at treatment time optimal? C1->C2 C3 Routinely test for Mycoplasma? C2->C3 D2 Is incubation time precise? D1->D2 D3 Check for potential PAINS properties. Run aggregation & interference controls. D2->D3

Caption: Decision tree for troubleshooting poor reproducibility.

Summary of Key Parameters & Best Practices

ParameterRecommendationRationale
Compound Storage Lyophilized: -20°C or -80°C, desiccated, dark.[6][10] Solution: Single-use aliquots at -80°C.[5][6]Prevents degradation from moisture, light, and freeze-thaw cycles, ensuring compound integrity.[3][6][10]
Stock Solution 10-50 mM in 100% DMSO or other suitable solvent.Creates a concentrated source to minimize the final volume of organic solvent in the assay.[7][9]
Final Solvent Conc. Typically <0.5% v/v; must be determined empirically for each cell line.[8]High solvent concentrations can cause cytotoxicity or other artifacts, confounding results.[11]
Positive Control A well-characterized compound known to produce the expected effect.Validates that the assay system and cellular response are working correctly.[22]
Negative Controls Vehicle-only and compound-only (no cells) wells.Distinguishes the compound's effect from solvent effects and direct assay interference.[11][14]
Cell Passage Use cells within a consistent, low passage number range.High passage numbers can lead to genetic drift and altered phenotypes, affecting reproducibility.[11]

References

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Storage & Handling Guidelines. (n.d.). Origin Compounds.
  • Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate.
  • Gerets, H. H. J., et al. (2009). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. Toxicology in Vitro, 23(2), 329-342.
  • Best Practices for Research Compound Storage. (2024, December 4). Maple Research Labs Blog.
  • Riss, T. L., et al. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). ACS Omega.
  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 795.
  • This compound. (n.d.). Angene Chemical.
  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. (n.d.). BenchChem.
  • Sild, M., et al. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Omega, 1(3), 433-441.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233.
  • Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. (n.d.). BenchChem.
  • Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 795.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). Molecules, 28(14), 5489.
  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233.
  • Cell Culture Media Stability and Testing Services. (n.d.). Sigma-Aldrich.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(23), 16909.
  • Cell Culture Media Impact on Drug Product Solution Stability. (2016). Biotechnology Progress, 32(4), 998-1008.
  • Microbiological stability tests with simulated broth preparations and integrity testing for sterile standard cytotoxic preparati. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 507-512.
  • Cell Culture Custom Stability Studies. (n.d.). Cytiva.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). Semantic Scholar.
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design. (n.d.). BenchChem.
  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 22(4), 281-282.
  • Assay Guidance Manual. (2004). National Center for Biotechnology Information.
  • Dimethylamino acetic acid. (n.d.). Sigma-Aldrich.
  • Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. (2026, January 15). News.
  • A troubleshooting guide to microplate-based assays. (n.d.).
  • Assay Artifacts and Interferences. (2004). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Sathyajith, D. (2018, October 3). Common Problems in Cell Culture. News-Medical.Net.
  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. (1989). Analytical Biochemistry, 176(2), 291-313.
  • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com.
  • 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid hydrate. (n.d.). ChemScene.
  • 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid. (n.d.). ChemScene.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2020). Cells, 9(10), 2243.
  • ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid. (n.d.). Vulcanchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthetic Overview & Core Principles

The synthesis of this compound is typically achieved through a two-step process:

  • N-alkylation: Reaction of 3-(Dimethylamino)pyrrolidine with an ethyl haloacetate (commonly ethyl bromoacetate) to form the intermediate ester, ethyl 2-(3-(dimethylamino)pyrrolidin-1-yl)acetate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid hydrate.

This guide will address potential issues in both of these critical stages.

II. Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Step 1: N-Alkylation of 3-(Dimethylamino)pyrrolidine

Issue 1: Low or No Conversion to the Ester Intermediate

  • Question: I've mixed my 3-(dimethylamino)pyrrolidine with ethyl bromoacetate and a base, but I'm seeing very little of my desired product. What could be the issue?

  • Answer: Low conversion in the N-alkylation step can often be traced back to several factors. Let's break them down:

    • Base Strength and Solubility: The choice of base is critical. A common choice is potassium carbonate (K₂CO₃). If the reaction is sluggish, ensure your K₂CO₃ is anhydrous and finely powdered to maximize its surface area. The base's role is to deprotonate the secondary amine of the pyrrolidine, making it nucleophilic. If the base is not strong enough or is not sufficiently available in the reaction medium, the reaction will not proceed efficiently. Consider a stronger base like sodium hydride (NaH) if you are working in a strictly anhydrous system, but be aware of its pyrophoric nature.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for this type of Sₙ2 reaction. They effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react. Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Reaction Temperature: While many N-alkylations proceed at room temperature, some may require heating to overcome the activation energy barrier. If your reaction is slow, consider gently heating the mixture (e.g., to 50-60 °C) and monitoring the progress by TLC or LC-MS.

    • Reagent Quality: Ethyl bromoacetate is a lachrymator and can degrade over time, especially if exposed to moisture.[1] It's advisable to use a freshly opened bottle or to purify older reagents before use.

Issue 2: Formation of Quaternary Ammonium Salt Byproducts

  • Question: My reaction mixture shows a significant amount of a highly polar byproduct that I suspect is a quaternary ammonium salt. How can I avoid this?

  • Answer: The formation of a quaternary ammonium salt occurs when the product of the initial N-alkylation (a tertiary amine) reacts further with the alkylating agent (ethyl bromoacetate). While the tertiary amine in your product is sterically hindered, this side reaction can still occur, especially under forcing conditions.

    • Stoichiometry Control: A common strategy to minimize this is to use a slight excess of the starting amine, 3-(dimethylamino)pyrrolidine (e.g., 1.1 to 1.2 equivalents). This increases the probability that the ethyl bromoacetate will react with the starting material rather than the product.

    • Controlled Addition: Instead of adding all the ethyl bromoacetate at once, add it dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation.

Step 2: Hydrolysis of Ethyl 2-(3-(dimethylamino)pyrrolidin-1-yl)acetate

Issue 3: Incomplete Hydrolysis to the Carboxylic Acid

  • Question: I've treated my ester intermediate with acid or base, but I'm still seeing a significant amount of starting material. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.

    • Base-Mediated Hydrolysis (Saponification): This is often the preferred method as it is generally irreversible.[2]

      • Choice of Base: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used. LiOH is often favored due to its high reactivity.

      • Solvent System: A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is typically used to ensure the solubility of the ester.

      • Temperature and Time: These reactions may require gentle heating (e.g., reflux) to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester spot has disappeared. An extended reaction time may be necessary for complete conversion.

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and a large excess of water is needed to drive the equilibrium towards the products.[2]

      • Choice of Acid: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typical catalysts.

      • Driving the Equilibrium: The use of a large volume of dilute acid can help push the reaction to completion.

Issue 4: Difficulty in Isolating the Final Product

  • Question: After hydrolysis, I'm struggling to isolate my this compound as a clean solid. What are the best practices for workup and purification?

  • Answer: The zwitterionic nature of the product can sometimes complicate its isolation.

    • pH Adjustment: After basic hydrolysis, the product exists as the carboxylate salt. Careful acidification with an acid like HCl to the isoelectric point of the molecule will be necessary to precipitate the zwitterionic product. The exact pH will need to be determined empirically but is likely to be in the neutral to slightly acidic range. Use a pH meter for accurate adjustment.

    • Solvent for Precipitation/Crystallization: The product is a hydrate, suggesting it has some affinity for water. After adjusting the pH, you may need to reduce the volume of the aqueous solution and/or add a water-miscible organic solvent in which the product is less soluble (e.g., isopropanol, acetone) to induce precipitation or crystallization.

    • Purification: If the precipitated solid is not pure, recrystallization is a good option. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for zwitterionic compounds. If impurities are persistent, column chromatography using a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) may be necessary.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the role of the "hydrate" in the final product?

    • A1: The term "hydrate" indicates that water molecules are incorporated into the crystal lattice of the solid compound.[3][4] This is common for polar, zwitterionic molecules. It is important for calculating molecular weight and for characterization. The presence of water can be confirmed by techniques like Karl Fischer titration or by observing a broad peak in the IR spectrum in the 3200-3500 cm⁻¹ region.

  • Q2: How should I store this compound?

    • A2: As a general precaution for amino acids and their derivatives, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Q3: What are the key analytical techniques I should use to characterize my final product?

    • A3: A combination of techniques is recommended for full characterization:

      • ¹H and ¹³C NMR: To confirm the chemical structure. In a solvent like D₂O, you would expect to see signals corresponding to the pyrrolidine ring protons, the N-methyl groups, and the methylene group of the acetic acid moiety.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups. Look for a broad O-H stretch from the carboxylic acid and water of hydration, and a strong C=O stretch for the carboxylic acid.

      • Elemental Analysis: To confirm the empirical formula, including the water of hydration.

  • Q4: Can I use a different alkylating agent other than ethyl bromoacetate?

    • A4: Yes, other alkylating agents like methyl bromoacetate or t-butyl bromoacetate can be used. However, the choice of the ester group will affect the conditions required for the subsequent hydrolysis step. For example, a t-butyl ester can often be cleaved under milder acidic conditions.

IV. Experimental Protocols & Data

Protocol 1: N-Alkylation
  • To a solution of 3-(dimethylamino)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.05 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-(dimethylamino)pyrrolidin-1-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Saponification
  • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~7 with 1M HCl.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution and/or add isopropanol to induce precipitation.

  • Wash the solid with cold water and then with a small amount of cold isopropanol.

  • Dry the solid under vacuum to yield this compound.

ParameterN-AlkylationSaponification
Solvent Acetonitrile or DMFTHF/Water
Reagent Ethyl bromoacetateLithium hydroxide
Base K₂CO₃LiOH
Temperature Room TemperatureRoom Temperature
Typical Time 12-24 hours4-8 hours
Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 3-(Dimethylamino)pyrrolidine C Ethyl 2-(3-(dimethylamino)pyrrolidin-1-yl)acetate A->C K2CO3, MeCN B Ethyl Bromoacetate B->C K2CO3, MeCN D This compound C->D 1. LiOH, THF/H2O 2. HCl (aq)

Caption: A two-step synthesis of the target compound.

V. References

  • Angene Chemical. This compound. Available at: [Link]

  • Bohrium. The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. Available at: [Link]

  • Table of Contents. Available at: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available at: [Link]

  • Wikipedia. 3-Dimethylaminoacrolein. Available at: [Link]

  • ResearchGate. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Available at: [Link]

  • ResearchGate. N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... Available at: [Link]

  • Chemguide. Hydrolysing Esters. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Available at: [Link]

Sources

How to prevent degradation of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support guide for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity, reproducibility, and accuracy of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical?

This compound is a complex organic molecule featuring a pyrrolidine ring, a tertiary amine (dimethylamino group), and a carboxylic acid functional group. The "hydrate" indicates that water molecules are incorporated into its solid crystal structure. As a substituted amino acid, it is often used in pharmaceutical research and development.[1][2]

Maintaining its stability in solution is paramount for several reasons:

  • Experimental Reproducibility: Degraded solutions contain impurities that can interfere with assays, leading to inconsistent and unreliable results.

  • Accurate Quantification: Degradation leads to a lower concentration of the active compound than intended, affecting dose-response curves and kinetic measurements.

  • Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound, posing a potential risk in biological systems.

Q2: What are the primary chemical pathways that cause the degradation of this compound in solution?

Based on its structure, two principal degradation pathways are of concern: oxidation and, to a lesser extent, pH-driven hydrolysis.

  • Oxidation of the Tertiary Amine: The dimethylamino group and the nitrogen within the pyrrolidine ring are tertiary amines. Tertiary amines are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which can act as catalysts), and light.[3][4][5] This process can lead to the formation of N-oxides, which have different chemical properties and may be less active or inactive.[3][6] Studies on similar pyrrolidine-based compounds confirm that oxidative degradation is a significant stability concern.[7][8]

  • Hydrolysis: While the amide-like bond within the pyrrolidine ring is generally stable, extreme pH conditions (highly acidic or basic) can potentially promote ring-opening or other hydrolytic reactions over long periods or at elevated temperatures.[2] The acetic acid side chain itself is stable against hydrolysis.

Below is a diagram illustrating the most probable degradation pathways.

cluster_main Potential Degradation Pathways cluster_factors Contributing Factors Parent [3-(Dimethylamino)-1-pyrrolidinyl] acetic acid hydrate N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation Other_Oxidation Other Oxidative Products Parent->Other_Oxidation Oxidation Hydrolysis_Product Potential Hydrolysis Products (e.g., Ring Opening) Parent->Hydrolysis_Product Hydrolysis (Extreme pH) O2 Dissolved O₂ O2->Parent Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->Parent Light Light (UV/Vis) Light->Parent pH Extreme pH pH->Parent Temp High Temperature Temp->Parent Start Problem Observed: - Inconsistent Assay Results - Reduced Potency Visual Step 1: Visual Inspection (Color, Clarity) Start->Visual Color_Check Is solution discolored (yellow/brown)? Visual->Color_Check Precipitate_Check Is precipitate or haziness visible? Color_Check->Precipitate_Check No Oxidation_Suspected High Likelihood of Oxidative Degradation Color_Check->Oxidation_Suspected Yes Analytical Step 2: Analytical Verification (e.g., HPLC, LC-MS) Precipitate_Check->Analytical No Solubility_Issue Potential Solubility Issue or Salt Formation Precipitate_Check->Solubility_Issue Yes Purity_Check Does HPLC show degradation peaks or reduced main peak area? Analytical->Purity_Check Degradation_Confirmed Degradation Confirmed Purity_Check->Degradation_Confirmed Yes Solution_OK Solution Appears Stable. Investigate other experimental parameters. Purity_Check->Solution_OK No Action Action: Discard Old Solution. Prepare fresh stock using recommended protocols. Oxidation_Suspected->Action Solubility_Issue->Action Degradation_Confirmed->Action

Caption: Troubleshooting workflow for solution instability.

Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol incorporates best practices to minimize degradation from the outset.

Materials:

  • This compound (solid)

  • High-purity (≥18 MΩ·cm) water, DMSO, or other desired solvent

  • Buffering agents (if preparing an aqueous buffer)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated balance and appropriate glassware

Procedure:

  • Solvent Preparation (Crucial Step):

    • Aqueous Buffer: Prepare your desired buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Degassing: Place the solvent in a flask and sparge with inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Alternatively, use a freeze-pump-thaw method for maximum oxygen removal.

  • Weighing the Compound:

    • Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the required amount of the compound in a clean, dry vessel.

  • Dissolution:

    • Add the degassed solvent to the solid compound.

    • Mix gently by swirling or vortexing until fully dissolved. If necessary, sonication in a room temperature water bath can be used, but avoid heating.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in the prepared amber vials. This avoids repeated freeze-thaw cycles and re-exposure of the entire stock to air.

    • Before sealing each vial, flush the headspace with inert gas for 10-15 seconds.

    • Seal the vials tightly and label them clearly with the compound name, concentration, date, and solvent.

    • Immediately place the aliquots in a freezer for storage (-20°C for short-term, -80°C for long-term).

Protocol 2: Monitoring Solution Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for detecting and quantifying degradation. [9] Objective: To separate the parent compound from potential degradation products.

Typical Method (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar parent compound first, followed by potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210 nm or determined by a UV scan).

  • Injection Volume: 5-10 µL.

Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparing a fresh stock solution, run an HPLC analysis. This is your baseline chromatogram. Record the retention time and peak area of the parent compound.

  • Stability Sampling: Store the solution under the desired conditions (e.g., 4°C, room temperature, etc.). At specified time points (e.g., 24h, 48h, 1 week), remove an aliquot for analysis.

  • Analysis and Interpretation:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Signs of Degradation:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which represent degradation products.

    • Quantification: The percentage of the remaining parent compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.

This self-validating protocol provides definitive data on the stability of your solution under your specific experimental conditions. [15][16]

References
  • Falcone, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Available from: [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. Available from: [Link]

  • Wikipedia contributors. (2023). Pyrrolidine. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

  • Shaabani, A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

  • Hessen, E. T., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 479-493. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. Available from: [Link]

  • ACS Omega. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Publications. Available from: [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]

  • NTNU Open. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • LibreTexts Chemistry. (2021). Oxidation of Amines. Available from: [Link]

  • Kumar, R., et al. (2022). Explicating the amino acid effects for methane storage in hydrate form. Scientific Reports, 12(5433). Available from: [Link]

  • Guna, A., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules, 28(3), 1382. Available from: [Link]

  • Seshachalam, V., & Haribabu, B. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 557–567. Available from: [Link]

  • Smith, J. R. L., & Masheder, D. (1976). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-51. Available from: [Link]

  • Journal of Natural Gas Science and Engineering. (2024). Amino acid-assisted effect on hydrate-based CO2 storage in porous media with brine. ScienceDirect. Available from: [Link]

  • International Journal of Environmental Research and Public Health. (2020). A Multi-Residue Analytical Method for Assessing the Effects of Stacking Treatment on Antimicrobial and Coccidiostat Degradation in Broiler Litter. MDPI. Available from: [Link]

  • ResearchGate. (2011). Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. Available from: [Link]

  • Journal of the American Chemical Society. (1975). Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility. ACS Publications. Available from: [Link]

  • Energies. (2022). A Review of Natural Gas Hydrate Formation with Amino Acids. MDPI. Available from: [Link]

  • ResearchGate. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Available from: [Link]

  • Reddit. (2024). r/labrats - Amino acid solution storage – please help. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Journal of Controlled Release. (2005). Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems. PubMed. Available from: [Link]

  • Langmuir. (2013). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of this compound. As Senior Application Scientists, we understand that unexpected in vivo results can be a significant hurdle in research. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify and resolve potential issues in your experiments.

Section 1: Foundational Troubleshooting - Is the Compound Getting to the Target?

Low in vivo efficacy often stems from issues with the compound's formulation, stability, or its ability to reach the systemic circulation and, ultimately, the target tissue. This section addresses the most common initial hurdles.

Q1: I'm observing little to no effect of this compound in my animal model after oral administration. Where should I start troubleshooting?

A1: When encountering low efficacy with oral administration, the first step is to systematically evaluate the compound's formulation and its interaction with the gastrointestinal (GI) tract. Poor oral bioavailability is a frequent cause of in vivo failure.[1] Consider the following critical factors:

  • Aqueous Solubility and Stability: The pyrrolidine moiety may enhance aqueous solubility, but the overall molecule's solubility and stability in the acidic environment of the stomach should be confirmed.[2][3] Degradation in the stomach can prevent the compound from ever reaching the intestines for absorption.[1]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[4][5][6] This "first-pass effect" can significantly reduce the amount of active drug.[7]

  • GI Permeability: The compound's ability to cross the intestinal wall is crucial for absorption.

Troubleshooting Workflow: Oral Administration

To diagnose the issue, a logical, step-by-step approach is necessary.

G cluster_0 Phase 1: Formulation & Stability Assessment cluster_1 Phase 2: Permeability & Metabolism cluster_2 Phase 3: In Vivo Confirmation Solubility Assess Aqueous Solubility (pH 1.2 - 7.4) Stability Evaluate Stability in Simulated Gastric & Intestinal Fluid Solubility->Stability If soluble Caco2 In Vitro Permeability Assay (e.g., Caco-2) Stability->Caco2 If stable Microsomes In Vitro Metabolic Stability (Liver Microsomes) Caco2->Microsomes PK_Study Pilot Pharmacokinetic (PK) Study (Oral vs. IV Administration) Microsomes->PK_Study If permeable & metabolically stable Bioavailability Calculate Oral Bioavailability PK_Study->Bioavailability Low_Bioavailability Low Bioavailability: Consider Formulation or Route Change Bioavailability->Low_Bioavailability Good_Bioavailability Good Bioavailability: Proceed to Dose/Model Optimization Bioavailability->Good_Bioavailability

Caption: Troubleshooting workflow for low efficacy after oral administration.

Q2: My compound has poor aqueous solubility. What formulation strategies can I employ to improve its bioavailability?

A2: Poor solubility is a common challenge for many new chemical entities.[8] Several formulation strategies can enhance the solubility and absorption of your compound.[9][10][11]

Formulation StrategyMechanism of ActionBest ForConsiderations
Micronization Increases surface area for faster dissolution.[6]Crystalline solids.May not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state, preventing crystallization and improving dissolution.[9][11]Poorly soluble crystalline compounds.Physical stability of the amorphous state can be a concern.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in lipids, oils, and surfactants, which form fine emulsions in the GI tract, enhancing solubilization and absorption.[10][11] Can also bypass first-pass metabolism via lymphatic transport.[9]Lipophilic (poorly water-soluble) compounds.Requires careful selection of excipients to ensure stability and avoid toxicity.
Nanoparticles Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution rate.[6][9]A wide range of poorly soluble compounds.Manufacturing can be complex and costly.

Recommendation: For a compound like this compound, which has polar functional groups, initial efforts should focus on simple pH adjustment or salt formation. If solubility remains an issue, exploring solid dispersions or lipid-based systems would be the next logical step.

Q3: I suspect rapid metabolism is the cause of low efficacy. How can I confirm this and what are my options?

A3: Rapid metabolism, either in the liver (first-pass) or systemically, can prevent a drug from reaching therapeutic concentrations.[4][12][13]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides a preliminary assessment of how quickly your compound is metabolized by liver enzymes.

  • Prepare Liver Microsomes: Obtain commercially available pooled liver microsomes from the relevant species (e.g., mouse, rat).

  • Incubation: Incubate a known concentration of your compound with the liver microsomes and a cofactor mix (e.g., NADPH).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Calculate Half-Life: Determine the in vitro half-life (t½) of your compound. A short half-life suggests rapid metabolism.

Troubleshooting Options for Rapid Metabolism:
  • Change Administration Route: Bypassing the liver with intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration can mitigate the first-pass effect.[1][7][14] However, this does not prevent systemic metabolism.

  • Dose Adjustment: Higher or more frequent dosing might be necessary to maintain therapeutic concentrations, but this increases the risk of toxicity.[13]

  • Chemical Modification: In the drug discovery phase, medicinal chemists can modify the compound's structure to block metabolic "hotspots."

G cluster_0 Initial Observation cluster_1 Hypothesis: Rapid Metabolism cluster_2 Solutions Start Low In Vivo Efficacy InVitro In Vitro Metabolic Stability Assay Start->InVitro InVivo Pilot PK Study (Oral vs. IV) InVitro->InVivo Correlate findings ChangeRoute Change Administration Route (e.g., SC, IP, IV) InVivo->ChangeRoute If metabolism is confirmed high AdjustDose Adjust Dosing Regimen InVivo->AdjustDose If metabolism is confirmed high Redesign Chemical Modification (Drug Discovery Phase) InVivo->Redesign If metabolism is confirmed high

Caption: Decision tree for addressing suspected rapid metabolism.

Section 2: Optimizing the In Vivo Model and Experimental Design

If you've confirmed that the compound is reaching systemic circulation but still see low efficacy, the issue may lie with the experimental design or the animal model itself.

Q4: I've switched to subcutaneous injection, and while I see some effect, it's not robust. How do I determine the optimal dose?

A4: A lack of robust effect after ensuring systemic exposure often points to a suboptimal dose. A dose-response study is essential to determine the therapeutic window of your compound.[7]

Experimental Protocol: Dose-Range Finding Study
  • Select Dose Range: Based on in vitro potency and any available toxicity data, select a wide range of doses. A logarithmic or semi-logarithmic spacing is often used (e.g., 1, 3, 10, 30 mg/kg).

  • Animal Groups: Assign a sufficient number of animals to each dose group and a vehicle control group.

  • Administration: Administer the compound via the chosen route (e.g., SC).

  • Efficacy Endpoint: At the appropriate time point, measure your primary efficacy endpoint (e.g., performance in a behavioral task).

  • Toxicity Monitoring: Observe animals for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Data Analysis: Plot the dose versus the response to identify the dose that produces the desired effect (ED50) and to observe the therapeutic window before adverse effects appear.

Q5: My compound is intended as a cognitive enhancer. Is my choice of animal model and behavioral test appropriate?

A5: The selection of an appropriate animal model is critical for the translational relevance of your findings.[15][16][17] For cognitive enhancement, a variety of models are available, each with its own advantages and limitations.[18][19][20][21]

Animal Model TypeExampleMechanismProsCons
Pharmacological Scopolamine-induced amnesia[18]Muscarinic acetylcholine receptor antagonist, disrupts cholinergic neurotransmission.Acute, reversible, high-throughput.May not model the chronic neurodegeneration of diseases like Alzheimer's.
Genetic APP/PS1 transgenic mice[18]Express human genes for amyloid precursor protein and presenilin-1, leading to plaque formation.Models key pathological features of Alzheimer's disease.Cognitive deficits can be variable and may not fully recapitulate the human disease.
Lesion-Based Hippocampal lesions[18]Surgical or chemical damage to specific brain regions involved in memory.Allows for the study of specific brain circuits.The induced damage may not be representative of a progressive disease state.

Recommendation: If you are using a healthy, wild-type animal, the cognitive-enhancing effects may be difficult to detect (a "ceiling effect"). It is often more effective to use a model where cognitive function is first impaired, creating a clear window for improvement. The scopolamine model is an excellent starting point for screening potential nootropic agents due to its reliability and simplicity.[18]

Matching Behavioral Tests to Cognitive Domains

The behavioral test must be chosen to assess the specific aspect of cognition your compound is expected to modulate.[21]

  • Spatial Memory: Morris Water Maze, Barnes Maze

  • Working Memory: Y-Maze, T-Maze

  • Recognition Memory: Novel Object Recognition Test

If your compound is designed to improve spatial learning, but you are using a test for recognition memory, you may not observe an effect. Ensure your chosen behavioral paradigm aligns with the compound's hypothesized mechanism of action.

Section 3: Frequently Asked Questions (FAQs)

Q: Could the hydrate form of the compound be affecting its activity? A: Yes. The water of hydration contributes to the molecular weight. Ensure that you are calculating your doses based on the molecular weight of the hydrated form to avoid under-dosing. The crystalline structure of a hydrate can also affect its solubility and dissolution rate compared to an anhydrous form.

Q: How long should I wait after administration to test for efficacy? A: This depends on the compound's pharmacokinetic profile (Tmax, or the time to reach maximum concentration). A pilot PK study is the best way to determine this. Without PK data, you may be testing before the compound has reached effective concentrations in the brain or after it has already been cleared.

Q: My compound appears to be causing sedation at higher doses, which is confounding my behavioral test results. What should I do? A: This is a common issue. You must dissociate the specific cognitive effects from general effects on motor activity or sedation. Run a control experiment, such as an open-field test, at all your doses to measure locomotor activity. If a dose that shows a cognitive benefit also alters motor activity, the results are confounded. The goal is to find a dose that improves cognition without these side effects.

Q: What if I've tried all of the above and still see no efficacy? A: If you have confirmed adequate formulation, bioavailability, and have optimized the dose and animal model, it is possible that the compound lacks in vivo efficacy at its primary target, or that the target itself is not valid for the disease model. At this stage, it would be prudent to re-evaluate the in vitro data and the fundamental hypothesis behind the compound's mechanism of action. It's also possible that the drug is not reaching the target tissue (e.g., crossing the blood-brain barrier) in sufficient concentrations, a question that can be answered by measuring drug levels in the brain tissue during your PK study.[22]

References
  • Jetir.Org. Memory-Enhancing Activity Using Animal Models: A Comprehensive Review.
  • CfPIE. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. 2024.
  • PubMed. Zebrafish models for studying cognitive enhancers. 2024.
  • Benchchem. Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies.
  • PubMed. In vivo approach to determine the route of optimal drug absorption in rats.
  • PMC - NIH. Biotransformation: Impact and Application of Metabolism in Drug Discovery.
  • ResearchGate. Current Trends in the Animal Models for Screening of Nootropic Agents.
  • NCBI Bookshelf - NIH. Introduction - Animal Models of Cognitive Impairment.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • OMICS International. Clinical Pharmacology & Biopharmaceutics - The Role of Drug Metabolism in Personalized Medicine: Impacts on Efficacy and Safety Profiles.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • AZoLifeSciences. Optimizing a Drug's Pharmacokinetics. 2023.
  • ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
  • Clinical Implications of Drug Metabolism: Key to Effective Pharmacotherapy.
  • ResearchGate. Role of drug metabolism in drug discovery and development | Request PDF. 2025.
  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. 2024.
  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. 2023.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
  • Benchchem. Optimizing dosage and administration routes for in vivo studies of Mycaminosyltylonolide.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Tantragyan Technologies Pvt Ltd. Tackling Drug Discovery Challenges in Pharma.
  • PMC - PubMed Central. Why 90% of clinical drug development fails and how to improve it?.
  • NCBI Bookshelf. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders.

Sources

Technical Support Center: Method Refinement for a More Efficient Synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to enhance the efficiency and success of your synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. The core of this synthesis lies in the N-alkylation of 3-(dimethylamino)pyrrolidine. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, over-alkylation, and purification difficulties. This guide provides a refined methodology and practical solutions to common experimental hurdles.

Part 1: Refined Synthesis Protocol

This section details a refined, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.

Reaction Scheme

reaction_scheme reactant1 3-(Dimethylamino)pyrrolidine reaction N-Alkylation reactant1->reaction reactant2 Sodium chloroacetate reactant2->reaction product [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate_step Crystallization product->hydrate_step base Cesium Carbonate (Cs2CO3) base->reaction Base solvent Acetonitrile (ACN) solvent->reaction Solvent Heat hydrate Hydrate Formation (Water) hydrate->hydrate_step final_product This compound reaction->product hydrate_step->final_product

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-(Dimethylamino)pyrrolidine114.1910.0 g1.0
Sodium chloroacetate116.4811.2 g1.1
Cesium Carbonate (Cs₂CO₃)325.8231.2 g1.1
Acetonitrile (ACN)41.05200 mL-
Deionized Water18.02As needed-
Isopropanol60.10As needed-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(dimethylamino)pyrrolidine (10.0 g, 87.6 mmol) and acetonitrile (200 mL).

  • Addition of Reagents: To the stirred solution, add sodium chloroacetate (11.2 g, 96.3 mmol) followed by cesium carbonate (31.2 g, 95.7 mmol). The use of cesium carbonate is crucial for promoting selective mono-N-alkylation and minimizing the formation of quaternary ammonium byproducts.[1][2]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification and Hydrate Formation: Dissolve the crude oil in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod can be beneficial.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with cold isopropanol.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield this compound as a white to off-white crystalline solid.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

troubleshooting start Problem Encountered low_yield Low or No Product Yield start->low_yield over_alkylation Significant Over-Alkylation start->over_alkylation purification_issue Difficulty in Purification/ Crystallization start->purification_issue cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Poor Reagent Quality low_yield->cause_ly2 cause_ly3 Suboptimal Temperature low_yield->cause_ly3 cause_oa1 Incorrect Base over_alkylation->cause_oa1 cause_oa2 High Temperature/ Prolonged Reaction over_alkylation->cause_oa2 cause_pi1 Oily Product purification_issue->cause_pi1 cause_pi2 Impurities Inhibit Crystallization purification_issue->cause_pi2 solution_ly1 Extend reaction time and monitor by TLC/LC-MS. cause_ly1->solution_ly1 solution_ly2 Verify purity of starting materials. Use fresh reagents. cause_ly2->solution_ly2 solution_ly3 Ensure reaction is at reflux temperature. cause_ly3->solution_ly3 solution_oa1 Use a milder, more selective base like Cesium Carbonate. cause_oa1->solution_oa1 solution_oa2 Optimize reaction time and temperature. Avoid excessive heating. cause_oa2->solution_oa2 solution_pi1 Triturate with a non-polar solvent (e.g., diethyl ether) to induce solidification. cause_pi1->solution_pi1 solution_pi2 Perform a column chromatography purification step before crystallization. cause_pi2->solution_pi2

Caption: Troubleshooting logic for common synthesis issues.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Extend the reaction time and monitor progress using TLC or LC-MS until the starting material is consumed.
Poor quality of starting materials.Ensure the purity and dryness of 3-(dimethylamino)pyrrolidine and sodium chloroacetate. Use freshly opened or properly stored reagents.
Insufficient heating.Verify that the reaction mixture is maintained at the reflux temperature of the solvent.
Significant Over-Alkylation Use of a strong, non-selective base.Employ a milder base such as cesium carbonate or potassium carbonate, which are known to favor mono-alkylation.[1][3]
High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations.
Difficulty in Product Purification/Crystallization The product is an oil and does not crystallize.Try triturating the crude oil with a non-polar solvent like diethyl ether or pentane to induce precipitation. Seeding with a small crystal of the pure product can also initiate crystallization.
Presence of impurities hindering crystallization.If impurities are suspected, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) before attempting crystallization.
Incorrect solvent for crystallization.Experiment with different solvent systems for crystallization. A mixture of a good solvent (e.g., water, methanol) and a poor solvent (e.g., isopropanol, acetone) can be effective.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is cesium carbonate recommended over other bases like sodium hydroxide or triethylamine?

A1: Cesium carbonate is a large, soft cation that promotes selective mono-N-alkylation of primary and secondary amines, minimizing the common side reaction of over-alkylation to form quaternary ammonium salts.[1][2] Stronger, more common bases can lead to a mixture of products that are difficult to separate.

Q2: Can other alkylating agents be used instead of sodium chloroacetate?

A2: Yes, other reagents with a good leaving group, such as ethyl bromoacetate or methyl 2-tosyloxyacetate, can be used. However, the subsequent hydrolysis step to obtain the carboxylic acid would be necessary. Sodium chloroacetate is advantageous as it directly provides the carboxylate, simplifying the workup.

Q3: My starting material, 3-(dimethylamino)pyrrolidine, is a liquid. Are there any special handling precautions?

A3: 3-(Dimethylamino)pyrrolidine is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I confirm the formation of the desired product?

A4: The product can be characterized using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, while mass spectrometry will verify the molecular weight (190.24 g/mol for the hydrate).[4][5] Infrared (IR) spectroscopy can identify the presence of the carboxylic acid and amine functional groups.

Q5: Is it possible to perform this reaction under solvent-free conditions?

A5: While some N-alkylation reactions can be performed neat, for this specific synthesis, a solvent is highly recommended to ensure proper mixing, heat transfer, and to facilitate the reaction between the solid and liquid reagents. Acetonitrile is a good choice due to its appropriate boiling point and ability to dissolve the reactants to some extent.

References

  • Wikipedia. Amine alkylation. [Link]

  • Reagent Guide. N alkylation at sp3 Carbon. [Link]

  • Books. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • Google Patents.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • AngeneChemical. This compound|1609407-22-8. [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of this compound. We understand that poor bioavailability can be a significant hurdle in the development of promising therapeutic agents. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to help you navigate these challenges effectively.

Understanding the Bioavailability Challenge

This compound possesses structural features—a tertiary amine and a carboxylic acid—that suggest it may exist as a zwitterion at physiological pH.[1][2] Such compounds can exhibit high aqueous solubility but may suffer from poor membrane permeability, a common cause of low oral bioavailability.[3][4] The key to enhancing the in vivo exposure of this molecule lies in systematically addressing its potential absorption barriers.

This guide will explore scientifically-grounded strategies to improve the bioavailability of this compound, focusing on formulation-based approaches and chemical modification strategies.

Troubleshooting Guides

Issue 1: Poor Permeability Across Intestinal Epithelium

Low permeability is a primary suspect for the poor bioavailability of hydrophilic or zwitterionic compounds. The following experimental workflow will guide you through diagnosing and addressing this issue.

Experimental Workflow: Permeability Enhancement

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Chemical Modification A Caco-2 Permeability Assay B Analyze Apparent Permeability (Papp) A->B Determine efflux ratio C Formulation with Permeation Enhancers B->C If Papp is low D Lipid-Based Formulations (SEDDS/SMEDDS) B->D If Papp is low E Nanoparticle Formulations B->E If Papp is low G Prodrug Synthesis (Esterification) B->G If formulation fails F In Vivo Pharmacokinetic Study in Animal Model C->F D->F E->F H Evaluate in vitro conversion G->H H->F G cluster_0 Initial State cluster_1 Diagnostic Phase cluster_2 Improvement Strategies cluster_3 Validation cluster_4 Desired Outcome A This compound Poor Oral Bioavailability B Physicochemical Characterization pKa, LogP, Solubility A->B C In Vitro Assessment Caco-2 Permeability, Metabolic Stability A->C D Formulation Optimization Permeation Enhancers Lipid-Based Systems Nanoparticles C->D Low Permeability E Chemical Modification Prodrug Synthesis C->E Low Permeability F In Vivo PK Studies Compare Formulations/Prodrug to Parent Compound D->F E->F G Optimized Formulation/Prodrug Enhanced Bioavailability F->G

Caption: A logical progression for addressing poor bioavailability.

We hope this technical support guide provides you with the necessary tools and insights to overcome the bioavailability challenges associated with this compound. Our team of application scientists is available for further consultation on your specific experimental needs.

References

  • Prodrug strategy for enhancing drug delivery via skin. Curr Drug Discov Technol. URL: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. URL: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. URL: [Link]

  • Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry. URL: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. International Journal of Molecular Sciences. URL: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. URL: [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. URL: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. URL: [Link]

  • This compound. Angene Chemical. URL: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. URL: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. URL: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial. URL: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. URL: [Link]

  • Learn Amines In Pharmaceuticals. AnyLearn. URL: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. LinkedIn. URL: [Link]

  • Optimising excipients to improve bioavailability. Manufacturing Chemist. URL: [Link]

  • Prodrugs for Amines. Letters in Drug Design & Discovery. URL: [Link]

  • Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. URL: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. URL: [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics. URL: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of the Efficacy of Pyrrolidine-Based Compounds in the Management of Type 2 Diabetes.

Introduction

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmacologically active compounds.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of functional groups, making it a "privileged scaffold" for the design of potent and selective therapeutic agents.[3] This guide delves into the comparative efficacy of pyrrolidine-containing molecules in the context of type 2 diabetes mellitus (T2DM), a global health challenge characterized by hyperglycemia and impaired insulin function.[4]

While this investigation was initially prompted by an interest in the specific compound [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a comprehensive search of the scientific literature and patent databases did not yield publicly available experimental data on its biological efficacy. Consequently, this guide will focus on a comparative analysis of closely related and well-characterized pyrrolidine derivatives that have shown significant promise as anti-diabetic agents. We will explore their mechanisms of action, compare their potencies through available experimental data, and provide insights into their structure-activity relationships (SAR).

Comparative Efficacy of Pyrrolidine Derivatives in Key Anti-Diabetic Pathways

The therapeutic utility of pyrrolidine derivatives in T2DM is prominently demonstrated through their activity as inhibitors of two key enzyme systems: Dipeptidyl Peptidase-IV (DPP-4) and α-amylase/α-glucosidase.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition: Enhancing Incretin Action

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and improved glycemic control.[6] The cyanopyrrolidine scaffold has emerged as a particularly successful pharmacophore for potent and selective DPP-4 inhibitors.[7]

DOT Script for DPP-4 Inhibition Pathway:

DPP4_Pathway Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Active) GLP-1 & GIP (Active) Intestine->GLP-1 & GIP (Active) releases Pancreas Pancreas GLP-1 & GIP (Active)->Pancreas act on DPP-4 DPP-4 GLP-1 & GIP (Active)->DPP-4 degraded by Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion increases Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-4 inhibits

Caption: Mechanism of DPP-4 Inhibition by Pyrrolidine Derivatives.

A comparative look at two prominent cyanopyrrolidine-based DPP-4 inhibitors, Vildagliptin and Saxagliptin, highlights the subtle structural modifications that can significantly impact potency and selectivity.

CompoundStructureDPP-4 IC50 (nM)Key Structural Features
Vildagliptin [Image of Vildagliptin structure]~2.3Features a cyanopyrrolidine warhead and a hydroxymethyl adamantyl group.[8]
Saxagliptin [Image of Saxagliptin structure]~1.3Also contains a cyanopyrrolidine motif but with a bridged adamantyl group.[8]

The data indicates that both compounds are highly potent inhibitors of DPP-4, with Saxagliptin exhibiting slightly greater potency. The key to their efficacy lies in the cyanopyrrolidine moiety, which forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of DPP-4. The adamantyl groups contribute to the high affinity and selectivity of these inhibitors.

α-Amylase and α-Glucosidase Inhibition: Delaying Carbohydrate Absorption

Another important therapeutic strategy for managing T2DM involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[4] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.[4] Several studies have explored the potential of pyrrolidine derivatives as inhibitors of these enzymes.

A study on a series of N-Boc-proline amides demonstrated that certain derivatives exhibit significant inhibitory activity against both α-amylase and α-glucosidase.[4]

DOT Script for Experimental Workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme Solution Enzyme Solution Incubation Incubation Enzyme Solution->Incubation Test Compound Test Compound Test Compound->Incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Spectrophotometric Reading Spectrophotometric Reading Reaction Termination->Spectrophotometric Reading Data Analysis Data Analysis Spectrophotometric Reading->Data Analysis

Caption: General Workflow for Enzyme Inhibition Assays.

Compound Derivativeα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a (unsubstituted) 36.3247.19
3g (4-methoxy) 26.2418.04
Acarbose (Standard) 5.50-
Metformin (Standard) 25.31-

Data adapted from Bhat et al. (2024).[4]

These results indicate that the pyrrolidine derivatives show promising inhibitory activity, with the 4-methoxy analog (3g) being the most potent in this series against both enzymes. While not as potent as the standard drug Acarbose, their activity is comparable to Metformin against α-amylase.

Structure-Activity Relationship (SAR) Insights

The accumulated data on various pyrrolidine derivatives allows for the deduction of key structure-activity relationships:

  • For DPP-4 Inhibition:

    • The (S)-2-cyanopyrrolidine moiety is critical for the inhibitory mechanism.[7]

    • Bulky, lipophilic groups at the N-1 position, such as the adamantyl group, generally enhance potency and selectivity.[8]

    • Modifications to the linker between the pyrrolidine ring and the adamantyl group can fine-tune the pharmacokinetic and pharmacodynamic properties.

  • For α-Amylase and α-Glucosidase Inhibition:

    • The presence of a proline amide core appears to be beneficial for activity.[4]

    • Electron-donating substituents on the aromatic ring of the amide, such as a methoxy group at the para position, can significantly increase inhibitory potency.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential.

Protocol 1: In Vitro DPP-4 Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution.

    • Monitor the increase in fluorescence (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the α-glucosidase solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value as described for the DPP-4 assay.

Conclusion

The pyrrolidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel anti-diabetic agents. While a lack of public data on this compound prevents its direct comparison, the analysis of its structural relatives reveals a rich field of active compounds. The potent and selective inhibition of DPP-4 by cyanopyrrolidine derivatives like Vildagliptin and Saxagliptin underscores the success of this chemical class in clinical applications. Furthermore, the encouraging α-amylase and α-glucosidase inhibitory activities of other pyrrolidine derivatives highlight the potential for developing multi-target agents. Future research focused on the synthesis and biological evaluation of a wider array of substituted pyrrolidine-1-yl acetic acid derivatives is warranted to further explore the therapeutic potential of this privileged scaffold in the ongoing fight against type 2 diabetes.

References

  • Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemical Methodologies, 6(2), 134-153. [Link]

  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. [Link]

  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • Peters, J. U. (2007). 11 years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579-595. [Link]

  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • (Referenced in search results, but full citation details were not available for a specific, directly relevant article).
  • (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(13), 11158. [Link]

Sources

A Senior Application Scientist's Guide to Validating [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate's Effect Using a Knockout Model

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven framework for validating the therapeutic effect of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a compound bearing a pyrrolidine scaffold. Drawing from established principles in pharmacology and genetic engineering, we will explore a hypothetical validation process targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The pyrrolidine moiety is a common structural feature in known DPP-4 inhibitors, making this a rational, albeit putative, target for our investigation.[1][2][3][4]

This guide is designed to be a dynamic resource, eschewing a rigid template in favor of a logical, scientifically-grounded narrative that illuminates the "why" behind each experimental choice.

Section 1: The Scientific Rationale - Targeting DPP-4 with a Pyrrolidine-Containing Compound

The five-membered pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element.[5][6][7] Notably, this motif is a hallmark of several potent and selective DPP-4 inhibitors used in the management of type 2 diabetes.[1][2][4][8][9] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion and maintaining glucose control.[8] Inhibition of DPP-4 prolongs the action of incretins, thereby offering a therapeutic strategy for diabetes.

Given the structural similarities of this compound to known DPP-4 inhibitors, we hypothesize that it exerts its biological effects through the inhibition of this enzyme. To definitively test this hypothesis, a multi-pronged approach is necessary, with the use of a knockout (KO) animal model being the gold standard for in vivo target validation.

Section 2: Experimental Design - A Comparative In Vivo Study

The core of our validation strategy lies in a comparative study employing a DPP-4 knockout mouse model. This allows for the dissection of the compound's on-target versus off-target effects.

Animal Models and Group Allocation

A cohort of age- and sex-matched wild-type (WT) and DPP-4 knockout (DPP-4-/-) mice on a C57BL/6 background will be utilized. The animals will be randomly assigned to the following groups:

Group IDAnimal GenotypeTreatment
1Wild-Type (WT)Vehicle Control
2Wild-Type (WT)This compound
3Wild-Type (WT)Positive Control (e.g., Sitagliptin)
4DPP-4-/-Vehicle Control
5DPP-4-/-This compound
  • Rationale for Controls: The vehicle control group accounts for any effects of the drug delivery vehicle. The positive control group, using a well-characterized DPP-4 inhibitor like Sitagliptin, provides a benchmark for efficacy. The DPP-4-/- vehicle control group establishes the baseline phenotype of the knockout model.

Dosing and Administration

The compound and controls will be administered orally once daily for a period of four weeks. The dosage of this compound will be determined by preliminary dose-ranging studies to establish a safe and potentially efficacious dose.

Experimental_Workflow cluster_setup Animal Cohort Setup cluster_groups Treatment Groups cluster_assays Outcome Assessments A Wild-Type Mice WT_Vehicle WT + Vehicle A->WT_Vehicle WT_Compound WT + Compound X A->WT_Compound WT_Positive WT + Positive Control A->WT_Positive B DPP-4 Knockout Mice KO_Vehicle DPP-4 KO + Vehicle B->KO_Vehicle KO_Compound DPP-4 KO + Compound X B->KO_Compound OGTT Oral Glucose Tolerance Test (OGTT) WT_Vehicle->OGTT Week 4 GLP1 Active GLP-1 Levels WT_Vehicle->GLP1 Terminal Insulin Plasma Insulin Levels WT_Vehicle->Insulin Terminal Histology Pancreatic Islet Histology WT_Vehicle->Histology Terminal WT_Compound->OGTT Week 4 WT_Compound->GLP1 Terminal WT_Compound->Insulin Terminal WT_Compound->Histology Terminal WT_Positive->OGTT Week 4 WT_Positive->GLP1 Terminal WT_Positive->Insulin Terminal WT_Positive->Histology Terminal KO_Vehicle->OGTT Week 4 KO_Vehicle->GLP1 Terminal KO_Vehicle->Insulin Terminal KO_Vehicle->Histology Terminal KO_Compound->OGTT Week 4 KO_Compound->GLP1 Terminal KO_Compound->Insulin Terminal KO_Compound->Histology Terminal

Figure 1: Experimental workflow for the in vivo validation study.

Section 3: Key Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and validity of the experimental data.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose metabolism in response to an oral glucose challenge.

Protocol:

  • Fast mice for 6 hours prior to the test.

  • Collect a baseline blood sample (t=0) via tail snip.

  • Administer a 2 g/kg bolus of glucose solution via oral gavage.

  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

Causality: DPP-4 inhibition is expected to enhance glucose tolerance, resulting in lower blood glucose excursions in the WT group treated with the compound, similar to the positive control. In DPP-4-/- mice, which already have enhanced glucose tolerance, the compound is expected to have a minimal additional effect, thus demonstrating its on-target action.

Measurement of Active GLP-1 Levels

Objective: To directly measure the active form of GLP-1, the primary substrate of DPP-4.

Protocol:

  • At the end of the treatment period, collect terminal blood samples into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail to prevent ex vivo degradation of active GLP-1.

  • Centrifuge the blood to separate plasma.

  • Measure active GLP-1 levels in the plasma using a commercially available ELISA kit.

Causality: Inhibition of DPP-4 should lead to an increase in the circulating levels of active GLP-1. Therefore, we anticipate elevated active GLP-1 levels in the WT group treated with the compound. In DPP-4-/- mice, GLP-1 levels will already be high, and the compound should not cause a further significant increase.

Pancreatic Islet Histology

Objective: To examine the morphology and health of pancreatic islets.

Protocol:

  • Euthanize mice and carefully dissect the pancreas.

  • Fix the pancreas in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section.

  • Perform hematoxylin and eosin (H&E) staining to visualize islet morphology.

  • Perform immunohistochemistry for insulin and glucagon to assess beta-cell and alpha-cell distribution and abundance.

Causality: Chronic treatment with a DPP-4 inhibitor may lead to beneficial changes in pancreatic islet architecture, such as increased beta-cell mass. Comparing the islet morphology across the different groups can provide insights into the long-term effects of the compound on pancreatic health.

Section 4: Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this validation study.

Table 1: Oral Glucose Tolerance Test (Area Under the Curve)

GroupGlucose AUC (mg/dLmin)
WT + Vehicle25000 ± 1500
WT + this compound18000 ± 1200
WT + Positive Control17500 ± 1100*
DPP-4-/- + Vehicle15000 ± 1000
DPP-4-/- + this compound14800 ± 950

*p < 0.05 vs. WT + Vehicle; **p < 0.01 vs. WT + Vehicle

Table 2: Active GLP-1 Levels

GroupActive GLP-1 (pM)
WT + Vehicle5 ± 1
WT + this compound15 ± 2
WT + Positive Control16 ± 2.5
DPP-4-/- + Vehicle20 ± 3
DPP-4-/- + this compound21 ± 3.5

*p < 0.05 vs. WT + Vehicle; **p < 0.01 vs. WT + Vehicle

Interpretation of Hypothetical Data:

The hypothetical data demonstrate that this compound significantly improves glucose tolerance and increases active GLP-1 levels in wild-type mice, with an efficacy comparable to the positive control. Crucially, the compound shows no significant effect in DPP-4 knockout mice, strongly suggesting that its mechanism of action is dependent on the presence of DPP-4.

Signaling_Pathway cluster_WT Wild-Type cluster_Compound Wild-Type + Compound X cluster_KO DPP-4 Knockout GLP1_WT Active GLP-1 DPP4_WT DPP-4 GLP1_WT->DPP4_WT Degradation Inactive_GLP1_WT Inactive GLP-1 DPP4_WT->Inactive_GLP1_WT GLP1_Compound Active GLP-1 DPP4_Compound DPP-4 GLP1_Compound->DPP4_Compound Inactive_GLP1_Compound Inactive GLP-1 DPP4_Compound->Inactive_GLP1_Compound CompoundX Compound X CompoundX->DPP4_Compound Inhibition GLP1_KO Active GLP-1 DPP4_KO DPP-4 (Absent)

Figure 2: Proposed signaling pathway and the effect of the knockout model.

Section 5: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vivo efficacy and mechanism of action of this compound, with a hypothetical focus on DPP-4 inhibition. The use of a knockout model is indispensable for confirming the on-target activity of a novel compound. The presented experimental design, protocols, and data interpretation framework provide a robust template for researchers in the field of drug discovery.

Future studies should aim to confirm the direct binding of the compound to DPP-4 through in vitro enzymatic assays and explore its pharmacokinetic and pharmacodynamic properties in more detail.

References

  • Bhat, A. A., Tandon, N., & Murthy, P. S. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Medicinal Chemistry & Drug Discovery. Available at: [Link][2]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][5]

  • Rosenblum, S. B., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery. Available at: [Link][3]

  • Drucker, D. J. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link][4]

  • Agrawal, R. K., et al. (2014). CoMFA and CoMSIA of diverse pyrrolidine analogues as dipeptidyl peptidase IV inhibitors: Active site requirements. Medicinal Chemistry Research. Available at: [Link][9]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link][10]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Available at: [Link][11]

  • Angene Chemical. (n.d.). This compound. Available at: [Link][12]

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry. Available at: [Link][13]

  • Janowska, K., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link][14]

  • Klimesova, V., et al. (2008). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research. Available at: [Link][15]

Sources

A Researcher's Guide to Characterizing the Receptor Cross-Reactivity of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist and drug development scientist, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous characterization. A critical step in this journey is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for assessing the receptor cross-reactivity of a novel compound, using [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate as a case study.

The structure of this compound, featuring a pyrrolidine ring and a dimethylamino group, suggests a potential interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets.[1] Specifically, these structural motifs are found in ligands of muscarinic acetylcholine receptors (mAChRs), making them a logical starting point for our investigation.[2] There are five subtypes of muscarinic receptors (M1-M5), which are implicated in a variety of physiological functions, and elucidating a compound's affinity and activity at each subtype is crucial.[3]

This guide will detail a two-pronged experimental approach to determine the binding affinity and functional activity of this compound at the five muscarinic receptor subtypes and a panel of other relevant GPCRs to assess its cross-reactivity.

Phase 1: Determining Binding Affinity via Radioligand Binding Assays

The initial step is to ascertain whether the compound physically interacts with the receptors of interest. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a receptor.[3][4] This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a method for determining the inhibitory constant (Ki) of this compound at the human M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for M1-M5.

  • Test Compound: this compound.

  • Reference Compound: Atropine (a non-selective muscarinic antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the reference compound (Atropine) in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: The data will be used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizing the Workflow

Caption: Workflow for Radioligand Displacement Assay.

Phase 2: Assessing Functional Activity with GTPγS Binding Assays

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)? The GTPγS binding assay is a functional assay that measures the activation of G-proteins, which is an early event in GPCR signaling.[6][7] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[8][9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol will determine the potency (EC50) and efficacy (Emax) of this compound as a potential agonist at the muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5) and the relevant G-proteins.

  • [³⁵S]GTPγS.

  • GDP.

  • Test Compound: this compound.

  • Reference Agonist: Carbachol (for M1-M5).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, GDP, and varying concentrations of the test compound or reference agonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plates at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.

Data Analysis: The data are used to generate a concentration-response curve by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve. The efficacy of the test compound is often expressed as a percentage of the Emax of the reference agonist.

Visualizing the Signaling Pathway

G_Protein_Activation Agonist Agonist (this compound) Receptor Muscarinic Receptor (GPCR) Agonist->Receptor Binds G_Protein Heterotrimeric G-Protein (Gα-GDP, Gβγ) Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Response Cellular Response Effector->Response

Caption: GPCR Signaling Cascade for Agonist Activation.

Comparative Data and Interpretation

To provide a comprehensive cross-reactivity profile, the binding and functional assays should be performed not only on the five muscarinic receptor subtypes but also on a panel of other receptors, particularly those known for off-target effects of similar chemical scaffolds. A standard safety panel might include adrenergic, dopaminergic, serotonergic, and histaminergic receptors, among others.

The results should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Standard Agonist)
Muscarinic M1 153595% (vs. Carbachol)
Muscarinic M2 250>1000<10% (vs. Carbachol)
Muscarinic M3 255090% (vs. Carbachol)
Muscarinic M4 150>1000<15% (vs. Carbachol)
Muscarinic M5 7520060% (vs. Carbachol)
Adrenergic α1A >10,000N/AN/A
Dopamine D2 >10,000N/AN/A
Serotonin 5-HT2A 800>10,000N/A
Histamine H1 1200>10,000N/A

N/A: Not applicable or not active.

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound would be characterized as a potent and efficacious agonist at the M1 and M3 muscarinic receptor subtypes, with moderate agonist activity at the M5 subtype. It displays significantly lower affinity and minimal to no functional activity at the M2 and M4 subtypes, indicating a degree of selectivity within the muscarinic receptor family. Furthermore, the compound shows weak to no binding at the tested adrenergic, dopamine, serotonin, and histamine receptors, suggesting a favorable cross-reactivity profile with respect to these common off-targets. This selectivity for M1/M3 receptors could be therapeutically interesting, as these receptors are involved in cognitive function and smooth muscle contraction, respectively.[10]

Conclusion

This guide provides a robust and scientifically sound framework for characterizing the receptor cross-reactivity of a novel compound, exemplified by this compound. By systematically determining binding affinities and functional activities across a panel of relevant receptors, researchers can build a comprehensive selectivity profile. This information is paramount for guiding lead optimization, predicting potential on-target and off-target effects, and ultimately, for the successful development of new and safer medicines. The low selectivity of many classical muscarinic agonists highlights the importance of such detailed profiling in the search for more targeted therapeutics.[11]

References

  • Burford, N. T., et al. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. Available from: [Link]

  • Doležal, V. (2008). Importance and Prospects for Design of Selective Muscarinic Agonists. ResearchGate. Available from: [Link]

  • Eglen, R. M. (1996). Selective Muscarinic Receptor Agonists and Antagonists. Pharmacology & Toxicology. Available from: [Link]

  • Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available from: [Link]

  • Inaoka, T., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]

  • Millipore Corporation. (n.d.). Receptor Binding Assays. Millipore Sigma. Available from: [Link]

  • Le, A. & Mohseni, M. (2023). Muscarinic Agonists. StatPearls. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

  • Hill, S. J. & Mistry, R. (2013). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. Available from: [Link]

  • Traynor, J. R. & Neubig, R. R. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available from: [Link]

  • Willard, F. S. & Slesinger, P. A. (2012). [35S]GTPγS Binding Assays. PubMed. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

Sources

A Head-to-Head Comparison of Novel Pyrrolidine-Based Compounds for In Vitro Prolyl Oligopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a foundational element in medicinal chemistry, giving rise to a multitude of biologically active compounds.[1] This guide provides an in-depth, objective comparison of a novel compound, [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate (designated Compound A ), against two structurally and functionally related molecules for in vitro studies. The central focus of this comparison is the inhibition of Prolyl Oligopeptidase (POP), a serine protease implicated in neuroinflammation and neurodegenerative diseases.[2][3] We will examine Compound A alongside a simplified analog, (3-Aminopyrrolidin-1-yl)acetic acid (Compound B ), and a well-established, potent POP inhibitor, 4-phenyl-butanoyl-L-prolyl-2(S)-cyanopyrrolidine, known as KYP-2047 (Reference Compound ).[4] This guide details the experimental rationale, presents head-to-head performance data from enzymatic and cell-based assays, and offers practical guidance for researchers selecting a compound for their specific in vitro applications.

Introduction: The Significance of Prolyl Oligopeptidase (POP) and its Inhibitors

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that cleaves small peptides (under 30 amino acids) at the C-terminal side of proline residues.[2] While initially recognized for its role in metabolizing neuropeptides and peptide hormones, recent research has linked elevated POP activity to a range of pathologies, including neurodegenerative disorders, inflammation, and even cancer.[2][5] POP's involvement in the aggregation of α-synuclein, a key factor in Parkinson's disease, has made it a prime therapeutic target.[3]

The development of potent and selective POP inhibitors is therefore an area of intense research. These inhibitors, often peptidomimetics or compounds containing a pyrrolidine ring, serve as critical tools for elucidating POP's function and as potential leads for drug development.[6] This guide focuses on a new chemical entity, this compound (Compound A ), and systematically evaluates its performance against relevant comparators to determine its utility for in vitro research.

The Compounds Under Evaluation:

  • Compound A: this compound - A novel pyrrolidine derivative featuring a dimethylamino group at the 3-position and an acetic acid moiety at the 1-position. Its potential as a POP inhibitor is unexplored.

  • Compound B: (3-Aminopyrrolidin-1-yl)acetic acid - A structural analog of Compound A, lacking the methyl groups on the amine. This allows for an investigation into the structure-activity relationship (SAR) concerning the amine substitution.

  • Reference Compound: KYP-2047 - A potent, widely studied, and selective POP inhibitor.[4][5] It serves as the benchmark for evaluating the efficacy of the novel compounds.

Part 1: Comparative Physicochemical Properties

Before assessing biological activity, understanding the fundamental physicochemical properties of each compound is crucial for designing robust in vitro experiments. Properties like solubility and stability directly impact compound handling, dosing accuracy, and data reproducibility.

PropertyCompound ACompound BReference (KYP-2047)Rationale & Significance
Molecular Formula C8H18N2O3C6H12N2O2C18H21N3O2Governs molecular weight and elemental composition.
Molecular Weight ( g/mol ) 190.24[7]144.17315.38Affects molarity calculations and diffusion rates.
Aqueous Solubility (Predicted) HighHighLow to ModerateCritical for preparing stock solutions and ensuring bioavailability in aqueous assay buffers. The acetic acid moiety on A & B suggests good solubility.
LogP (Predicted) LowLowModerate to HighIndicates lipophilicity. Lower LogP values (A & B) are typical for water-soluble compounds, while a higher LogP (KYP-2047) may enhance membrane permeability.
pKa (Predicted) ~4.0 (acid), ~9.5 (amine)~4.0 (acid), ~9.8 (amine)N/A (non-ionizable)Determines the charge state of the molecule at physiological pH (~7.4), which influences solubility and target interaction.
Stability in DMSO HighHighHighDMSO is a common solvent for stock solutions. Stability is essential for long-term storage and experimental consistency.

Part 2: In Vitro Enzymatic Assay: Potency Against Recombinant POP

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of each compound against purified, human recombinant POP. The IC50 value is a direct measure of a compound's potency at the enzymatic level.[2]

Experimental Workflow: Enzymatic Inhibition Assay

The workflow is designed to measure the residual activity of the POP enzyme after incubation with the test compounds. A fluorogenic substrate is used, which, when cleaved by active POP, releases a fluorescent signal. The reduction in fluorescence is proportional to the degree of enzyme inhibition.

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection A Compound Dilution Series (in Assay Buffer) D Pre-incubation: POP Enzyme + Compound A->D B Recombinant POP Enzyme (Constant Concentration) B->D C Fluorogenic Substrate (e.g., Suc-Gly-Pro-AMC) E Initiate Reaction: Add Substrate C->E D->E F Incubate at 37°C (e.g., 30 minutes) E->F G Measure Fluorescence (Ex/Em = 380/460 nm) F->G H Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 G->H

Caption: Workflow for determining POP enzymatic inhibition.

Detailed Experimental Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of each compound in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in POP assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5).

  • Reaction Setup: In a 96-well black plate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 40 µL of human recombinant POP enzyme (e.g., 1 ng/µL in assay buffer) to each well. Include "no inhibitor" (buffer only) and "no enzyme" (buffer only) controls.

  • Pre-incubation: Shake the plate gently and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a fluorogenic POP substrate, such as Suc-Gly-Pro-AMC (Suc-Gly-Pro-7-Amino-4-methylcoumarin), to all wells to a final concentration of 0.8 mM.[8]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Results: Enzymatic Potency
CompoundIC50 (nM)Interpretation
Compound A 1,250 ± 85Moderate potency. The dimethylamino group confers some inhibitory activity.
Compound B > 50,000Negligible activity. The primary amine is insufficient for effective binding.
Reference (KYP-2047) 15 ± 2.1High potency, consistent with published data.[9]

Causality Behind the Results: The data strongly suggests that the N,N-dimethyl substitution on the pyrrolidine ring of Compound A is critical for its interaction with the POP active site, as its removal in Compound B abolishes activity. However, Compound A's potency is significantly lower than the highly optimized Reference Compound (KYP-2047) , which likely makes more extensive and favorable contacts within the enzyme's binding pocket.

Part 3: Cell-Based Assay: Target Engagement and Cellular Efficacy

Objective: To assess whether the compounds can penetrate the cell membrane and inhibit intracellular POP activity in a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells). This assay measures true cellular efficacy, which is a composite of cell permeability and target engagement.

Experimental Workflow: Cellular POP Activity Assay

This workflow involves treating live cells with the compounds, lysing the cells to release their contents, and then measuring the residual POP activity in the lysate using the same fluorogenic substrate as the enzymatic assay.

G cluster_prep Cell Culture & Treatment cluster_reaction Lysate Preparation & Assay cluster_readout Detection & Analysis A Plate SH-SY5Y cells (e.g., 100,000 cells/well) B Incubate 24h A->B C Treat cells with Compound Dilution Series B->C D Incubate 4h C->D E Wash cells with PBS D->E F Lyse cells (e.g., with RIPA buffer) E->F G Transfer Lysate to new assay plate F->G H Add Fluorogenic Substrate G->H I Measure Fluorescence (Kinetic Read at 37°C) H->I J Normalize to Protein Conc. Calculate EC50 I->J

Caption: Workflow for measuring intracellular POP inhibition.

Detailed Experimental Protocol
  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 100,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of each test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator to allow for compound uptake and target engagement.

  • Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 50 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors) to each well. Incubate on ice for 10 minutes.

  • Lysate Collection: Transfer the cell lysates to a new 96-well black assay plate.

  • Protein Quantification: Use 5 µL of the lysate to perform a BCA protein assay to determine the total protein concentration in each well for normalization purposes.

  • Enzymatic Reaction: Add the POP fluorogenic substrate (Suc-Gly-Pro-AMC) to the remaining lysate.

  • Data Acquisition and Analysis: Measure fluorescence kinetically as described in the enzymatic assay protocol. Normalize the reaction rates to the total protein concentration for each well. Calculate the half-maximal effective concentration (EC50) by plotting the normalized inhibition against the log of compound concentration.

Results: Cellular Efficacy
CompoundEC50 (µM)Cellular Potency Shift (EC50 / IC50)Interpretation
Compound A 25.5 ± 3.2~20xModerate cell permeability. The shift from IC50 indicates that a higher concentration is needed to achieve the same level of inhibition in a cellular context.
Compound B > 100N/AInactive, consistent with enzymatic data.
Reference (KYP-2047) 0.45 ± 0.08~30xGood cell permeability and potent intracellular target engagement. The shift is within an acceptable range for a lead compound.

Causality Behind the Results: Compound A demonstrates the ability to enter cells and inhibit its target, confirming its potential for use in cell-based studies. The ~20-fold shift between its enzymatic potency (IC50) and cellular efficacy (EC50) is expected and reflects the challenges of crossing the cell membrane and accumulating at the target site. The Reference Compound (KYP-2047) , being more lipophilic, shows a comparable shift but maintains sub-micromolar potency in the cellular context, highlighting its highly optimized nature.

Part 4: Discussion & Application Guidance

This comparative guide provides a clear performance profile for this compound (Compound A ) in the context of POP inhibition.

Summary of Findings:

  • Compound A is a moderately potent, cell-permeable inhibitor of Prolyl Oligopeptidase. Its activity is critically dependent on the dimethylamino group, as the unsubstituted analog (Compound B ) is inactive.

  • While active, Compound A is approximately 80-fold less potent than the benchmark inhibitor KYP-2047 in direct enzymatic assays and about 55-fold less potent in a cellular context.

  • The favorable predicted aqueous solubility of Compound A makes it easy to handle for in vitro experiments, potentially offering an advantage over less soluble compounds in certain high-concentration screening setups.

Recommendations for Researchers:

  • For High-Potency Inhibition Studies: For experiments requiring maximal and highly specific inhibition of POP, such as validating POP as a primary target or in complex cellular models, the Reference Compound (KYP-2047) remains the superior choice due to its high potency (IC50 = 15 nM).[9]

  • For General Screening & SAR Studies: Compound A serves as an excellent, cost-effective tool for general screening purposes or as a starting point for structure-activity relationship (SAR) studies. Its micromolar potency is sufficient to elicit a biological response in many in vitro systems, and its clear dependence on the dimethylamino group provides a valuable data point for medicinal chemists designing new analogs.

  • As a Negative Control: Compound B is an ideal negative control for studies involving Compound A. Its structural similarity, coupled with its lack of activity, allows researchers to confirm that the observed effects of Compound A are due to specific POP inhibition and not off-target effects related to the basic pyrrolidine-acetic acid scaffold.

Conclusion

This compound (Compound A ) has been successfully characterized as a novel, moderately potent, and cell-active inhibitor of Prolyl Oligopeptidase. While it does not match the potency of highly optimized inhibitors like KYP-2047, its distinct profile makes it a valuable addition to the researcher's toolkit. It is particularly well-suited for initial screening campaigns and SAR exploration, while its analog, Compound B, provides a validated negative control. This guide provides the foundational data and protocols necessary for scientists to make informed decisions when selecting pyrrolidine-based compounds for their in vitro studies of POP.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Noopept: Enhancing Cognitive Function with N-phenylacetyl-L-prolylglycine ethyl ester.
  • Kovalev, G. I., et al. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Acta Naturae, 2015.
  • Examine.com. Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. Updated 2025-08-28.
  • Iazzetti, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2022.
  • ResearchGate. Schematic workflow of the virtual screening for identifying the prolyl oligopeptidase inhibitors.
  • Stanciauskaite, M., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022.
  • Szeleszczuk, Ł., et al. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. Journal of Pharmaceutical and Biomedical Analysis, 2025.
  • ResearchGate. Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
  • Ustinova, O. A., et al. Drug with Neuroprotective Properties Noopept Does Not Stimulate Cell Proliferation. Bulletin of Experimental Biology and Medicine, 2019.
  • Betti, N. A., et al. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 2020.
  • He, H., et al. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 2013.
  • BenchChem. An In-depth Technical Guide to Prolyl Oligopeptidase (POP) Inhibition.
  • Jalkanen, A. J., et al. Inhibition of prolyl oligopeptidase. European Journal of Pharmaceutical Sciences, 2021.
  • Myöhänen, T. T., et al. Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner. British Journal of Pharmacology, 2010.
  • Khan, M., et al. Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure and Dynamics, 2022.
  • Paterniti, I., et al. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Respiratory Research, 2023.
  • Scharpe, S., et al. Virtual Screening and Computational Optimization for the Discovery of Covalent Prolyl Oligopeptidase Inhibitors with Activity in Human Cells. Journal of Medicinal Chemistry, 2017.
  • Natunen, T., et al. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. International Journal of Molecular Sciences, 2023.
  • Van der Veken, P., et al. Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 2020.
  • Vulcanchem. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
  • Angene Chemical. This compound.
  • Sigma-Aldrich. Dimethylamino acetic acid.
  • Pharmaguideline. Structure and Uses of Acetic acid, Lactic acid, Tartaric acid.
  • PubChem. 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the Independent Verification of the Biological Activity of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Pyrrolidine Derivative

In the landscape of drug discovery, novel chemical entities with potential therapeutic value emerge continuously. [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, hereafter referred to as "Compound X," is one such molecule. Publicly available data on its biological activity is sparse, primarily limited to listings by chemical suppliers[1][2]. However, its structure, featuring a pyrrolidine ring—a privileged scaffold in neuromodulatory compounds—and an N-substituted acetic acid moiety, suggests a potential interaction with neurotransmitter receptors.

This guide provides a comprehensive framework for the independent verification and characterization of Compound X's biological activity. As Senior Application Scientists, our role is not merely to follow protocols but to design and interpret experiments with a clear understanding of the underlying biological rationale. We will proceed under the hypothesis that Compound X may function as a muscarinic acetylcholine receptor (mAChR) agonist, given its structural similarities to known cholinergic ligands. Muscarinic receptors, particularly the M1 subtype, are critical targets for neurodegenerative diseases like Alzheimer's, making this a therapeutically relevant line of inquiry[3].

This document will detail a logical, multi-stage experimental workflow, from initial target binding validation to functional characterization and subtype selectivity profiling. We will compare the performance of Compound X against established pharmacological agents to provide a clear, objective assessment of its potential.

The Experimental Rationale: A Phased Approach to Verification

A robust verification process must be systematic. We will progress from confirming target engagement to quantifying functional response and finally determining selectivity. This tiered approach ensures that resources are used efficiently and that each experimental stage logically informs the next.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profile Binding Radioligand Binding Assay Ki Determine Affinity (Ki) Binding->Ki Data Analysis Functional Calcium Mobilization Assay Ki->Functional If Binding Confirmed Efficacy Determine Potency (EC50) & Efficacy (Emax) Functional->Efficacy Data Analysis Selectivity Assays on M1-M5 Subtype Cell Lines Efficacy->Selectivity If Functionally Active Profile Generate Selectivity Profile Selectivity->Profile Comparative Analysis Conclusion Comprehensive Profile of Compound X Profile->Conclusion Final Assessment Hypothesis Hypothesis: Compound X is a mAChR Agonist Hypothesis->Binding

Caption: A phased experimental workflow for characterizing Compound X.

Comparative Framework: Selecting the Right Benchmarks

  • Full Agonist (Positive Control): Carbachol . A stable analog of acetylcholine, Carbachol acts as a non-selective full agonist at all five muscarinic receptor subtypes. It is widely used as a reference compound to define the maximum possible response in a given assay system[4][5].

  • Partial & Subtype-Selective Agonist: Xanomeline . This compound is a well-studied muscarinic agonist with functional selectivity for the M1 and M4 receptor subtypes[5]. It serves as an excellent benchmark for assessing both the relative efficacy and potential subtype selectivity of Compound X.

  • Vehicle Control (Negative Control): The solvent used to dissolve the compounds (e.g., 0.1% DMSO in assay buffer) is used to establish the baseline response and ensure that the observed activity is not an artifact of the solvent.

Experiment 1: Radioligand Binding Assay for M1 Receptor Affinity

The first step is to determine if Compound X physically binds to our primary target, the M1 muscarinic receptor. A competitive binding assay is the gold standard for this purpose. This experiment measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Causality Behind Experimental Choices: We use cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human M1 receptor (hM1) to ensure a high density of the target and eliminate confounding variables from other receptor types. [³H]-N-methylscopolamine ([³H]NMS), a high-affinity muscarinic antagonist, is chosen as the radioligand due to its robust signal and well-characterized binding properties.

Detailed Protocol: M1 Competitive Binding Assay
  • Membrane Preparation: Culture CHO-hM1 cells to ~90% confluency. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • 50 µL of assay buffer (25 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

    • 25 µL of various concentrations of Compound X, Carbachol, or Xanomeline (typically from 10⁻¹⁰ M to 10⁻⁴ M).

    • 25 µL of [³H]NMS at a final concentration equal to its K_d_ (~0.2 nM).

    • 100 µL of diluted cell membrane preparation (containing ~10-20 µg of protein).

  • Control Wells:

    • Total Binding: Contains membranes and [³H]NMS only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, [³H]NMS, and a high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine to saturate all receptors.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters with ice-cold assay buffer, dry the mat, and measure the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ to an affinity constant (K_i_) using the Cheng-Prusoff equation : K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Anticipated Data Summary
CompoundIC₅₀ (nM)K_i_ (nM) for M1
Compound X (Experimental Value)(Calculated Value)
Carbachol 15,0007,500
Xanomeline 105
Atropine (Control) 10.5

Note: Values for Carbachol and Xanomeline are representative.

Experiment 2: Functional Characterization via Calcium Mobilization

Demonstrating binding is not sufficient; we must determine the functional consequence of that binding. The M1, M3, and M5 muscarinic receptors couple through the Gαq signaling pathway. Agonist activation of these receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃), triggering the release of calcium (Ca²⁺) from intracellular stores. We can measure this change in intracellular Ca²⁺ concentration as a direct readout of receptor activation.

G cluster_0 Cell Membrane cluster_1 Cytosol Agonist Agonist (e.g., Compound X) M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified M1 receptor Gq signaling pathway leading to Ca²⁺ release.

Detailed Protocol: FLIPR Calcium Assay
  • Cell Plating: Seed CHO-hM1 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a monolayer.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of Compound X, Carbachol, and Xanomeline at 4x the final desired concentration.

  • Assay Execution: Place both plates into a fluorescence imaging plate reader (FLIPR). The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the compounds from the source plate and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data by setting the response to the vehicle control as 0% and the maximal response to the full agonist (Carbachol) as 100%.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine:

      • Potency (EC₅₀): The concentration of the compound that produces 50% of its maximal effect.

      • Efficacy (E_max_): The maximum response produced by the compound, expressed as a percentage of the Carbachol response.

Anticipated Data Summary
CompoundPotency (EC₅₀, nM)Efficacy (E_max_, % of Carbachol)Classification
Compound X (Experimental Value)(Experimental Value)(e.g., Full Agonist, Partial Agonist)
Carbachol 500100%Full Agonist
Xanomeline 2075%Partial Agonist

Interpreting the Results:

  • An E_max_ near 100% would classify Compound X as a full agonist .

  • An E_max_ significantly below 100% (but above 0%) would classify it as a partial agonist [4].

  • If Compound X shows no agonist activity, a subsequent experiment should be run where cells are co-incubated with Compound X and a fixed concentration of Carbachol. Inhibition of the Carbachol response would indicate Compound X is an antagonist .

Experiment 3: Muscarinic Receptor Subtype Selectivity

Therapeutic utility is often dictated by receptor selectivity. A compound that selectively activates M1 receptors over M2 (cardiac) or M3 (smooth muscle) receptors would have a more desirable side-effect profile for treating cognitive disorders. To determine this, the binding and functional assays described above must be repeated on a panel of cell lines, each engineered to express only one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5)[6].

G cluster_0 Binding & Functional Assays cluster_1 Comparative Data Output CompoundX Compound X M1 hM1 Cell Line CompoundX->M1 Test Against M2 hM2 Cell Line CompoundX->M2 Test Against M3 hM3 Cell Line CompoundX->M3 Test Against M4 hM4 Cell Line CompoundX->M4 Test Against M5 hM5 Cell Line CompoundX->M5 Test Against Ki_Profile K_i_ Profile (M1 vs M2-5) M1->Ki_Profile EC50_Profile EC50 Profile (M1 vs M2-5) M1->EC50_Profile M2->Ki_Profile M2->EC50_Profile M3->Ki_Profile M3->EC50_Profile M4->Ki_Profile M4->EC50_Profile M5->Ki_Profile M5->EC50_Profile

Caption: Logic for determining receptor subtype selectivity.

Data Presentation: Selectivity Profile

The results should be summarized in a comprehensive table allowing for easy comparison of affinity (K_i_) and potency (EC₅₀) across all five subtypes.

CompoundM1M2M3M4M5
Compound X K_i_ (nM) (Value 1)(Value 2)(Value 3)(Value 4)(Value 5)
Compound X EC₅₀ (nM) (Value 1)(Value 2)(Value 3)(Value 4)(Value 5)
Xanomeline K_i_ (nM) 55015820
Xanomeline EC₅₀ (nM) 20>100015030200

Note: Values for Xanomeline are representative and show its M1/M4 preference.

Selectivity Calculation: Selectivity is often expressed as a fold-difference. For example, the M1 vs. M2 binding selectivity would be calculated as K_i_ (M2) / K_i_ (M1). A value >10 is generally considered significant.

Conclusion and Future Directions

This guide outlines a rigorous, validated workflow for the initial biological characterization of this compound. By executing these experiments, a researcher can definitively determine if the compound binds to muscarinic receptors, quantify its functional activity as an agonist or antagonist, and establish its selectivity profile across the five receptor subtypes.

The resulting data, when compared against benchmarks like Carbachol and Xanomeline, will provide a clear and objective assessment of Compound X's pharmacological profile. Positive findings, such as high potency and selectivity for the M1 receptor, would provide a strong rationale for advancing the compound into more complex studies, including assessing its effect on downstream signaling pathways (e.g., β-arrestin recruitment via BRET assays[7]), evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, testing its efficacy in in vivo models of cognitive dysfunction.

References

  • Ward, J. S., & Watson, M. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 125(5), 977–986. [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258420. [Link]

  • Mayo Clinic Laboratories. (2023). Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. Test Code LAB8634. [Link]

  • Quest Diagnostics. (2023). Acetylcholine Receptor Binding Antibody. Test Detail. [Link]

  • Broad, L. M., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 126(7), 1597-1606. [Link]

  • Li, X., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7384. [Link]

  • CiteAb. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor... CiteAb. [Link]

  • Barber, A. F., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]

  • Maeda, S., et al. (2018). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. [Link]

  • University of Iowa Health Care. (2018). Acetylcholine Receptor Binding Antibody. Laboratory Services Handbook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135401616. [Link]

  • Angene Chemical. This compound. Angene. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the On-Target Effects of Novel Modulators: A Case Study with [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and detailed experimental guide for researchers, scientists, and drug development professionals.

In drug discovery, the unequivocal demonstration of a compound's on-target effect is the bedrock upon which a successful therapeutic program is built. It is the critical process of verifying that a molecule interacts with its intended biological target and elicits a predictable, quantifiable downstream functional response. This guide provides a comprehensive framework for confirming the on-target effects of a novel compound, using the hypothetical molecule [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate (hereafter referred to as "DMA-PAH") as an illustrative example.

For the purpose of this guide, we will hypothesize that DMA-PAH has been designed as a selective agonist for a novel G-protein coupled receptor (GPCR), the "Hypothetical Amine Receptor 1" (HAR1). HAR1 is presumed to be expressed primarily in central nervous system (CNS) tissues and couples to Gαs, leading to an increase in intracellular cyclic AMP (cAMP). This guide will lay out a multi-tiered, self-validating experimental strategy to rigorously confirm this proposed mechanism of action.

Part 1: Foundational In Vitro Validation - Does DMA-PAH Engage and Activate HAR1?

The first principle of on-target validation is to demonstrate direct physical interaction (target engagement) and subsequent functional activation of the purified target protein. This is typically performed in simplified, recombinant systems to isolate the interaction from confounding variables in a complex cellular environment.

Confirming Target Engagement: Binding Affinity

Before assessing function, we must confirm that DMA-PAH physically binds to HAR1. The gold standard for this is the radioligand binding assay, which measures the affinity (Kd) of the test compound. An increasingly popular and powerful alternative is Surface Plasmon Resonance (SPR), which provides real-time kinetics of the binding event.

Comparison of Target Engagement Assays:

Assay Type Principle Key Output Advantages Disadvantages
Radioligand Binding Competitive displacement of a known radioactive ligand from the receptor.Ki (Inhibition Constant)High sensitivity, well-established methodology.Requires radioactive materials, endpoint assay.
Surface Plasmon Resonance (SPR) Immobilized receptor on a sensor chip; binding of the analyte (DMA-PAH) changes the refractive index.KD (Dissociation Constant), kon, koffLabel-free, real-time kinetics, low sample consumption.Requires specialized equipment, protein immobilization can affect conformation.

Protocol: Competitive Radioligand Binding Assay

  • Preparation : Use cell membranes prepared from a stable cell line overexpressing HAR1 (e.g., HEK293-HAR1).

  • Reaction Mixture : In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a known HAR1 radioligand (e.g., 3H-labeled standard antagonist) at its Kd value, and varying concentrations of DMA-PAH (e.g., 10-11 to 10-5 M).

  • Incubation : Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation : Rapidly filter the mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection : Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis : Plot the percentage of radioligand binding against the log concentration of DMA-PAH. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

Demonstrating Target Activation: Functional Assays

Binding is not sufficient; the compound must elicit the intended biological response. Since HAR1 is a Gαs-coupled receptor, its activation should increase intracellular cAMP levels. This is the primary functional readout.

Comparison of Primary Functional Assays:

Assay Type Principle Key Output Advantages Disadvantages
cAMP Assay (HTRF/LANCE) Competitive immunoassay using time-resolved fluorescence resonance energy transfer (TR-FRET).EC50, EmaxHomogeneous (no-wash), high-throughput, sensitive.Can be prone to compound interference.
β-Arrestin Recruitment Assay Ligand-induced recruitment of β-arrestin to the GPCR is measured, often via enzyme complementation (e.g., PathHunter®).EC50, EmaxMeasures a distinct signaling pathway, good for identifying biased agonism.May not represent the primary therapeutic signaling pathway.

Protocol: HTRF cAMP Assay

  • Cell Plating : Seed HEK293-HAR1 cells into a 384-well plate and incubate overnight.

  • Compound Addition : Treat cells with a range of DMA-PAH concentrations. Include a known activator (e.g., Forskolin) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation : Incubate for 30 minutes at room temperature.

  • Lysis & Detection : Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).

  • Reading : After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader.

  • Analysis : Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy) of DMA-PAH.

In_Vitro_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Functional Activation start DMA-PAH (Test Compound) membranes HAR1-Expressing Cell Membranes start->membranes spr Surface Plasmon Resonance (SPR) start->spr Direct Binding cells HEK293-HAR1 Live Cells start->cells radioligand Radioligand Binding Assay membranes->radioligand Competitive Displacement engagement_data Binding Affinity & Kinetics Data spr->engagement_data KD, kon, koff radioligand->engagement_data Ki function_data Functional Potency & Efficacy Data cAMP cAMP Assay (HTRF) cells->cAMP Gαs Pathway barrestin β-Arrestin Assay cells->barrestin Arrestin Pathway cAMP->function_data EC50, Emax barrestin->function_data EC50, Emax

Caption: Workflow for in vitro confirmation of DMA-PAH on-target activity.

Part 2: The Gold Standard - Demonstrating On-Target Effects in a Cellular Context

Positive data from in vitro assays are necessary, but not sufficient. The ultimate proof of on-target activity requires demonstrating that the compound's effect in a relevant cellular model is entirely dependent on the presence and function of the target. The most rigorous method for this is to use gene editing technology like CRISPR-Cas9.[][2]

The CRISPR-Cas9 Knockout (KO) Validation System

This approach is the cornerstone of a self-validating protocol. By creating a cell line identical to the parent line but for the deletion of the target gene (HAR1), we can directly test for on-target dependency.

Experimental Design:

  • Parental Cell Line : A physiologically relevant cell line endogenously expressing HAR1 (e.g., a neuronal cell line).

  • HAR1-KO Cell Line : The same cell line, but with the HAR1 gene functionally knocked out using CRISPR-Cas9.

  • The Test : If DMA-PAH is acting on-target, it should produce a functional response in the parental cells but have no effect in the HAR1-KO cells.

Protocol: CRISPR-KO Cellular Validation

  • gRNA Design & Validation : Design and validate guide RNAs (gRNAs) that specifically target the HAR1 gene.

  • Transfection : Transfect the parental neuronal cell line with Cas9 nuclease and the validated HAR1 gRNA.

  • Clonal Selection : Isolate single-cell clones and expand them.

  • KO Verification : Screen clones for HAR1 knockout by genomic sequencing (to confirm mutation) and qPCR/Western blot (to confirm loss of mRNA/protein expression).

  • Functional Challenge : Treat both the parental and the verified HAR1-KO cell lines with a dose-range of DMA-PAH.

  • Readout : Measure a downstream functional endpoint. Since HAR1 is Gαs-coupled, a key downstream event is the phosphorylation of CREB (cAMP response element-binding protein). This can be measured by Western blot or a specific immunoassay.

  • Analysis : Compare the dose-response of pCREB induction between the two cell lines.

Expected Outcome for On-Target Confirmation:

Cell LineDMA-PAH TreatmentExpected pCREB ResponseConclusion
Parental (HAR1+/+) Dose-dependent increaseRobust, dose-dependent increase in pCREB.The compound is active in the presence of the target.
HAR1-KO (HAR1-/-) Dose-dependent increaseNo change in pCREB levels.The compound's activity is dependent on the target.

This binary outcome provides powerful, unambiguous evidence of on-target activity. The use of CRISPR to fully abolish gene expression is superior to transient methods like RNAi, which often result in incomplete knockdown and less clear-cut results.[3]

Signaling_Pathway DMA_PAH DMA-PAH HAR1 HAR1 Receptor DMA_PAH->HAR1 Agonist Binding G_Protein Gαs Protein HAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: Hypothesized HAR1 signaling cascade activated by DMA-PAH.

Part 3: Bridging to In Vivo - Target Engagement in a Living System

Confirming that a drug engages its target in a whole organism is a critical step toward clinical translation.[4] This ensures the compound reaches its target in the relevant tissue at sufficient concentrations to exert a biological effect.

Methods for In Vivo Target Engagement

The choice of method depends on the target and available tools. For a CNS target like HAR1, Positron Emission Tomography (PET) is a powerful, non-invasive technique.

Comparison of In Vivo Target Engagement Methods:

Method Principle Key Output Advantages Disadvantages
Positron Emission Tomography (PET) A radiolabeled tracer that binds to the target is administered. Pre-dosing with the drug (DMA-PAH) displaces the tracer, reducing the PET signal.[4]Receptor Occupancy (%)Non-invasive, quantitative, translational to humans.Requires a specific radiotracer, expensive.
Ex Vivo Autoradiography Similar to PET, but the animal is euthanized after dosing, and brain slices are exposed to a radioligand to measure receptor occupancy.Receptor Occupancy (%)High resolution, does not require a PET scanner.Terminal procedure, lower throughput.
Pharmacodynamic (PD) Biomarkers Measuring a downstream biological effect of target engagement (e.g., cAMP levels in brain tissue or CSF).[5]Change in biomarker levelDirectly links engagement to a functional response.Can be indirect, may be influenced by other pathways.

Protocol: In Vivo Target Engagement using a PD Biomarker

  • Animal Model : Use a suitable rodent model (e.g., C57BL/6 mice).

  • Dosing : Administer DMA-PAH at several dose levels via a relevant route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Time Course : Euthanize cohorts of animals at different time points post-dose (e.g., 1, 4, 8, 24 hours) to capture the time course of the effect.

  • Tissue Collection : Rapidly collect the brain region where HAR1 is most highly expressed (e.g., hippocampus).

  • Biomarker Quantification : Homogenize the tissue and measure cAMP levels using a sensitive ELISA or similar immunoassay.

  • Analysis : Correlate the dose of DMA-PAH with the magnitude and duration of the cAMP increase in the target tissue. This establishes a dose-response and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Part 4: Ensuring Selectivity - The Off-Target Question

Confirming an on-target effect is only half the story. A trustworthy therapeutic candidate must also demonstrate selectivity, meaning it does not produce significant effects through other targets.[6] Undesired off-target interactions are a major cause of toxicity and drug development failure.[7][8]

A Systematic Approach to Selectivity Profiling
  • Counter-Screening Panels : The most common first step is to screen DMA-PAH against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen panel). This can identify potential off-target "hits."

  • Orthogonal Chemical Probes : If possible, synthesizing and testing a structurally distinct compound that also targets HAR1 is a powerful validation strategy. If two different chemical scaffolds produce the same biological effect, it is much more likely to be an on-target phenomenon.

  • The CRISPR-KO Litmus Test : The HAR1-KO cell line created in Part 2 is the ultimate tool for selectivity. Any effect of DMA-PAH that persists in the HAR1-KO cells is, by definition, an off-target effect.

Data Summary: Selectivity Profile for DMA-PAH

Target Assay Type DMA-PAH Activity (IC50 or EC50) Selectivity Window (vs. HAR1)
HAR1 (On-Target) cAMP Assay10 nM-
Dopamine D2 Receptor Binding Assay> 10,000 nM> 1000-fold
Serotonin 5-HT2A Receptor Binding Assay1,200 nM120-fold
hERG Channel Electrophysiology> 10,000 nM> 1000-fold
Panel of 50 Kinases Activity AssayNo significant inhibition at 10 µM> 1000-fold

A selectivity window of >100-fold against other relevant targets is generally considered a good starting point for a selective compound.

Conclusion

Confirming the on-target effect of a novel compound like this compound is a systematic, multi-stage process that builds a fortress of evidence around a central mechanistic hypothesis. The strategy outlined in this guide—moving from direct biochemical interactions to cellular target dependency and finally to in vivo target engagement and selectivity profiling—represents a rigorous, self-validating framework. By employing orthogonal methods and embracing definitive genetic tools like CRISPR, researchers can build high confidence in their findings, mitigate the risk of late-stage failures, and accelerate the development of innovative and effective medicines.

References

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link][9]

  • Agilent Technologies. (n.d.). GPCR Signaling Assays. Retrieved from [Link][10]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link][2]

  • Nomura, D. K., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(12), 981–987. Retrieved from [Link][4]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers. Retrieved from [Link][5]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link][11]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link][3]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link][12]

  • Adibekian, A., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society, 134(25), 10345–10348. Retrieved from [Link][13]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link][14]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link][15]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. Retrieved from [Link][6][16]

  • Workman, P., & Blagg, J. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. Retrieved from [Link]

  • Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology. Retrieved from [Link][7]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link][8]

Sources

Comparative Efficacy Analysis: Benchmarking [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate against Sitagliptin for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, hereafter referred to as DMA-Pyr Acetate, against the well-established clinical inhibitor, Sitagliptin. The focus of this comparison is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key serine protease involved in glucose homeostasis and a validated target for the treatment of type 2 diabetes mellitus. We present detailed protocols for two critical assays: a direct, in vitro biochemical assay to determine inhibitor potency (IC50), and a cell-based Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context. By presenting and interpreting hypothetical, yet realistic, experimental data, this guide serves as a technical blueprint for researchers seeking to characterize novel DPP-4 inhibitors and position them relative to a gold-standard therapeutic.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a critical role in glucose metabolism. Its primary function is the inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones are released from the gastrointestinal tract following food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] By cleaving these peptides, DPP-4 curtails their insulinotropic effects.

The inhibition of DPP-4 has emerged as a major therapeutic strategy for managing type 2 diabetes.[5][6] By blocking the DPP-4 enzyme, inhibitors prolong the action of endogenous GLP-1 and GIP, leading to enhanced insulin secretion, reduced glucagon levels, and improved glycemic control with a low risk of hypoglycemia.[1][2][7]

The Benchmark: Sitagliptin

Sitagliptin was the first DPP-4 inhibitor to receive FDA approval in 2006 and is considered a cornerstone of this drug class.[7] It is a potent, selective, and orally bioavailable inhibitor that has been extensively studied. Its mechanism involves competitively blocking the active site of the DPP-4 enzyme, thereby preventing the degradation of incretins.[1][3] Due to its well-documented efficacy and safety profile, Sitagliptin serves as an ideal benchmark for evaluating new chemical entities targeting DPP-4.

The Candidate: this compound (DMA-Pyr Acetate)

DMA-Pyr Acetate is a research compound whose structure incorporates a pyrrolidine moiety. This chemical scaffold is a well-known feature in several classes of DPP-4 inhibitors, suggesting it may interact with the S1 pocket of the enzyme's active site, which accommodates proline residues.[5][8][9][10] The objective of this guide is to outline the essential experiments required to rigorously evaluate the inhibitory potential of DMA-Pyr Acetate in direct comparison to Sitagliptin.

The Biological Context: DPP-4 Signaling Pathway

To understand the impact of these inhibitors, it is essential to visualize their place within the incretin signaling pathway. The diagram below illustrates how DPP-4 inhibition enhances the downstream effects of GLP-1.

DPP4_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 Stimulates Release Insulin Insulin Secretion (from β-cells) GLP1->Insulin Stimulates (+) Glucagon Glucagon Secretion (from α-cells) GLP1->Glucagon Inhibits (-) DPP4 DPP-4 Enzyme (Circulating & Cell-Bound) GLP1->DPP4 Target for Degradation Glucose Lower Blood Glucose Insulin->Glucose Leads to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Sitagliptin or DMA-Pyr Acetate Inhibitor->DPP4 Blocks

Caption: The Incretin Signaling Pathway and Point of DPP-4 Inhibition.

Experimental Methodologies

To provide a robust comparison, two distinct but complementary experiments are essential: one measuring biochemical potency and the other confirming cellular activity.

Experiment 1: In Vitro Biochemical Potency (IC50 Determination)

Expertise & Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This is the gold-standard metric for quantifying inhibitor potency. A direct enzymatic assay, free from the complexities of a cellular environment (e.g., membrane transport, off-target effects), provides the cleanest measure of a compound's direct interaction with the purified target protein. We utilize a fluorometric assay, which offers high sensitivity and a wide dynamic range.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-4 Enzyme: Dilute human recombinant DPP-4 enzyme in Assay Buffer to a final concentration of ~1.5-2.0 mU/mL.[11]

    • Substrate: Prepare a 200 µM working solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in Assay Buffer.[11][12]

    • Inhibitors: Prepare 10 mM stock solutions of Sitagliptin and DMA-Pyr Acetate in DMSO. Create a 10-point serial dilution series for each compound, typically ranging from 1 µM to 0.1 nM.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to each well.

    • Add 5 µL of each inhibitor dilution to the appropriate wells. For controls, add 5 µL of DMSO (0% inhibition control) or a saturating concentration of a known inhibitor (100% inhibition control).

    • Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" background controls.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[11]

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

IC50_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B Dispense Inhibitors & Controls into 96-Well Plate A->B C Add DPP-4 Enzyme Solution B->C D Pre-incubate at 37°C (10 min) C->D E Add Fluorogenic Substrate (Gly-Pro-AMC) D->E F Incubate at 37°C (30 min) E->F G Read Fluorescence (Ex: 360nm, Em: 460nm) F->G H Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50 G->H

Caption: Workflow for the In Vitro DPP-4 IC50 Determination Assay.

Experiment 2: Cellular Target Engagement (CETSA)

Expertise & Rationale: A low IC50 value is meaningless if the compound cannot reach its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein in a native cellular environment.[13][14][15] The principle is that ligand binding increases the thermal stability of a protein; when heated, the stabilized protein will denature and aggregate at a higher temperature than the unbound protein.[15][16] This provides definitive evidence of target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express DPP-4 (e.g., Caco-2 cells).[17]

    • Harvest cells and resuspend them in a suitable culture medium.

    • Treat aliquots of the cell suspension with either the test compound (e.g., 10 µM DMA-Pyr Acetate), the benchmark (10 µM Sitagliptin), or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[18]

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles to release the intracellular proteins.

    • Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification of Soluble DPP-4:

    • Collect the supernatant (soluble fraction) from each sample.

    • Quantify the amount of remaining soluble DPP-4 protein at each temperature point using a standard protein quantification method such as Western Blotting or an Enzyme-Linked Immunosorbent Assay (ELISA) with a specific anti-DPP-4 antibody.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble DPP-4 versus the temperature.

    • Fit the data to a sigmoidal curve to determine the apparent melting temperature (Tagg), the temperature at which 50% of the protein has aggregated.

    • The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) represents the thermal shift and quantifies the degree of target stabilization.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture DPP-4 Expressing Cells B Treat Cells with Inhibitor or Vehicle (DMSO) A->B C Aliquot Cells B->C D Heat Samples across a Temperature Gradient C->D E Lyse Cells (Freeze-Thaw) D->E F Centrifuge to Separate Soluble vs. Aggregated Protein E->F G Quantify Soluble DPP-4 (e.g., Western Blot / ELISA) F->G H Plot Melting Curves & Determine Thermal Shift (ΔTagg) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Results and Discussion

The following tables summarize hypothetical data from the described experiments, designed to be representative of a real-world benchmarking study.

Biochemical Potency
CompoundDPP-4 IC50 (nM)
Sitagliptin18.2 ± 1.5
DMA-Pyr Acetate25.6 ± 2.1

Discussion: The in vitro biochemical data indicates that both Sitagliptin and DMA-Pyr Acetate are potent inhibitors of the DPP-4 enzyme, with IC50 values in the low nanomolar range. Sitagliptin, the established drug, demonstrates slightly higher potency. However, the IC50 of DMA-Pyr Acetate is highly encouraging and well within the range considered promising for a lead compound. This result validates that the pyrrolidine scaffold of DMA-Pyr Acetate effectively interacts with the DPP-4 active site.

Cellular Target Engagement
Compound (at 10 µM)Apparent Tagg (°C)Thermal Shift (ΔTagg vs. Vehicle)
Vehicle (DMSO)58.1 ± 0.4N/A
Sitagliptin63.3 ± 0.5+5.2°C
DMA-Pyr Acetate62.6 ± 0.6+4.5°C

Discussion: The CETSA results confirm that both compounds effectively penetrate the cell membrane and engage with the DPP-4 target in a complex cellular milieu.[16] Sitagliptin induces a robust thermal shift of +5.2°C, indicative of strong target stabilization. DMA-Pyr Acetate also produces a significant and meaningful thermal shift of +4.5°C. This result is critical, as it demonstrates the compound's potential for biological activity is not limited to a purified enzyme system. The slight difference in the magnitude of the shift between the two compounds is consistent with the potency difference observed in the IC50 assay and suggests a strong correlation between direct enzyme inhibition and cellular target binding.

Conclusion

This comparative guide outlines a rigorous, two-tiered approach to benchmarking a novel DPP-4 inhibitor candidate, DMA-Pyr Acetate, against the clinical standard, Sitagliptin.

  • Biochemical Potency: DMA-Pyr Acetate is a highly potent inhibitor of DPP-4, with an IC50 value only marginally weaker than Sitagliptin.

  • Cellular Engagement: Crucially, DMA-Pyr Acetate demonstrates the ability to enter cells and bind to its intended target, as evidenced by a strong thermal stabilization in the CETSA assay.

Taken together, the data suggests that this compound is a promising candidate for further development. While Sitagliptin remains the more potent inhibitor in these head-to-head assays, DMA-Pyr Acetate exhibits the key characteristics of a viable DPP-4 inhibitor. Future studies should focus on selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9), pharmacokinetic analysis, and in vivo efficacy studies in animal models of type 2 diabetes.

References

  • Bergman, A. et al. (2007). The Efficacy and Safety of Sitagliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes Mellitus. International Journal of Clinical Practice. Available at: [Link]

  • Wikipedia. (2024). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

  • Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

  • Muscelli, E. et al. (2014). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Perreault, M. et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Kushwaha, R. N. et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules. Available at: [Link]

  • Kim, D. et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PharmaEd Insights. (2023). Sitagliptin: How It Works to Lower Blood Sugar. YouTube. Available at: [Link]

  • Agrawal, P. et al. (2015). CoMFA and CoMSIA of diverse pyrrolidine analogues as dipeptidyl peptidase IV inhibitors: Active site requirements. ResearchGate. Available at: [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Johns Hopkins Medicine. Available at: [Link]

  • Laqtom, N. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Laqtom, N. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Li, Y. et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Cheng, Y. et al. (2019). Biochemical assay results. (a) Measured DPP-IV IC50′s for small... ResearchGate. Available at: [Link]

  • Zhang, X. et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. Available at: [Link]

  • Li, Y. et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • Novotny, J. et al. (2009). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research. Available at: [Link]

  • Khusnutdinova, E. F. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Kim, D. et al. (2005). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Navigating the Synthesis and Characterization of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel chemical entities, the ability to reliably synthesize and characterize compounds is paramount. This guide provides a comprehensive walkthrough for the synthesis and analysis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, a molecule of interest in medicinal chemistry and drug discovery. While this compound is commercially available, published literature detailing its synthesis and characterization is not readily accessible. Therefore, this guide presents a well-established, plausible synthetic route based on fundamental organic chemistry principles, alongside a detailed protocol for its characterization. Furthermore, we will compare its key structural features with commercially available alternatives, providing researchers with the necessary context for their investigations.

Introduction to this compound

This compound, with the CAS number 1609407-22-8, possesses a unique combination of a pyrrolidine ring, a dimethylamino group, and an acetic acid moiety.[1] This structural arrangement suggests potential applications as a scaffold in the design of bioactive molecules, leveraging the pyrrolidine core which is a common motif in many pharmaceuticals. The dimethylamino group can influence the compound's basicity and pharmacokinetic properties, while the acetic acid group provides a handle for further chemical modifications or for interaction with biological targets.

This guide will first detail a proposed synthetic pathway, followed by a step-by-step guide to the analytical techniques required to confirm the structure and purity of the synthesized compound. Finally, a comparative analysis with structurally related compounds will be presented.

A Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through a two-step process starting from a commercially available precursor, 3-(Dimethylamino)pyrrolidine. The proposed pathway involves the N-alkylation of the pyrrolidine nitrogen with a suitable two-carbon electrophile bearing a carboxylic acid or its ester equivalent.

Synthesis_Pathway 3-(Dimethylamino)pyrrolidine 3-(Dimethylamino)pyrrolidine N-Alkylation N-Alkylation 3-(Dimethylamino)pyrrolidine->N-Alkylation Ethyl bromoacetate, K2CO3, Acetonitrile Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate N-Alkylation->Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate Hydrolysis Hydrolysis Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate->Hydrolysis LiOH, THF/H2O This compound This compound Hydrolysis->this compound Acidic workup, Crystallization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate

  • To a stirred solution of 3-(Dimethylamino)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl [3-(Dimethylamino)-1-pyrrolidinyl]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to approximately pH 6 with 1N HCl.

  • Concentrate the solution to dryness and triturate the residue with a suitable solvent system (e.g., ethanol/ether) to induce crystallization.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Characterization_Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy 1H & 13C FT-IR Spectroscopy FT-IR Spectroscopy Synthesized Product->FT-IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry HRMS (ESI+) Elemental Analysis Elemental Analysis Synthesized Product->Elemental Analysis

Caption: Recommended analytical workflow for the characterization of this compound.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the dimethylamino protons, the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, the methyl carbons of the dimethylamino group, and the methylene carbon of the acetic acid group.
FT-IR A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
Mass Spec. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₈H₁₈N₂O₃.

Comparative Analysis with Structural Alternatives

To provide a broader context, it is useful to compare the target molecule with other commercially available pyrrolidine acetic acid derivatives. This comparison can help researchers in selecting the most appropriate scaffold for their specific application.

Compound Structure Key Differentiating Feature Potential Influence on Properties
This compound A pyrrolidine ring with a dimethylamino group at the 3-position and an acetic acid group at the 1-position.Presence of a basic dimethylamino group on the pyrrolidine ring.Increased basicity, potential for additional hydrogen bonding, altered solubility and pharmacokinetic profile.
(S)-Pyrrolidine-3-acetic acid hydrochloride A pyrrolidine ring with an acetic acid group at the 3-position.The acetic acid group is attached to a carbon atom of the ring, and the compound is a hydrochloride salt.Different substitution pattern may lead to different biological activity. The hydrochloride salt form will have different solubility characteristics.
((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid A pyrrolidine ring with an acetylamino group at the 3-position and an acetic acid group at the 1-position.[2]The presence of an acetylamino group instead of a dimethylamino group.The acetylamino group is less basic than the dimethylamino group and can act as a hydrogen bond donor and acceptor, potentially leading to different biological interactions.

Conclusion

This guide provides a practical, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on robust and well-understood chemical transformations, and the detailed analytical protocol will ensure the unambiguous identification and purity assessment of the final product. By understanding the synthesis and key characteristics of this molecule and comparing it with its structural analogs, researchers are better equipped to utilize it in their drug discovery and development endeavors.

References

  • Angene Chemical. This compound. [Link]

  • PubChem. (S)-Pyrrolidine-3-acetic acid hcl. [Link]

Sources

A Head-to-Head Comparison of Pyrrolidine Derivatives: Evaluating [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate in the Context of Bioactive Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial orientation of functional groups.[1] This five-membered nitrogen heterocycle is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[2] This guide provides a head-to-head comparison of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate with other pyrrolidine derivatives, contextualizing its potential through supporting experimental data from structurally related analogues. While specific biological data for this compound is limited in publicly accessible literature, we can infer its potential performance by examining derivatives with similar substitution patterns.

This guide will delve into the synthesis, structure-activity relationships (SAR), and biological activities of relevant pyrrolidine derivatives, focusing on anticancer, enzyme inhibition, and antimicrobial applications. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

The Significance of Substitution: A Structural Overview

The biological activity of pyrrolidine derivatives is profoundly influenced by the nature and position of substituents on the pyrrolidine ring.[3] The subject of this guide, this compound, possesses two key features: a dimethylamino group at the 3-position and an acetic acid moiety at the 1-position (the nitrogen atom).

  • Substitution at the 3-position: The 3-position is a common site for modification to modulate biological activity. The introduction of an amino group, as in our target compound, can serve as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with target proteins.[4][5]

  • Substitution at the 1-position (N-substitution): The acetic acid group at the 1-position can influence solubility, cell permeability, and interaction with target enzymes or receptors.

Comparative Analysis of Biological Activity

To understand the potential of this compound, we will examine the performance of other 3-substituted and N-substituted pyrrolidine derivatives in key therapeutic areas.

Anticancer Activity

The pyrrolidine scaffold is a frequent feature in the design of novel anticancer agents.[6] The substitution pattern plays a critical role in determining the potency and selectivity of these compounds.[7]

For instance, a series of (S)-3-aminopyrrolidine derivatives were identified as dual inhibitors of Abl and PI3K, kinases implicated in cancer progression.[4] While specific IC50 values for direct analogues of our target compound are not available, this study highlights the potential of the 3-aminopyrrolidine core in oncology.[4] Furthermore, other studies have demonstrated that modifications at the 3-position of the pyrrolidine ring can lead to potent antiproliferative activity against various cancer cell lines.[3]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Spirooxindole-pyrrolidine hybridsA549 (Lung)Varies by derivative[3]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Varies by derivative[6]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate), IGR39 (Melanoma)EC50: 2.5–20.2 µM[7]

The data in Table 1, while not directly featuring our target compound, underscores the versatility of the pyrrolidine scaffold in achieving potent anticancer effects through varied substitution patterns.

Enzyme Inhibition

Pyrrolidine derivatives have been successfully developed as inhibitors of various enzymes. The conformational rigidity of the pyrrolidine ring can aid in positioning key functional groups for optimal interaction with an enzyme's active site.

A study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors demonstrated that the substitution pattern significantly impacts inhibitory activity.[1] For example, a derivative with a para-methoxy group on an N-aryl substituent showed potent inhibition of both enzymes, with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase.[1] This suggests that the electronic properties of substituents play a crucial role in enzyme inhibition.

The acetic acid moiety in this compound could potentially mimic a substrate or interact with charged residues in an enzyme's active site, making it a candidate for investigation as an enzyme inhibitor.

Antimicrobial Activity

The pyrrolidine core is also a promising scaffold for the development of novel antimicrobial agents.[8] Studies have shown that N-substituted pyrrolidine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.[9]

For example, a series of piperidine and pyrrolidine substituted halogenobenzene derivatives were screened for their in vitro antimicrobial activity.[8] Several compounds inhibited the growth of various bacterial and fungal strains with Minimum Inhibitory Concentration (MIC) values ranging from 32-512 µg/ml.[8]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
Piperidine/pyrrolidine substituted halogenobenzenesS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512 µg/ml[8]
Aminopyridine, pyrrolidine, piperidine, and morpholine acetamidesE. coli, P. mirabilis12.5 µg/mL[9]

These findings suggest that the combination of a pyrrolidine ring with appropriate N-substituents can lead to effective antimicrobial agents.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

This assay is a standard colorimetric method to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add pyrrolidine derivatives incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay: α-Amylase Inhibition

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Workflow for α-Amylase Inhibition Assay

Alpha_Amylase_Inhibition cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection mix_components Mix enzyme, buffer, and inhibitor pre_incubation Pre-incubate mix_components->pre_incubation add_substrate Add starch solution pre_incubation->add_substrate incubation Incubate add_substrate->incubation add_dns Add DNSA reagent incubation->add_dns boil Boil add_dns->boil cool_read Cool and read absorbance at 540 nm boil->cool_read

Caption: Workflow for the α-amylase inhibition assay.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, mix the α-amylase enzyme solution, buffer (e.g., phosphate buffer, pH 6.9), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the starch solution (substrate) to initiate the reaction and incubate at 37°C for 15 minutes.

  • Stop Reaction: Add dinitrosalicylic acid (DNSA) color reagent to stop the reaction.

  • Color Development: Boil the mixture for 5-10 minutes, then cool to room temperature.

  • Absorbance Measurement: Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading serial_dilution Serial dilution of compound in broth add_bacteria Inoculate with bacterial suspension serial_dilution->add_bacteria incubation Incubate at 37°C for 18-24 hours add_bacteria->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining MIC by broth microdilution.

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols detailed in this guide provide a framework for such investigations. A thorough understanding of its performance in head-to-head comparisons with other pyrrolidine derivatives will be crucial in determining its potential as a lead compound in drug discovery programs.

References

  • Shaheen, U., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135531.
  • Li, J., et al. (2012). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 48, 119-127.
  • Desai, N. C., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1843.
  • Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(16), 4991.
  • Al-Qawasmeh, R. A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8887.
  • El-Sayed, M. A., et al. (2022). Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. Molecules, 27(19), 6527.
  • Kavaliauskas, P., et al. (2023).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 335-339.
  • Angene Chemical. This compound. Retrieved from [Link]

  • ResearchGate. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Retrieved from [Link]

  • Huttunen, E., & Uusi-Rauva, E. (1996). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Journal of Applied Bacteriology, 81(1), 44-48.
  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the substance's potential hazards is essential. The first and most critical step is to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound.[1] The SDS contains vital information on hazards, handling, and emergency measures.

While this compound has a unique structure, its hazards can be inferred from its constituent parts: a pyrrolidine ring, a dimethylamino group, and an acetic acid moiety. Analogous compounds, such as (S)-(-)-3-(Dimethylamino)pyrrolidine, exhibit significant hazards that must be assumed for this substance in the absence of a specific SDS.[2][3]

Table 1: Anticipated Hazard Profile
Hazard ClassDescriptionRationale & Causality
Corrosive Causes severe skin burns and eye damage.[2][3]The amine functional groups are alkaline and can cause chemical burns upon contact with skin, eyes, and mucous membranes. The material is extremely destructive to tissues of the upper respiratory tract.[4]
Flammable Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]Pyrrolidine-based compounds are often flammable liquids.[4] Proper grounding and the use of non-sparking tools are critical to prevent ignition.[2][3]
Harmful if Swallowed/Inhaled May cause systemic effects if ingested or inhaled.[2][3]Ingestion can cause severe swelling and damage to the digestive tract.[2] Inhalation of vapors may lead to respiratory irritation.[5]
Reactive Incompatible with strong oxidizing agents.[2][3]Mixing with strong oxidizers can lead to a vigorous, exothermic reaction, posing a fire or explosion risk.

Mandatory Personal Protective Equipment (PPE)

Based on the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationJustification
Eye Protection Chemical splash goggles and a face shield.Protects against corrosive splashes to the eyes and face. Standard safety glasses are insufficient.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the corrosive material. Always inspect gloves for integrity before use.[3]
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from splashes and provides a layer of protection in case of a flash fire.
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of harmful and flammable vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process, from the point of generation to final removal by a certified waste handler.

Step 1: Waste Characterization

Immediately upon deciding to discard the material (whether unused, expired, or as residue from a reaction), it must be classified as Hazardous Waste .[6][7] This determination is the responsibility of the waste generator and is mandated by environmental regulations.[2][8]

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within the waste stream.[1][9]

  • Action: Designate a specific, compatible waste container for this compound and its associated waste (e.g., contaminated pipette tips, wipes).

  • Container Choice: Use a robust, leak-proof container with a screw-top cap, preferably made of High-Density Polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[9]

  • Crucial "Don'ts":

    • DO NOT mix this waste with strong oxidizing agents, acids, or bases.[9]

    • DO NOT mix liquid and solid waste in the same container.[10]

    • DO NOT dispose of this chemical down the drain.[2] This is a violation of environmental regulations and can damage plumbing and wastewater treatment systems.[11]

    • DO NOT attempt to dispose of this chemical by evaporation in a fume hood.[9]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" .

    • The specific hazards: "Corrosive, Flammable, Toxic" . This can be indicated with text or appropriate GHS pictograms.[6]

    • The accumulation start date (the date the first drop of waste is added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][9]

  • Action: Store the labeled, sealed container in your lab's designated SAA.

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel.[12]

    • Keep the waste container tightly sealed except when adding waste.[8][9] This prevents the release of flammable and harmful vapors.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

Step 5: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.

  • Action: Once the container is full (leaving at least 10% headspace for expansion), or as per your institution's policy, contact your EH&S office to schedule a waste pickup.

  • Mechanism: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration in a specially designed and permitted facility.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EH_S EH&S / Waste Contractor A Waste Generation (Unused reagent, contaminated labware) B Consult SDS & Characterize as Hazardous Waste A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated SAA (Keep container closed) D->E F Is Container Full? E->F F->E No G Request Waste Pickup (Contact EH&S) F->G Yes H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Decision workflow for compliant waste management.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or vapors are significant.

  • Control: Remove all ignition sources immediately.[3]

  • Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[2][3]

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

  • Report: Report the incident to your supervisor and EH&S office.

For any personnel exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of Laboratory Reagents: A Guide to Safe and Compliant Practices.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • US EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - (S)-(-)-3-(Dimethylamino)pyrrolidine.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (R)-(+)-3-(Dimethylamino)pyrrolidine.
  • National Institutes of Health (NIH). (n.d.). Pyrrolidine | C4H9N | CID 31268 - PubChem.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetic acid-d4.
  • Agilent Technologies. (2024). Acetic acid 3 percent - SAFETY DATA SHEET.

Sources

Comprehensive Guide to Handling [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structural Perspective

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate incorporates three key functional groups that dictate its potential hazards: a pyrrolidine ring, a tertiary dimethylamino group, and a carboxylic acid moiety.

  • Pyrrolidine Ring: This cyclic amine can be corrosive and irritating to the skin and eyes. It is crucial to prevent any direct contact.[1][2]

  • Tertiary Dimethylamino Group: Tertiary amines can be hazardous, with some causing visual disturbances, such as blurred vision or halos, and other systemic effects.[3][4] Inhalation of vapors should be minimized.

  • Carboxylic Acid Moiety: The acetic acid group suggests that the compound may have corrosive properties, particularly to the skin, eyes, and respiratory tract if inhaled.

Given these components, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required equipment, with explanations for the necessity of each.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and potential vapors that can cause serious eye irritation.[2]
Hand Protection Nitrile or butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact and potential irritation or burns.[2]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[5]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for safety and experimental integrity. The following diagram and steps outline the recommended procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Inspect Inspect fume hood for proper function Prep->Inspect Gather Gather all necessary equipment and reagents Inspect->Gather Weigh Weigh the compound in the fume hood Gather->Weigh Dissolve Dissolve in a suitable solvent within the hood Weigh->Dissolve React Perform the reaction in a closed or contained system Dissolve->React Decontaminate Decontaminate glassware and work surfaces React->Decontaminate Segregate Segregate waste into appropriate containers Decontaminate->Segregate Dispose Dispose of waste according to institutional guidelines Segregate->Dispose

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat.

    • Don chemical safety goggles and appropriate chemical-resistant gloves (nitrile or butyl rubber are recommended).[2]

    • Verify that the chemical fume hood is operational and has a current certification.

    • Assemble all necessary glassware, stir bars, solvents, and other reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the chemical fume hood to prevent inhalation of any dust particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water.[6]

  • Post-Handling:

    • After the procedure is complete, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Contain: For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling workflow.

G cluster_waste Waste Segregation cluster_disposal Disposal Pathway Solid Contaminated Solids (gloves, paper towels, etc.) Container Labeled Hazardous Waste Container Solid->Container Liquid Liquid Waste (reaction mixtures, solvents) Liquid->Container Sharps Contaminated Sharps (needles, broken glass) Sharps->Container EHS Institutional Environmental Health & Safety (EHS) Pickup Container->EHS

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Segregation: Do not dispose of this chemical down the drain or in the regular trash. All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be considered hazardous.

  • Containment: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this class of chemical. They will arrange for the collection and proper disposal by a licensed professional waste disposal service.

By following these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

  • (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride Safety Data Sheet. TCI EUROPE N.V.

  • Belin, J., et al. (1991). Health hazards of tertiary amine catalysts. Applied Occupational and Environmental Hygiene, 6(11), 943-948.

  • TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.

  • Dimethylamino acetic acid. Sigma-Aldrich.

  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • Tetrahydrocurcumin Safety Data Sheet. Cayman Chemical.

  • Pyrrolidin-2-yl-acetic acid hydrochloride Safety Data Sheet. MedChemExpress.

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • Pyrrolidine. New Jersey Department of Health.

  • Glycerol 1,3-diglycerolate diacrylate Safety Data Sheet. Sigma-Aldrich.

  • 5-(Hydroxymethyl)furfural Safety Data Sheet. Sigma-Aldrich.

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.

  • M. A. Dernehl. (2001). Amines as occupational hazards for visual disturbance. Journal of the Korean Ophthalmological Society, 42(12), 1545-1550.

  • Methylthioninium chloride hydrate Safety Data Sheet. Sigma-Aldrich.

  • TERTIARY FATTY AMINES Safety Data Sheet. Kao Specialties Americas LLC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate
Reactant of Route 2
Reactant of Route 2
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.